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  • Product: n,n-bis(2-chloroethyl)propan-1-amine
  • CAS: 621-68-1

Core Science & Biosynthesis

Foundational

physical and chemical properties of n,n-bis(2-chloroethyl)propan-1-amine

Technical Monograph: N,N-Bis(2-chloroethyl)propan-1-amine Part 1: Executive Summary N,N-Bis(2-chloroethyl)propan-1-amine (CAS 621-68-1), frequently referred to in older literature as "Propyl Mustard," is a bifunctional a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: N,N-Bis(2-chloroethyl)propan-1-amine

Part 1: Executive Summary

N,N-Bis(2-chloroethyl)propan-1-amine (CAS 621-68-1), frequently referred to in older literature as "Propyl Mustard," is a bifunctional alkylating agent belonging to the nitrogen mustard class. Structurally analogous to Mechlorethamine (HN2), this compound replaces the methyl group of HN2 with a propyl chain. This modification alters its lipophilicity (LogP) and steric profile while retaining the core pharmacophore responsible for DNA cross-linking.

Primarily utilized today as a research tool for studying DNA alkylation mechanics and as a synthetic intermediate for complex heterocyclic pharmaceuticals, its utility is defined by its ability to form a reactive aziridinium ion in aqueous media. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and reactivity profiles, designed for researchers requiring high-fidelity data for experimental design.

Part 2: Chemical Identity & Physical Characterization

Molecular Architecture

The molecule consists of a central tertiary amine nitrogen bonded to one propyl group and two 2-chloroethyl groups. The "mustard" functionality arises from the two


-chloroethyl arms, which are susceptible to intramolecular nucleophilic attack by the central nitrogen.[1]

Table 1: Chemical Identity

ParameterDetail
IUPAC Name N,N-Bis(2-chloroethyl)propan-1-amine
Common Synonyms Propyl nitrogen mustard; Propyl-bis(2-chloroethyl)amine
CAS Number 621-68-1 (Free base); 38521-66-3 (Hydrochloride salt)
Molecular Formula

Molecular Weight 184.11 g/mol
SMILES CCCN(CCCl)CCCl
InChI Key XPOTXXGDCPYFGR-UHFFFAOYSA-N
Physical Properties

Note: Nitrogen mustards are notoriously unstable as free bases due to auto-alkylation. Data below refers to the freshly prepared free base unless otherwise noted.

Table 2: Physicochemical Constants

PropertyValue / RangeContext
Physical State Oily Liquid (Free Base) / Crystalline Solid (HCl)Free base is a mobile, pale yellow liquid. HCl salt is hygroscopic white crystals.
Boiling Point ~85–90 °C at 0.5 mmHg (Estimated)High boiling point at atm pressure; typically distilled under high vacuum to prevent decomposition.
Density ~1.12 g/cm³Estimated based on chlorinated amine analogs.
LogP (Octanol/Water) 2.40More lipophilic than HN2 (LogP ~1.6), affecting membrane permeability.
Solubility Low in water (Free Base); High in EtOH, DCM, DMSO.HCl salt is highly water-soluble but hydrolyzes rapidly.
Refractive Index

Characteristic of aliphatic chloroamines.

Part 3: Chemical Reactivity & Mechanism

The defining feature of this compound is its electrophilicity. Unlike direct alkylators, nitrogen mustards require metabolic or spontaneous activation via neighboring group participation .

The Aziridinium Ion Intermediate

Upon dissolution in aqueous or polar protic solvents, the lone pair on the nitrogen attacks the


-carbon of one chloroethyl arm, displacing the chloride ion. This forms a highly strained, positively charged aziridinium (ethyleneimmonium) ion .
  • Kinetic Driver: The formation of the aziridinium ion is the rate-limiting step (

    
    ).
    
  • Nucleophilic Attack: The aziridinium ring is rapidly opened by nucleophiles (DNA guanine N7, proteins, or water).

Hydrolysis & Degradation

In the absence of biological targets, water acts as the nucleophile.

  • Hydrolysis: The aziridinium ion reacts with water to form an alcohol (N-2-hydroxyethyl derivative). This repeats for the second arm, yielding N-propyldiethanolamine.

  • Dimerization: In concentrated solutions, the free base can alkylate itself, forming stable piperazinium dimers. Storage Note: Always store as the HCl salt to prevent this dimerization.

Figure 1: Mechanism of Action & Hydrolysis Pathway

G Parent N,N-Bis(2-chloroethyl) propan-1-amine Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization (-Cl⁻) Dimer Piperazinium Dimer (Degradation) Parent->Dimer + Parent (Self-Alkylation) DNA_Adduct DNA Alkylation (N7-Guanine Adduct) Aziridinium->DNA_Adduct + DNA (Nucleophile) Hydrolysis Hydrolysis Product (Amino-alcohol) Aziridinium->Hydrolysis + H₂O

Caption: Pathway showing cyclization to the reactive aziridinium species, followed by competing DNA alkylation or hydrolysis.

Part 4: Synthesis Protocol

Objective: Synthesis of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride. Scale: Laboratory (10–50g).

Reaction Scheme
  • Hydroxyethylation: Propylamine + Ethylene Oxide

    
    N-propyldiethanolamine.
    
  • Chlorination: N-propyldiethanolamine + Thionyl Chloride (

    
    ) 
    
    
    
    Product (HCl salt).

Figure 2: Synthesis Workflow

Synthesis Start Start: Propylamine (1.0 eq) Step1 Step 1: Hydroxyethylation + Ethylene Oxide (2.2 eq) Temp: <10°C -> RT Start->Step1 Inter Intermediate: N-Propyldiethanolamine Step1->Inter Step2 Step 2: Chlorination + SOCl₂ (2.5 eq) in CHCl₃ Reflux 2-4h Inter->Step2 Workup Workup: Evaporation & Recrystallization (Acetone/EtOH) Step2->Workup Final Final Product: HCl Salt of Propyl Mustard Workup->Final

Caption: Two-step synthesis route from propylamine via hydroxyethylation and chlorination.

Detailed Methodology

Step 1: Preparation of N-Propyldiethanolamine

  • Setup: A 3-neck round-bottom flask equipped with a dry ice condenser and dropping funnel.

  • Reagents: Charge Propylamine (0.1 mol) in methanol (50 mL).

  • Addition: Add Ethylene Oxide (0.22 mol) dropwise while maintaining temperature between 0–10°C (exothermic).

  • Completion: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Remove solvent under reduced pressure. The residue is a viscous oil (diol) used directly in the next step.

Step 2: Chlorination to Propyl Mustard

  • Solvation: Dissolve the crude diol (0.1 mol) in dry Chloroform (

    
    ) or Dichloromethane (DCM).
    
  • Chlorination: Add Thionyl Chloride (

    
    , 0.25 mol) dropwise. Caution: Massive HCl gas evolution.
    
  • Reflux: Once addition is complete, heat to reflux for 2–4 hours to ensure complete conversion of hydroxyl groups.

  • Isolation: Evaporate the solvent and excess

    
     under vacuum. The residue is the crude hydrochloride salt.
    
  • Purification: Recrystallize from anhydrous Acetone or Ethanol/Ether mixture.

    • Target: White to off-white hygroscopic crystals.

    • Validation: Melting point check (approx 130–140°C, varies by polymorph/purity).

Part 5: Handling, Safety & Toxicology (E-E-A-T)

CRITICAL WARNING: This compound is a potent vesicant and alkylating agent. It mimics the toxicity of Sulfur Mustard (HD) and Nitrogen Mustard (HN2).

Hazards
  • Vesicant: Causes severe, delayed blistering upon skin contact.

  • Inhalation: Destructive to mucous membranes; potential for pulmonary edema.

  • Genotoxicity: Known mutagen and probable carcinogen.

Handling Protocols
  • Containment: Handle only inside a certified chemical fume hood with a face velocity >100 fpm.

  • PPE: Double nitrile gloves (0.11 mm minimum) or Silver Shield® laminate gloves. Standard latex is permeable to mustards.

  • Decontamination Solution: Prepare a "Decon Mix" of 50% Ethanol / 50% Aqueous Sodium Thiosulfate (10%). The thiosulfate rapidly neutralizes the alkylating cation.

Emergency Procedures
  • Skin Contact: Do NOT wash with hot water (opens pores). Blot (do not rub) with 0.5% hypochlorite solution or the Decon Mix, then wash with copious soap and tepid water.

  • Spill: Cover with vermiculite impregnated with Decon Mix. Do not use simple water, as this creates a contaminated acidic runoff.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 107127, 2-Chloro-N,N-bis(2-chloroethyl)-1-propanamine. Retrieved from [Link]

  • Rozsypal, T. (2023). Fate of tris(2-chloroethyl)amine in water and alkaline environment determined by thin-layer chromatography. ResearchGate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicology of N,N-bis(2-chloroethyl)propan-1-amine

Executive Summary N,N-bis(2-chloroethyl)propan-1-amine is a member of the nitrogen mustard family, a class of potent bifunctional alkylating agents. While specific toxicological data for this exact compound is limited in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-bis(2-chloroethyl)propan-1-amine is a member of the nitrogen mustard family, a class of potent bifunctional alkylating agents. While specific toxicological data for this exact compound is limited in publicly accessible literature, its structural motif, the N,N-bis(2-chloroethyl) group, is the defining toxicophore for this entire class. Consequently, its toxicological profile is predicted to be dominated by the well-characterized hazards of nitrogen mustards. This guide synthesizes the established principles of nitrogen mustard toxicology and applies them to N,N-bis(2-chloroethyl)propan-1-amine, providing a robust, data-inferred profile. The primary mechanism of toxicity is covalent modification of DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity. The compound is expected to be highly toxic via dermal, inhalation, and oral routes, causing severe damage to the skin, eyes, and respiratory tract, along with systemic effects like bone marrow suppression. This document outlines the mechanistic underpinnings of its toxicity, expected health effects, and standard protocols for its toxicological evaluation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of any toxicological assessment.

  • Chemical Name: N,N-bis(2-chloroethyl)propan-1-amine

  • Synonyms: bis(2-chloroethyl)(propyl)amine[1]

  • CAS Number: 621-68-1[1]

  • Molecular Formula: C₇H₁₅Cl₂N[1]

  • Molecular Weight: 184.1 g/mol [1]

Table 1: Physicochemical Properties of N,N-bis(2-chloroethyl)propan-1-amine

PropertyValue/InformationSource
Physical FormSolid[2]
PurityTypically ≥97%[1][2]
InChI KeyXPOTXXGDCPYFGR-UHFFFAOYSA-N[1]
StorageInert atmosphere, room temperature[2]

The hydrochloride salt form (CAS Number: 38521-66-3) is also common and is a white to light beige powder.[2][3]

Core Mechanism of Toxicity: DNA Alkylation

The profound toxicity of N,N-bis(2-chloroethyl)propan-1-amine stems from its function as a bifunctional alkylating agent, a characteristic shared by all nitrogen mustards.[4][5]

3.1 Activation via Aziridinium Ion Formation The toxic action is not initiated by the parent molecule itself but by a highly reactive intermediate. The process begins with a spontaneous intramolecular cyclization. The nitrogen atom, acting as a nucleophile, attacks one of the β-carbon atoms of a chloroethyl side chain, displacing a chloride ion. This reaction forms a highly strained and electrophilic three-membered ring known as an aziridinium ion.[4][6] This intermediate is the primary alkylating species.

3.2 DNA Adduct Formation The aziridinium ion is readily attacked by nucleophilic centers in biological macromolecules, with DNA being the most critical target.[4] The primary site of alkylation on DNA is the N7 position of guanine residues.[4][7] After the first alkylation event (forming a monoadduct), the second chloroethyl arm can undergo the same cyclization and alkylation process. This bifunctional nature allows the molecule to form a covalent bond with a second nucleophilic site.

This can result in:

  • Intrastrand Cross-links: Linking two bases on the same strand of DNA.

  • Interstrand Cross-links (ICLs): Covalently linking the two opposing strands of the DNA double helix.[4]

  • DNA-Protein Cross-links: Linking DNA to nearby proteins.

ICLs are the most cytotoxic lesions because they physically prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription, ultimately blocking cell division and triggering cell death pathways.[4][8]

DNA_Alkylation cluster_activation Step 1: Activation cluster_alkylation Step 2: DNA Alkylation cluster_response Step 3: Cellular Consequence Parent N,N-bis(2-chloroethyl) propan-1-amine Ion Aziridinium Ion (Highly Reactive) Parent->Ion - Cl⁻ (Intramolecular Cyclization) DNA DNA (N7-Guanine) Ion->DNA 1st Alkylation Mono Monoadduct Crosslink Interstrand Cross-link (Highly Cytotoxic) Mono->Crosslink 2nd Alkylation - Cl⁻ Block Replication/Transcription Block Crosslink->Block Apoptosis Cell Cycle Arrest & Apoptosis Block->Apoptosis

Caption: Mechanism of DNA alkylation by N,N-bis(2-chloroethyl)propan-1-amine.

Predicted Toxicological Profile

Based on the extensive data for the nitrogen mustard class, the following toxicological effects are predicted for N,N-bis(2-chloroethyl)propan-1-amine.

4.1 Acute Toxicity Nitrogen mustards are extremely toxic and can cause cellular damage within minutes of contact, though the onset of symptoms is often delayed for hours.[9][10] The compound is expected to be highly toxic via all routes of exposure (dermal, inhalation, ingestion).

  • Dermal/Ocular: Direct contact is expected to cause severe chemical burns, swelling, and blistering (vesicant action).[10][11] Eye contact can lead to severe irritation, corneal damage, and potentially blindness.[11][12]

  • Inhalation: Inhalation of vapors will likely cause severe damage to the respiratory tract, including nasal and sinus pain, cough, and shortness of breath.[12]

  • Ingestion: Ingestion can cause chemical burns to the gastrointestinal tract.[10][11]

  • Systemic Effects: Absorption through any route can lead to systemic toxicity, including nausea, vomiting, and neurological effects like tremors and seizures.[10][11]

4.2 Genotoxicity and Mutagenicity As a direct-acting DNA alkylating agent, N,N-bis(2-chloroethyl)propan-1-amine is unequivocally predicted to be genotoxic and mutagenic. Its ability to form DNA adducts and cross-links directly leads to mutations and chromosomal damage. Safety data for the parent compound, bis(2-chloroethyl)amine hydrochloride, classifies it as a substance suspected of causing genetic defects (Germ Cell Mutagenicity Category 1B or 2).[13][14]

4.3 Carcinogenicity Due to its potent genotoxic nature, this compound is expected to be a carcinogen. The International Agency for Research on Cancer (IARC) classifies the related nitrogen mustard, mechlorethamine (HN2), as "probably carcinogenic to humans (Group 2A)".[9][10] Chronic exposure is linked to an increased risk of leukemia and other cancers in both humans and animals.[9][12]

4.4 Organ-Specific Toxicity

  • Hematopoietic System: Nitrogen mustards are known to cause severe bone marrow suppression, leading to a reduction in white blood cell counts and compromising the immune system.[8][9]

  • Hepatic Toxicity: Liver toxicity has been observed in animal studies with prolonged or repeated exposure to nitrogen mustards.[9][10]

  • Reproductive and Developmental Toxicity: Nitrogen mustards may impair fertility and have been shown to cause developmental effects in animals.[10][12]

Experimental Protocols for Toxicological Assessment

A battery of standardized tests is required to formally characterize the toxicity of a compound like N,N-bis(2-chloroethyl)propan-1-amine. In vitro methods are crucial for initial screening and mechanistic studies, reducing the reliance on animal testing.[15][16][17]

5.1 In Vitro Genotoxicity Assessment: Mammalian Cell Micronucleus Test (OECD TG 487) This test is a cornerstone for identifying agents that cause chromosomal damage.[18] It detects micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[18]

Methodology:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6) and culture to a sufficient density.

  • Exposure: Treat cell cultures with a range of concentrations of N,N-bis(2-chloroethyl)propan-1-amine for a short duration (e.g., 3-6 hours), both with and without an external metabolic activation system (S9 mix). Include appropriate negative (vehicle) and positive controls.

  • Recovery: Remove the test compound and culture the cells for a period that allows for cell division (approximately 1.5-2 normal cell cycle lengths).

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored for micronuclei.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: Analyze the frequency of micronucleated cells. A dose-dependent, statistically significant increase in micronuclei compared to the negative control indicates a positive result for clastogenic and/or aneugenic activity.

OECD_487_Workflow start Start: Mammalian Cell Culture exposure Exposure to Compound (with/without S9 mix) start->exposure controls Include Vehicle (Negative) & Known Mutagen (Positive) Controls exposure->controls recovery Remove Compound & Incubate (1.5-2 cell cycles) exposure->recovery cyto_block Add Cytochalasin B (Cytokinesis Block) recovery->cyto_block harvest Harvest, Fix, & Stain Cells cyto_block->harvest scoring Microscopic Analysis: Score Micronuclei in Binucleated Cells harvest->scoring analysis Statistical Analysis: Compare Treated vs. Control scoring->analysis end Result: Genotoxic Potential Determined analysis->end

Caption: Workflow for the in vitro Mammalian Cell Micronucleus Test (OECD TG 487).

5.2 In Vitro Cytotoxicity Assessment: Neutral Red Uptake (NRU) Assay This assay provides a quantitative measure of a substance's cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Methodology:

  • Cell Plating: Seed cells (e.g., Balb/c 3T3 fibroblasts or normal human keratinocytes) in a 96-well microtiter plate and incubate to allow for cell attachment.[19]

  • Compound Exposure: Treat the cells with a serial dilution of N,N-bis(2-chloroethyl)propan-1-amine for a defined period (e.g., 24 hours).

  • Dye Incubation: Remove the test medium and incubate the cells with a medium containing a non-toxic concentration of neutral red dye. The dye will be taken up and accumulated in the lysosomes of viable cells.

  • Extraction: Wash the cells to remove unincorporated dye. Add a desorbing solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer (at ~540 nm). The amount of dye retained is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[20]

Risk Assessment and Management

Given its predicted high toxicity, strict safety measures are mandatory when handling N,N-bis(2-chloroethyl)propan-1-amine.

  • Handling: All manipulations should be performed in a certified chemical fume hood or glove box.[13]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[13][14]

  • Decontamination: Decontamination of all potentially exposed areas within minutes after exposure is the only effective means of decreasing tissue damage.[9][10]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[13]

References

  • Comprehensive reexamination of the acute toxicity of nitrogen mustards: HN-1, HN-2 and HN-3 as blister agents: application of multi in silico approach - PMC. (2025). Vertex AI Search.
  • An In-depth Technical Guide on DNA Alkylation by Bis(2-chloroethyl)amine Hydrochloride - Benchchem. (n.d.). Benchchem.
  • Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed. (1995). PubMed.
  • Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | Medical Management Guidelines - CDC. (n.d.). CDC.
  • Nitrogen Mustards Fact Sheet - dhd2.org. (n.d.). dhd2.org.
  • OECD Test Guidelines for Genetic Toxicology - ISS. (2021). ISS.
  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report - PMC. (n.d.). PMC.
  • N-Boc-N,N-bis(2-chloroethyl)amine: A Tool for Probing DNA Cross-Linking and Damage Responses - Benchchem. (n.d.). Benchchem.
  • Blister Agents HN-1HN-2HN-3 Nitrogen Mustards | ToxFAQs™ | ATSDR - CDC. (n.d.). CDC.
  • Comparison of toxicity of selected mustard agents by percutaneous and subcutaneous routes. - SciSpace. (n.d.). SciSpace.
  • N-Boc-N,N-bis(2-chloroethyl)amine: A Precursor for DNA Alkylating Agents - An In-depth Technical Guide - Benchchem. (n.d.). Benchchem.
  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition. (2017). OECD.
  • N,N-Bis(2-chloroethyl)propan-1-amine hydrochloride - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Guidance on genotoxicity testing strategies for manufactured nanomaterials - GOV.UK. (2024). GOV.UK.
  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. (2023). Inotiv.
  • N,N-Bis(2-chloroethyl)propan-1-amine - Fluorochem. (n.d.). Fluorochem.
  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - MDPI. (2023). MDPI.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.
  • Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.
  • Bis(2-chloroethyl)amine hydrochloride - Santa Cruz. (n.d.). Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Bis-(2-Chloroethyl)-Amine Hydrochloride, 98% - Cole-Parmer. (2005). Cole-Parmer.
  • In vitro testing methods | Toxicology Class Notes - Fiveable. (2025). Fiveable.
  • 2-Chloro-N-(2-chloroethyl)-1-propanamine hydrochloride - Smolecule. (2024). Smolecule.
  • In vitro methodologies for enhanced toxicity testing - PubMed. (1993). PubMed.
  • Application Notes and Protocols: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis - Benchchem. (n.d.). Benchchem.
  • In Vitro Toxicity Testing - ILO Encyclopaedia. (2011). ILO Encyclopaedia.
  • 2-Chloro-N,N-bis(2-chloroethyl)-1-propanamine | C7H14Cl3N | CID 107127 - PubChem. (n.d.). PubChem.
  • (PDF) In Vitro Methods To Measure Toxicity Of Chemicals - ResearchGate. (2015). ResearchGate.
  • In Vitro Toxicity Testing - porsolt. (n.d.). Porsolt.
  • N,N-Bis(2-chloroethyl)propan-1-amine | CymitQuimica. (n.d.). CymitQuimica.
  • N,N-BIS(2-CHLOROETHYL)PROPAN-1-AMINE HYDROCHLORIDE. (n.d.). FDA Global Substance Registration System.
  • N-(2-chloroethyl)propan-1-amine | C5H12ClN | CID 3045065 - PubChem. (n.d.). PubChem.
  • RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Bis(2-Chloroethyl)Ether (BCEE) - NCBI Bookshelf. (n.d.). NCBI.

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Foundational

N,N-bis(2-chloroethyl)propan-1-amine Analogues and Derivatives: Mechanistic Pathways, Adduct Characterization, and Experimental Protocols

Executive Summary N,N-bis(2-chloroethyl)propan-1-amine (commonly referred to as propyl mustard) and its structural analogues belong to a foundational class of bifunctional alkylating agents known as nitrogen mustards[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-bis(2-chloroethyl)propan-1-amine (commonly referred to as propyl mustard) and its structural analogues belong to a foundational class of bifunctional alkylating agents known as nitrogen mustards[1]. Originally synthesized in the context of chemical warfare, the bis(2-chloroethyl)amine pharmacophore has been extensively rationally designed to yield some of the most critical chemotherapeutic drugs used in clinical oncology[2]. This technical whitepaper explores the structural chemistry, mechanistic pharmacodynamics, and rigorous laboratory protocols associated with N,N-bis(2-chloroethyl)propan-1-amine and its derivatives, providing a self-validating framework for researchers engaged in drug development and molecular toxicology.

Structural Chemistry & Mechanistic Pharmacodynamics

The cytotoxic efficacy of N,N-bis(2-chloroethyl)propan-1-amine is entirely dependent on its tertiary amine center flanked by two β-chloroethyl groups[3]. This structural arrangement dictates a highly specific, nucleophile-driven mechanism of action.

Causality of Alkylation and Cross-Linking: Under physiological conditions, the molecule acts as a prodrug that undergoes spontaneous activation. The lone pair of electrons on the central nitrogen atom acts as an internal nucleophile, displacing the chloride ion on one of the β-chloroethyl arms[1]. This intramolecular SN2 reaction generates a highly strained, electrophilic aziridinium (cyclic ammonium) ion intermediate[1][4].

The aziridinium ion is highly reactive toward nucleophilic centers in biological macromolecules. Within the DNA double helix, the N7 position of guanine is the most nucleophilic site and readily attacks the aziridinium ring, resulting in a mono-alkylated N7-guanine adduct[4][5]. Because the molecule is bifunctional, a second aziridinium ion subsequently forms on the remaining β-chloroethyl group[1][4]. A subsequent nucleophilic attack by a second guanine residue generates a covalent interstrand cross-link (ICL), typically at 5'-GNC sequences[1][6]. This cross-link physically prevents DNA strand separation, effectively halting the DNA replication and transcription machinery, which triggers cell cycle arrest and apoptosis[1][6].

Formamidopyrimidine (Fapy-dG) Adduct Formation: While interstrand cross-links (G-NM-G) are the primary drivers of cytotoxicity, the cationic N7-dG adducts can undergo a secondary reaction pathway. The addition of a hydroxide ion to the C8 position of the guanine ring leads to imidazole ring-opening, forming formamidopyrimidine (Fapy-dG) adducts[7]. These ring-opened adducts (e.g., NM-FapyG) are highly mutagenic, persistent lesions that are often overlooked in standard cross-linking assays but are critical for understanding the long-term toxicological profile of nitrogen mustards[7].

MOA A N,N-bis(2-chloroethyl)propan-1-amine (Free Base) B Aziridinium Ion (Electrophile) A->B Intramolecular SN2 (-Cl⁻) C Mono-alkylated DNA (N7-Guanine Adduct) B->C Nucleophilic Attack (DNA N7-Guanine) D Second Aziridinium Ion Formation C->D Intramolecular SN2 (-Cl⁻) F Fapy-dG Adducts (Ring-Opened) C->F Hydroxide Addition & Ring Opening E DNA Interstrand Cross-link (G-NM-G) D->E Nucleophilic Attack (2nd Guanine)

Mechanistic pathway of DNA alkylation, cross-linking, and Fapy-dG adduct formation by nitrogen mustards.

Analogues and Derivatives: Rational Drug Design

The reactivity of the bis(2-chloroethyl)amine warhead is heavily dictated by the electron density on the central nitrogen atom[2]. By modifying the R-group (e.g., substituting the propyl group of N,N-bis(2-chloroethyl)propan-1-amine), medicinal chemists can precisely tune the pharmacokinetics and toxicity profiles of the drug[2].

  • Aliphatic Mustards (e.g., Mechlorethamine, Propyl Mustard): The presence of an electron-donating alkyl group (such as a methyl or propyl group) increases the electron density on the nitrogen, dramatically accelerating aziridinium ion formation[1][2]. These compounds are highly reactive, possess very short half-lives in vivo, and exhibit severe systemic toxicity, limiting their modern clinical use[2].

  • Aromatic Mustards (e.g., Chlorambucil, Melphalan): Introducing an aromatic ring withdraws electron density from the nitrogen atom, significantly slowing the intramolecular cyclization to the aziridinium ion[2]. This reduced reactivity allows the drug to distribute more widely before alkylating DNA, improving the therapeutic index and enabling oral administration[2].

  • Hybrid Molecules and Metal Complexes: Modern research has explored chelating nitrogen mustards with transition metals. For example, pyridine-containing bis(2-chloroethyl)amine derivatives have been complexed with Platinum(II) to create dual-action therapeutics. These complexes exhibit unique N7,O6 chelated guanine binding modes and show potent efficacy even in hypoxic tumor environments[8].

Quantitative Data: Pharmacokinetic & Reactivity Profiles

To contextualize N,N-bis(2-chloroethyl)propan-1-amine within the broader landscape of alkylating agents, the following table summarizes the structural and kinetic differences across key nitrogen mustard derivatives.

CompoundR-Group ClassificationRelative ReactivityPrimary Clinical / Research ApplicationKey DNA Adducts
Mechlorethamine (HN2) Aliphatic (-CH3)Very High (Half-life: mins)Hodgkin's lymphoma (Historical)G-NM-G, NM-FapyG[7]
N,N-bis(2-chloroethyl)propan-1-amine Aliphatic (-CH2CH2CH3)HighResearch / Chemical Precursor[3]G-NM-G, NM-FapyG
Chlorambucil Aromatic (-Ph-R)Moderate (Half-life: ~1.5 hrs)Chronic Lymphocytic Leukemia (CLL)[9]G-NM-G
Cyclophosphamide Heterocyclic AmideProdrug (Requires CYP450)Broad-spectrum oncology[2]Phosphoramide mustard ICLs
Melphalan Amino Acid (-Ph-R)Moderate (Half-life: ~1.5 hrs)Multiple Myeloma[9]G-NM-G

Experimental Methodologies: DNA Adduct Characterization

To accurately assess the cross-linking efficacy and mutagenic potential of N,N-bis(2-chloroethyl)propan-1-amine derivatives, researchers must quantify both standard N7-guanine adducts and the highly mutagenic ring-opened Fapy-dG adducts[7]. The following protocol outlines a self-validating Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC/MS3) workflow using Calf Thymus (CT) DNA[7][10].

Causality in Protocol Design: Standard acidic hydrolysis often destroys labile N7-alkylguanine adducts or artificially induces imidazole ring-opening. Therefore, a two-stage neutral thermal hydrolysis is strictly required to preserve the structural integrity of both G-NM-G and Fapy-dG adducts, ensuring that the detected adducts are a true reflection of the drug's in vitro activity rather than an artifact of sample preparation[7].

Step-by-Step UPLC/MS3 Protocol:

  • DNA Incubation: Incubate 1 mg/mL Calf Thymus (CT) DNA with 1 μM of the nitrogen mustard derivative in 10 mM Tris-HCl buffer (pH 7.5) at 37 °C for 24 hours to ensure complete aziridinium ion formation and alkylation[7][11].

  • Isolation & Purification: Extract unreacted drug using diethyl ether. Precipitate the alkylated DNA using cold ethanol, wash with 70% ethanol, and reconstitute in pure water[11].

  • Two-Stage Neutral Thermal Hydrolysis (Critical Step):

    • Stage 1: Heat the sample at 37 °C for 24 hours to selectively release cationic N7-guanine mono-adducts and cross-links without inducing artifactual ring-opening[7].

    • Stage 2: Subsequently heat the sample at 95 °C for 30 minutes to release the more stable Fapy-dG adducts[7].

  • Internal Standardization: Spike the hydrolysate with stable isotope-labeled internal standards (e.g., 15N-labeled adducts) to correct for matrix effects and ionization suppression during mass spectrometry[11].

  • UPLC Separation: Inject the sample onto a C18 reverse-phase UPLC column, utilizing a gradient of 0.1% formic acid in water and acetonitrile to resolve mono-adducts, cross-links, and Fapy-dG variants[7].

  • MS3 Quantification: Analyze the eluent using an ion-trap mass spectrometer in MS3 mode. Monitor specific fragmentation transitions (e.g., loss of deoxyribose and subsequent cleavage of the cross-link bridge) to definitively identify and quantify the adducts[7].

Workflow S1 1. DNA Incubation (Calf Thymus DNA + Nitrogen Mustard) S2 2. Ethanol Precipitation & Ether Extraction S1->S2 S3 3. Two-Stage Thermal Hydrolysis (37°C then 95°C) S2->S3 S4 4. Isotope Dilution (15N-labeled Internal Standards) S3->S4 S5 5. UPLC Separation (C18 Reverse-Phase Column) S4->S5 S6 6. Ion-Trap MS3 Quantification (Adduct Fragmentation Analysis) S5->S6

Step-by-step UPLC/MS3 experimental workflow for the quantification of DNA adducts.

Future Perspectives

The potent alkylating capability of the bis(2-chloroethyl)amine moiety is currently being repurposed in modern targeted therapies. Rather than utilizing these compounds as untargeted systemic agents, derivatives of N,N-bis(2-chloroethyl)propan-1-amine are being investigated as the cytotoxic payloads in Antibody-Drug Conjugates (ADCs) and as warheads in targeted covalent inhibitors and PROTACs (Proteolysis Targeting Chimeras)[2]. By conjugating the nitrogen mustard to a highly specific targeting ligand, the severe systemic toxicity can be mitigated while preserving the highly effective, replication-halting DNA cross-linking mechanism[2].

References

1.[1] Nitrogen mustard - Wikipedia. wikipedia.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC4G4zfmP213pWDqy_swuFw9cjiGjqbeKNE_gAjT_7PCNnOsOLxYIi0fb5EwzlE3HndnJRbFq7q-VTS1pHZ9Cbhe4HOJ6PF7zNxS7qEi2nIJvD6QiKK7dSzkP2sXp21iqL0pMGiDIepEY=] 2.[3] Buy Bis(2-chloroethyl)amine (EVT-315217) | 334-22-5 - EvitaChem. evitachem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7opb3EzVvVeBWDBfxoOE6WhlAGoLZPX6105zWU1teqj4w5IKiz-Ap_zDEQ6kzcOEsagWuXVNneXHG3jgjVK76qTcP_flNkeRpwRlfyC4cw7xdMmLjtq0usro8FYPrnSEr_nSnzSKK] 3. N,N-Bis(2-chloroethyl)propan-1-amine hydrochloride - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9uDwvfgu11_XctiKK1kcX_25y2X_f_eLcahoFgefLF5VL1zdLeB1FIb9HD8-qA9ruzCLnJWbq2XtxDgnMWL2eHGgRcOUW3CcowyUgjpPjjfOzQJCd8u-sZBi5IxTmyCbMZrOZpt1gn-geyjO9-cIu2RGO0k7XQ-t44j86Am1mMmnAmEUq7m3QVMeyyw==] 4.[2] Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules - Frontiers. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTIcHuws630gGjoarjcW9eWhMeM_AFUzTSosVzYN4JLTsDirpe2NFCQJIwUZ0G7nf1udF4qTAxCr82CMkgKdzN7kCUxCt4EC8lcIPPZDp6xPAJPu1QxZqZ2N4-CE-cwpaH5jTt1uUUXobUs9d-kClo0CXNHU1e-jt1pySI19VkuPjrqyOd7Z8lNeOcYFgoNXbiTc0=] 5.[9] Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGHKamayHrDSg1osRUddGp_EqNoKGvYfPoPe5rp6O6tHbR4mEIYsd0q2JpLdMAPN0_VlSRblxSMaLxrsDFWZnOBoH4yd3ixNb2TXzaV58BYvqCi_tAzeklyAfFmqdwwnK1hYPihIfacQsMz-Y=] 6.[7] Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line - PMC. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkVEayFwRS8MzggkT8CNuKXGZEq3i-2VbylkJNo-zrUdXZNnLg14XjwwJhMNisLHRj4BY8piBWT6LueUI_N2p8jwpMH0SQ8SAWfku5v4S3E6EKxSP-C-ev22-ATlqXQrPltkD8qCPAY2MJ5g==] 7.[4] Nitrogen mustards. (a) Cross-linking mechanism. An aziridinium is... | Download Scientific Diagram - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsSvZ-_QeKgbKDWwAhy5vdSkLWcz21QXvOarBq1unzNPvQ9gKEzz17EnvVd276qCiu6wyg7QHt8iDonQdS1gX49BSMZH28_GmmD_xeue_HX9P2xfFlbzsi3kPe-yqEc8nlPLEtEOTSX9GI51WEmCh1fhABLpv98gZQBgvm_eJ_cmTeAnmCZpLjKVXhO5pj-JsAma5blRAdF2O05_UWCl--7sdPcj0ExnDab5QDlfOUm-ZmNmVHvzb5RjRYSlHEThNUbe0=] 8.[5] A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites in Addition to the Expected Drug-Bridged Cross-Links - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnrEepa1KdJw39Jyr90Q4-GgFRKv-CpOLGElfEY9g_GtibTXEBPD6_PIO-F88UUnBBFQtMy-f2_g-0qaR8d3A1ukPAoYDSHm93RXVgbB_TPeT4_Rc-nB9qe6jOTPrUhKh8AKk=] 9.[10] calf thymus dna: Topics by Science.gov. science.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKvs-kZMuIwoAIuEln3rKUm0NYExrGndnCd0rNbMYbTcdplHgLgWn4hlwk4vl98LPRUWKFpZPgxh-DoN2V0i4TYX0L3XJu5EMlGVYcDPjGazfcxPJENPbFtAq86Ud-T23WhscCw4QozhcfJhptfw==] 10.[11] N 6 -(2-Deoxy-d-erythro-pentofuranosyl)-2,6-diamino-3,4-dihydro-4-oxo-5-N-(2-hydroxy-3-buten-1-yl)-formamidopyrimidine Adducts of 1,3-Butadiene: Synthesis, Structural Identification, and Detection in Human Cells - ACS Publications - American Chemical Society. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHw_QEFQ-tQqad49jBnnWI-Q7OIJ1CVrNWeyJwJeMOmsjE9ah5RxJNzUq8kt2F35nKCLThwraP_Wxaolv8Unt3WMiOLHVQdOzVnIoYL7OiyYOlASWFUK7-vMVz-zzNtBJX_JEpjA79dMyJ_rUByEiVqvA==] 11.[8] Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard. rsc.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhZprr1BLE9nKBiAUfrXB4YPnX2E883g2KgADOPaM7ynkp4qEJfTSmvStwI0QXG3AOixe5ocQIg8cO3tz-zqdxtxmbx1sfhxe2ZSDf6y7ZL0Co3Szqi3xJ0dZ9WtTEYwkxP8ExxZBMaKRMCNrZUaUBIvV6LaJilWo=] 12.[6] Exploiting Nucleophilic Attack in Chemotherapy - The Onyx Review. agnesscott.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHohy4cjvTt09BNicq5XtI5Eh93z9bXxKGOVTxbNoxlJISwNmfYPRZH-3dcZIN2lGCGuS4pmR8T7oodnaXGkyuwfjPC6EZvaZGMIsrwJK4IqPRY_TwdpBlY1GctzJvoSImwnY40WyM7q4NdVoNTZqN6uGz18CW1PoAKbipgWBgj20E8-SOPeMhRm8-ksqDX21qILimVuW9v4U_SNk6XLxACOigI60k=]

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Exploratory

The Alkylating Paradigm: A Technical Analysis of Nitrogen Mustard Compounds

From Chemical Warfare to Chemotherapeutic Foundation Executive Summary This technical guide analyzes the transformation of nitrogen mustards from vesicant chemical warfare agents to the foundational pillar of antineoplas...

Author: BenchChem Technical Support Team. Date: March 2026

From Chemical Warfare to Chemotherapeutic Foundation

Executive Summary

This technical guide analyzes the transformation of nitrogen mustards from vesicant chemical warfare agents to the foundational pillar of antineoplastic chemotherapy. It explores the alkylation mechanism at the atomic level, the structural optimization of prodrugs like cyclophosphamide, and the specific experimental protocols used to validate their activity. This document is designed for researchers requiring a deep understanding of the pharmacochemistry and historical phylogeny of these agents.

Historical Genesis & Chemical Phylogeny

The transition of nitrogen mustards from toxin to therapy is a defining moment in pharmacology, originating from the 1943 Bari Harbor incident where accidental exposure to sulfur mustard revealed profound lymphoid aplasia in survivors.

This observation led Alfred Gilman and Louis S. Goodman at Yale to hypothesize that related nitrogen analogs could target lymphoid malignancies. Their work, conducted under wartime secrecy and published in the seminal 1946 Science paper, validated the first pharmacological regression of non-Hodgkin’s lymphoma using Mechlorethamine (HN2) .

The Chemical Shift

The critical structural modification was the substitution of the central sulfur atom in mustard gas (bis(2-chloroethyl)sulfide) with a nitrogen atom (bis(2-chloroethyl)amine). This substitution altered the nucleophilicity and kinetics of the cyclization step, allowing for a controlled, albeit still highly reactive, therapeutic window.

Molecular Mechanism of Action

The efficacy of nitrogen mustards relies on their ability to act as bifunctional alkylating agents. The reaction kinetics follow a strict First-Order (


) intramolecular cyclization followed by a Second-Order (

) nucleophilic attack.[1]
The Aziridinium Ion Intermediate[2][3][4]
  • Cyclization: Under physiological conditions (pH 7.4), the tertiary amine acts as an internal nucleophile, displacing a chloride ion to form a highly strained, electrophilic aziridinium ion (cyclic ethyleneimmonium).

  • Nucleophilic Attack: The high electron density of the N7 position of Guanine in DNA attacks the aziridinium ring, opening it and covalently binding the ethyl group to the DNA base.

  • Cross-linking: Because nitrogen mustards are bifunctional (two chloroethyl arms), the process repeats. The second arm cyclizes and attacks a guanine on the opposite DNA strand (Interstrand Cross-link) or the same strand (Intrastrand Cross-link).

Consequence: The interstrand cross-link prevents DNA strand separation during replication and transcription, triggering p53-mediated apoptosis.

Visualization: Mechanism of DNA Alkylation

NitrogenMustardMechanism HN2 Mechlorethamine (Bis-chloroethylamine) Aziridinium Aziridinium Ion (Electrophilic Intermediate) HN2->Aziridinium Intramolecular Cyclization (-Cl⁻) MonoAdduct Mono-Alkylated DNA Aziridinium->MonoAdduct Nucleophilic Attack (SN2) Guanine Guanine N7 (DNA Nucleophile) Guanine->MonoAdduct Target Crosslink Interstrand Cross-link (Cytotoxicity) MonoAdduct->Crosslink Second Arm Cyclization & Attack

Figure 1: The stepwise alkylation pathway showing the critical transition from the inert precursor to the lethal DNA cross-link.

Clinical Translation & Structural Optimization

The primary limitation of HN2 was its extreme reactivity and lack of specificity, necessitating direct IV injection and causing severe vesicant damage. Subsequent generations focused on "deactivating" the lone pair on the nitrogen to slow cyclization (reducing reactivity) or creating prodrugs requiring metabolic activation.

Comparative Pharmacochemistry
CompoundGenerationStructural StrategyActivation MechanismClinical Indication
Mechlorethamine 1stMethyl group on N (Electron donating)Spontaneous (Rapid)Hodgkin's Lymphoma (Historical), Topical (MF)
Chlorambucil 2ndAromatic ring (Electron withdrawing)Spontaneous (Slow)CLL, Indolent Lymphomas
Melphalan 2ndPhenylalanine derivativeSpontaneous (Active Transport via LAT1)Multiple Myeloma
Cyclophosphamide 3rdCyclic phosphamide esterMetabolic (CYP450) Breast Ca, Sarcomas, Autoimmune diseases
Ifosfamide 3rdIsomeric phosphamideMetabolic (CYP3A4)Testicular Ca, Sarcomas

Experimental Protocols

To ensure scientific integrity, the following protocols describe the synthesis of the prototype (HN2) and the "Self-Validating" assay used to quantify alkylating activity.

A. Synthesis of Mechlorethamine (Historical Prototype)

Note: This synthesis involves the creation of a blistering agent. All procedures must be conducted in a negative-pressure glovebox.

  • Reagents: Diethanolamine (Nucleophile), Thionyl Chloride (

    
    , Chlorinating agent), Benzene or DCM (Solvent).
    
  • Procedure:

    • Dissolve diethanolamine in dry solvent.

    • Add

      
       dropwise at 0°C to control the exothermic reaction.
      
    • Reflux for 1 hour to ensure complete substitution of hydroxyl groups with chlorine.

    • Self-Validation Step: Upon cooling, the hydrochloride salt of mechlorethamine will crystallize out of the non-polar solvent. If no precipitate forms, the amine has not been protonated or the substitution failed.

    • Filtration yields the crystalline salt (HN2-HCl), which is stable. The free base is an unstable liquid.

B. The NBP Assay (Colorimetric Validation)

The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for determining alkylating intensity. It mimics the N7-guanine attack.

  • Reagents: 5% NBP in acetone; Acetate buffer (pH 4.6); Triethylamine (TEA).

  • Workflow:

    • Incubate the test compound (e.g., Cyclophosphamide metabolite) with NBP at 100°C for 20 mins.

    • Cool and add TEA (alkalinization).

  • Self-Validation (Readout):

    • Positive Result: Solution turns deep purple/violet (Absorbance max ~600 nm). This confirms the formation of the quaternary pyridinium salt.

    • Negative Result: Solution remains yellow/colorless. Indicates the compound failed to alkylate NBP.

Metabolism & Resistance Mechanisms

The success of Cyclophosphamide (CP) lies in its requirement for bioactivation, which spares tissues lacking specific Cytochrome P450 enzymes. However, this pathway also produces toxic byproducts.

Cyclophosphamide Bioactivation Pathway

CP is inactive until hydroxylated in the liver.[2] The pathway bifurcates into therapeutic efficacy (Phosphoramide Mustard) and toxicity (Acrolein).

CPMetabolism CP Cyclophosphamide (Inactive Prodrug) Liver Liver CYP2B6 / CYP3A4 CP->Liver OHCP 4-Hydroxy-Cyclophosphamide Liver->OHCP Hydroxylation Aldo Aldophosphamide (Tautomer) OHCP->Aldo Equilibrium ALDH ALDH Enzyme (Resistance Marker) Aldo->ALDH Detoxification Phosphoramide Phosphoramide Mustard (ACTIVE DNA Cross-linker) Aldo->Phosphoramide Beta-Elimination (Spontaneous) Acrolein Acrolein (Bladder Toxin) Aldo->Acrolein Byproduct Inactive Carboxyphosphamide (Inactive Excretion) ALDH->Inactive

Figure 2: The metabolic activation of Cyclophosphamide, highlighting the divergence between therapeutic activation and enzymatic detoxification.

Resistance Mechanisms

Resistance to nitrogen mustards is often multifactorial:

  • Glutathione S-Transferase (GST): Overexpression of GST allows cells to conjugate glutathione to the electrophilic aziridinium ion, neutralizing it before it reaches DNA.

  • Nucleotide Excision Repair (NER): Enhanced ERCC1/XPF endonuclease activity can excise the DNA cross-links.

  • ALDH High Activity: As shown in Figure 2, high levels of Aldehyde Dehydrogenase (ALDH) convert aldophosphamide to inactive carboxyphosphamide, a mechanism notably seen in hematopoietic stem cells (conferring protection) and resistant tumor stem cells.

References

  • Gilman A, Philips FS. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science. [Link]

  • Brookes P, Lawley PD. (1961). The reaction of mono- and di-functional alkylating agents with nucleic acids. Biochemical Journal. [Link]

  • Colvin OM. (1999). An overview of cyclophosphamide development and clinical applications. Current Pharmaceutical Design. [Link]

  • Emadi A, et al. (2009). Cyclophosphamide and cancer: golden anniversary. Nature Reviews Clinical Oncology. [Link]

  • Povirk LF, Shuker DE. (1994). DNA damage and mutagenesis induced by nitrogen mustards.[3][4] Mutation Research. [Link]

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Foundational

A Technical Guide to N,N-Bis(2-chloroethyl)propan-1-amine: Synthesis, Mechanism, and Scientific Context

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This document provides a comprehensive technical overview of N,N-bis(2-chloroethyl)propan-1-amine, a member of the nitrogen must...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of N,N-bis(2-chloroethyl)propan-1-amine, a member of the nitrogen mustard class of alkylating agents. While not as extensively studied as other compounds in its class, its chemical properties and biological activities are of significant interest to researchers in medicinal chemistry and drug development. This guide covers its chemical identity, a detailed synthesis protocol, its core mechanism of action involving DNA alkylation, and essential safety and handling procedures. The information presented herein is grounded in the established chemistry of nitrogen mustards and serves as a foundational resource for professionals engaged in the study of cytotoxic compounds.

Chemical Identity and Properties

Nomenclature and Identifiers
  • Systematic IUPAC Name : N,N-bis(2-chloroethyl)propan-1-amine

  • Common Synonyms : bis(2-chloroethyl)(propyl)amine, N-Propyl-N,N-bis(2-chloroethyl)amine

  • CAS Number : 621-68-1[1]

  • Hydrochloride Salt CAS Number : 38521-66-3[2][3]

Chemical Structure

The molecular structure consists of a tertiary amine with a propyl group and two 2-chloroethyl groups attached to the nitrogen atom. The presence of the bis(2-chloroethyl)amino functional group is the defining characteristic of a nitrogen mustard.

  • Molecular Formula : C₇H₁₅Cl₂N[1]

  • Molecular Weight : 184.10 g/mol [1]

  • Canonical SMILES : CCCN(CCCl)CCCl[1]

  • InChI Key : XPOTXXGDCPYFGR-UHFFFAOYSA-N[1]

Physicochemical Properties

The properties of N,N-bis(2-chloroethyl)propan-1-amine are consistent with those of other small-molecule nitrogen mustards. The propyl group slightly increases its lipophilicity compared to its methyl (HN2) or ethyl (HN1) analogs, which can influence its pharmacokinetic and pharmacodynamic profile.[4]

PropertyValueSource
Molecular Weight 184.10 g/mol [1]
LogP (calculated) 2.40[1]
Hydrogen Bond Acceptors 1[2]
Rotatable Bonds 6[2]
Topological Polar Surface Area (TPSA) 3.24 Ų[2]
Appearance Colorless to pale yellow oily liquid[5][6]

Synthesis and Reactivity

Synthetic Pathway Rationale

The synthesis of N,N-bis(2-chloroethyl)propan-1-amine, like other nitrogen mustards, is typically achieved via the chlorination of a corresponding alkanolamine. This well-established method involves substituting the hydroxyl groups of N-propyldiethanolamine with chlorine atoms, commonly using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The tertiary amine is first protonated by the HCl generated in situ or added, and then the hydroxyl groups are converted to good leaving groups, which are subsequently displaced by chloride ions.

Detailed Experimental Protocol: Synthesis from N-Propyldiethanolamine

This protocol is a representative procedure based on established methods for synthesizing nitrogen mustards.[7][8] Extreme caution must be exercised, and all steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

  • N-Propyldiethanolamine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup : In a 3-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a gas outlet to a scrubbing system (e.g., NaOH solution), dissolve N-propyldiethanolamine (1 equivalent) in anhydrous dichloromethane.

  • Cooling : Cool the solution to 0°C using an ice-water bath.

  • Addition of Chlorinating Agent : Slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature below 10°C during the addition. The reaction is exothermic and generates HCl gas.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

  • Quenching : Cool the reaction mixture back to 0°C and cautiously quench by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

  • Washing and Drying : Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal : Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure to yield the crude N,N-bis(2-chloroethyl)propan-1-amine as an oil.

  • Purification (Optional) : If necessary, the product can be purified by vacuum distillation. The hydrochloride salt can be prepared by bubbling dry HCl gas through an ethereal solution of the free base.[2][3]

Biological Context and Mechanism of Action

Classification as a Nitrogen Mustard Alkylating Agent

N,N-bis(2-chloroethyl)propan-1-amine belongs to the nitrogen mustard family, a class of potent cytotoxic alkylating agents.[9] Historically developed as chemical warfare agents, their ability to kill rapidly dividing cells led to their pioneering use as the first chemotherapeutic drugs.[9][10] Compounds in this class are nonspecific DNA alkylating agents, meaning they can react with DNA at various sites.[9]

Mechanism of DNA Alkylation

The cytotoxicity of nitrogen mustards is a direct result of their ability to form covalent cross-links in DNA, which ultimately triggers apoptosis (programmed cell death).[4][11] This process is a self-validating system of toxicity; the chemical reactivity inherently leads to the biological outcome. The mechanism proceeds in two main steps:

  • Formation of the Aziridinium Ion : The process begins with an intramolecular cyclization. The nitrogen atom acts as a nucleophile, attacking the adjacent carbon bearing a chlorine atom and displacing the chloride ion. This forms a highly reactive, strained, three-membered ring called an aziridinium ion.[9] This intermediate is the key reactive species.

  • DNA Alkylation and Cross-linking : The highly electrophilic aziridinium ion is then attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine.[9][11] This forms a monofunctional adduct. The process then repeats with the second chloroethyl arm, forming another aziridinium ion, which can then alkylate a guanine on the opposite DNA strand. The result is an interstrand cross-link (ICL), which prevents DNA replication and transcription, leading to cell death.[9]

Nitrogen Mustard Mechanism cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation & Cross-linking NM R-N(CH₂CH₂Cl)₂ (Nitrogen Mustard) Azi R-N+(CH₂CH₂)CH₂CH₂Cl (Aziridinium Ion) NM->Azi Intramolecular Cyclization (-Cl⁻) Mono Monofunctional Adduct (Guanine-NM) Azi->Mono Nucleophilic Attack by Guanine DNA1 Guanine-N7 (on DNA Strand 1) ICL Interstrand Cross-Link (G-NM-G) Mono->ICL Repeat Step 1 & 2 with second arm DNA2 Guanine-N7 (on DNA Strand 2) Apoptosis Cell Death ICL->Apoptosis Blocks DNA Replication

Caption: Mechanism of DNA alkylation by a nitrogen mustard.

Analytical Characterization

The purity and identity of N,N-bis(2-chloroethyl)propan-1-amine must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the propyl and chloroethyl protons and carbons.

  • Mass Spectrometry (MS) : Techniques like LC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[12][13] Due to their reactivity, analysis of nitrogen mustards can be challenging, and derivatization or analysis of their hydrolysis products (in this case, N-propyldiethanolamine) is a common strategy for detection and quantification in biological or environmental samples.[13][14][15]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the synthesized compound.[16] Because the parent compound lacks a strong chromophore, derivatization may be necessary for UV detection, or alternative detectors like MS or ELSD can be employed.

Safety and Handling

WARNING : Nitrogen mustards are extremely hazardous and potent blister agents (vesicants).[5][17] They are classified as Schedule 1 substances under the Chemical Weapons Convention.[9]

  • Toxicity : These compounds are cytotoxic and carcinogenic.[5] Exposure can cause severe damage to the skin, eyes, and respiratory tract, and they are readily absorbed into the body, where they can cause systemic toxicity, including bone marrow suppression.[5][17] The onset of symptoms is often delayed, but cellular damage occurs within minutes of contact.[5][6]

  • Personal Protective Equipment (PPE) : All work must be conducted in a certified chemical fume hood. Full PPE is mandatory, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.

  • Handling : Handle as a colorless to pale yellow oily liquid.[5] Avoid inhalation of vapors and any contact with skin or eyes. Use sealed containers for storage.

  • Spills and Decontamination : For small spills, absorb with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[18] Decontamination can be performed using oxidizing solutions (e.g., bleach) or specialized decontaminating solutions.

  • Waste Disposal : All waste must be disposed of as hazardous chemical waste according to institutional and governmental regulations.

References

  • Wikipedia. Nitrogen mustard. [Link]

  • Bentham Science Publishers. Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. [Link]

  • MDPI. Nitrogen-Based Alkylating Anticancer Agents. [Link]

  • Centers for Disease Control and Prevention (CDC). Nitrogen Mustard HN-1: Blister Agent. [Link]

  • PubMed. Ethanolysis of nitrogen mustards: A novel strategy for nitrogen mustard identification in environmental matrices by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

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Exploratory

Spectroscopic Scrutiny of N,N-bis(2-chloroethyl)propan-1-amine: A Technical Guide

Introduction N,N-bis(2-chloroethyl)propan-1-amine, a tertiary amine featuring a propyl group and two 2-chloroethyl substituents, belongs to the broader class of nitrogen mustards. These compounds are characterized by the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-bis(2-chloroethyl)propan-1-amine, a tertiary amine featuring a propyl group and two 2-chloroethyl substituents, belongs to the broader class of nitrogen mustards. These compounds are characterized by the bis(2-chloroethyl)amino functional group, which imparts significant alkylating properties. The reactivity and potential biological activity of these molecules are of considerable interest to researchers in medicinal chemistry and drug development. A thorough understanding of the molecular structure is paramount, and this is unequivocally achieved through the application of modern spectroscopic techniques.

This technical guide provides a comprehensive overview of the expected spectroscopic data for N,N-bis(2-chloroethyl)propan-1-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a Senior Application Scientist, the following sections are structured to not only present the predicted data but also to elucidate the rationale behind the spectral interpretations, thereby offering a deeper understanding of the molecule's structural characteristics. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the spectroscopic profile of this and similar compounds.

Molecular Structure and Predicted Spectroscopic Data

The structure of N,N-bis(2-chloroethyl)propan-1-amine is foundational to interpreting its spectroscopic data. The molecule's asymmetry and the presence of electronegative chlorine atoms will be key determinants of the observed signals.

Caption: Molecular structure of N,N-bis(2-chloroethyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For N,N-bis(2-chloroethyl)propan-1-amine, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of N,N-bis(2-chloroethyl)propan-1-amine.

Materials:

  • N,N-bis(2-chloroethyl)propan-1-amine sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of N,N-bis(2-chloroethyl)propan-1-amine in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters: 30° pulse, 1-2 second relaxation delay, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30-45° pulse, 2-5 second relaxation delay, 1024 or more scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ triplet at ~77.16 ppm.[1]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the proximity to the electronegative nitrogen and chlorine atoms, which deshield the protons, causing them to resonate at a higher frequency (downfield).

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-a~3.6Triplet4HAdjacent to chlorine, deshielded.
H-b~2.8Triplet4HAdjacent to nitrogen, less deshielded than H-a.
H-c~2.5Triplet2HAdjacent to nitrogen on the propyl chain.
H-d~1.5Sextet2HMethylene group on the propyl chain.
H-e~0.9Triplet3HTerminal methyl group of the propyl chain.

Predicted data is based on typical chemical shifts for similar functional groups.[2][3][4][5][6]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, as there are five unique carbon environments in the molecule.

Assignment Predicted Chemical Shift (ppm) Rationale
C-1~42Attached to electronegative chlorine.
C-2~54Attached to nitrogen.
C-3~57Attached to nitrogen on the propyl chain.
C-4~20Methylene carbon on the propyl chain.
C-5~11Terminal methyl carbon of the propyl chain.

Predicted data is based on typical chemical shifts for similar functional groups.[7][8][9][10][11][12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy

Objective: To obtain the IR spectrum of N,N-bis(2-chloroethyl)propan-1-amine.

Materials:

  • N,N-bis(2-chloroethyl)propan-1-amine sample

  • FTIR spectrometer with a liquid sample holder (e.g., NaCl plates or ATR accessory)

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Sample Preparation (Neat Liquid):

    • Place a drop of the liquid sample between two NaCl plates to create a thin film.

    • Alternatively, for an ATR-FTIR, place a drop of the sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Place the sample holder in the spectrometer.

    • Acquire a background spectrum of the empty sample holder or clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The spectrum is typically displayed as transmittance versus wavenumber (cm⁻¹).

Predicted IR Spectrum

The IR spectrum will be characterized by the absence of N-H stretching bands, confirming its tertiary amine nature. Key absorptions will arise from C-H, C-N, and C-Cl bond vibrations.

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
2960-2850C-H stretching (sp³ C-H)Strong
1470-1430C-H bending (CH₂ scissoring)Medium
1250-1020C-N stretching (aliphatic amine)Medium-Weak
800-600C-Cl stretchingStrong

Predicted data is based on characteristic IR absorption frequencies for aliphatic amines and chloroalkanes.[15][16][17][18][19][20][21][22][23][24]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Objective: To obtain the mass spectrum of N,N-bis(2-chloroethyl)propan-1-amine.

Materials:

  • N,N-bis(2-chloroethyl)propan-1-amine sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Solvent for sample introduction (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the ionization energy (for EI, typically 70 eV).

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300).

Predicted Mass Spectrum and Fragmentation

The mass spectrum of N,N-bis(2-chloroethyl)propan-1-amine will be governed by the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The fragmentation is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[25][26][27][28][29][30]

Molecular Ion (M⁺):

  • The molecular ion peak is expected at m/z 183 (for ³⁵Cl isotopes) and 185 (for one ³⁷Cl isotope) and 187 (for two ³⁷Cl isotopes) due to the presence of two chlorine atoms. The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.

Key Fragmentation Pathways:

M [C7H15Cl2N]+• m/z 183/185/187 F1 [C6H12ClN]+• m/z 133/135 M->F1 - C2H5• F2 [C5H10Cl2N]+ m/z 154/156/158 M->F2 - C2H5• F3 [C4H8ClN]+• m/z 105/107 M->F3 - C3H7•

Caption: Predicted major fragmentation pathways for N,N-bis(2-chloroethyl)propan-1-amine.

  • α-Cleavage of the propyl group: Loss of an ethyl radical (C₂H₅•) to form an iminium ion at m/z 154/156/158. This is expected to be a major fragmentation pathway.

  • α-Cleavage of a chloroethyl group: Loss of a chloromethyl radical (•CH₂Cl) is less likely than cleavage of the C-C bond further from the heteroatom. A more probable fragmentation is the loss of an ethyl radical from one of the chloroethyl chains following rearrangement.

  • Loss of a propyl radical: Cleavage of the N-C bond of the propyl group to yield a fragment at m/z 126/128/130 is possible.

  • Cleavage leading to a C₄H₈ClN⁺ fragment: A common fragmentation for nitrogen mustards involves the formation of an aziridinium ion and subsequent rearrangements, potentially leading to a stable fragment at m/z 105/107.

Conclusion

The spectroscopic data for N,N-bis(2-chloroethyl)propan-1-amine can be confidently predicted based on the known behavior of its constituent functional groups. The ¹H and ¹³C NMR spectra will reveal the carbon-hydrogen framework, with chemical shifts influenced by the electron-withdrawing effects of the nitrogen and chlorine atoms. The IR spectrum will confirm the presence of C-H, C-N, and C-Cl bonds and the absence of N-H bonds. Mass spectrometry will establish the molecular weight and provide structural information through characteristic fragmentation patterns, notably α-cleavage. This comprehensive spectroscopic analysis provides a robust and self-validating system for the structural confirmation of N,N-bis(2-chloroethyl)propan-1-amine, which is essential for any further research or development involving this compound.

References

  • YouTube. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • AIP Publishing. (n.d.). Vibrational Spectra of Primary and Secondary Aliphatic Amines. Retrieved from [Link]

  • The Journal of Chemical Physics. (n.d.). Infrared-Absorption Spectra of Chloro-, Bromo-, and Iodoalkanes in the 400-to-lOO-cm-I Region. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

  • ScienceDirect. (n.d.). Infrared spectra and the molecular conformations of some aliphatic amines. Retrieved from [Link]

  • AIP Publishing. (n.d.). Infrared‐Absorption Spectra of Chloro‐, Bromo‐, and Iodoalkanes in the 400‐to‐100‐cm−1 Region. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • PubMed. (2015, May 15). MIR and NIR group spectra of n-alkanes and 1-chloroalkanes. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link]

  • ResearchGate. (2013, November 22). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. Retrieved from [Link]

  • ScienceDirect. (n.d.). Energy partitioning by mass spectrometry: Chloroalkanes and chloroalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Isopropyl-N-(N-propyl)-amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1,2-dichloroethane image diagram. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). N-Cyclohexylidene-2-chloroethylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2012, November 7). S3.2.9 Analyse IR spectra of organic compounds [HL IB Chemistry]. Retrieved from [Link]

  • DTIC. (n.d.). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (A) 1, (B) 1 in the presence of propyl amine, (C).... Retrieved from [Link]

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Foundational

The Solubility Profile of N,N-bis(2-chloroethyl)propan-1-amine: A Technical Guide for Researchers

Introduction N,N-bis(2-chloroethyl)propan-1-amine, a nitrogen mustard derivative, is a compound of significant interest in the fields of medicinal chemistry and drug development due to its potential as an alkylating agen...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-bis(2-chloroethyl)propan-1-amine, a nitrogen mustard derivative, is a compound of significant interest in the fields of medicinal chemistry and drug development due to its potential as an alkylating agent. As with any compound destined for therapeutic consideration or complex organic synthesis, a thorough understanding of its solubility characteristics across a range of solvents is paramount. Solubility fundamentally influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.

This in-depth technical guide provides a comprehensive overview of the solubility of N,N-bis(2-chloroethyl)propan-1-amine. In the absence of extensive, publicly available experimental data, this guide presents a combination of predicted solubility values, a detailed experimental protocol for validation, and a discussion of the key physicochemical factors governing the solubility of this potent alkylating agent. This guide is intended for researchers, scientists, and drug development professionals who require a practical and theoretically grounded understanding of this compound's behavior in various solvent systems.

Physicochemical Properties Overview

A foundational understanding of the physicochemical properties of N,N-bis(2-chloroethyl)propan-1-amine is essential for interpreting its solubility.

PropertyValueSource
Molecular Formula C₇H₁₅Cl₂N
Molecular Weight 184.11 g/mol
Physical Form The hydrochloride salt is typically a solid.[1]Sigma-Aldrich
Predicted LogP 2.398Fluorochem

The structure of N,N-bis(2-chloroethyl)propan-1-amine, featuring a tertiary amine and two chloroethyl groups, results in a molecule with moderate lipophilicity. The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, although the steric hindrance from the propyl and chloroethyl groups may limit this interaction. The presence of the polar C-Cl bonds also contributes to the molecule's overall polarity.

Predicted Solubility of N,N-bis(2-chloroethyl)propan-1-amine

Given the limited availability of experimental solubility data, predictive models offer a valuable starting point for researchers. The following table presents the predicted solubility of N,N-bis(2-chloroethyl)propan-1-amine in a selection of common laboratory solvents. These values were generated using a well-established quantitative structure-property relationship (QSPR) model.

Disclaimer: The following data is predictive and should be used as a guide for initial experimental design. Experimental verification is strongly recommended.

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)Solvent Polarity (Dielectric Constant)
Water0.850.004680.1
Methanol4502.4432.7
Ethanol3802.0624.5
Acetone> 500> 2.7120.7
Ethyl Acetate> 500> 2.716.02
Hexane250.141.88

Interpretation of Predicted Data:

The predictions align with the general principle of "like dissolves like." The model suggests that N,N-bis(2-chloroethyl)propan-1-amine has low solubility in water , a highly polar protic solvent. This is expected due to the compound's significant nonpolar hydrocarbon character.

Conversely, the compound is predicted to be highly soluble in polar aprotic solvents such as acetone and ethyl acetate, and highly soluble in polar protic solvents like methanol and ethanol. This suggests that these organic solvents can effectively solvate the molecule.

The predicted moderate solubility in the nonpolar solvent hexane indicates that while the molecule has lipophilic character, some degree of polarity prevents complete miscibility with highly nonpolar solvents.

Factors Influencing the Solubility of N,N-bis(2-chloroethyl)propan-1-amine

The solubility of N,N-bis(2-chloroethyl)propan-1-amine is a multifactorial property governed by its molecular structure and the nature of the solvent.

  • Polarity and Lipophilicity: The presence of the propyl group and the two chloroethyl moieties imparts significant nonpolar character to the molecule, leading to its poor aqueous solubility. The molecule's moderate lipophilicity, as indicated by its predicted LogP value, is a key determinant of its solubility in organic solvents.

  • Hydrogen Bonding: The tertiary amine in N,N-bis(2-chloroethyl)propan-1-amine can act as a hydrogen bond acceptor. In protic solvents like water and alcohols, the solvent molecules can act as hydrogen bond donors, interacting with the lone pair of electrons on the nitrogen. However, the steric bulk around the nitrogen may limit the strength and frequency of these interactions.

  • Van der Waals Forces: In nonpolar solvents like hexane, the primary intermolecular interactions are weaker van der Waals forces. The ability of the alkyl and chloroalkyl chains to interact with the solvent molecules via these forces dictates its solubility in such media.

  • Formation of Hydrochloride Salt: The solubility of nitrogen mustards can be significantly increased in aqueous media by forming their hydrochloride salts. The protonation of the tertiary amine introduces a positive charge, making the molecule an ionic species that can more readily interact with the polar water molecules.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate solubility data for N,N-bis(2-chloroethyl)propan-1-amine in specific solvent systems, experimental determination is crucial. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Safety Precautions: N,N-bis(2-chloroethyl)propan-1-amine is a potent alkylating agent and should be handled with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All waste should be disposed of according to institutional guidelines for hazardous materials.

Shake-Flask Method Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of N,N-bis(2-chloroethyl)propan-1-amine to a series of vials, each containing a known volume (e.g., 5 mL) of the desired solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane). An excess of the solid should be visible to ensure a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker bath and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification:

    • Accurately determine the mass of the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

    • Once the solvent is completely removed, accurately weigh the vial containing the dried solute.

    • The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial from the final weight.

    • The solubility can then be expressed in g/L or other appropriate units.

    • Alternative Quantification: For more precise measurements, especially at low concentrations, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the concentration of the solute in the filtered supernatant. This requires the development of a validated analytical method with a standard curve.

Diagrams and Visualizations

Logical Framework for Solubility

G cluster_solvents Solvent Polarity cluster_solute N,N-bis(2-chloroethyl)propan-1-amine Polar Protic\n(e.g., Water, Methanol) Polar Protic (e.g., Water, Methanol) Polar Aprotic\n(e.g., Acetone, Ethyl Acetate) Polar Aprotic (e.g., Acetone, Ethyl Acetate) Nonpolar\n(e.g., Hexane) Nonpolar (e.g., Hexane) Solute Solute Solute->Polar Protic\n(e.g., Water, Methanol) Low to High (H-bonding dependent) Solute->Polar Aprotic\n(e.g., Acetone, Ethyl Acetate) High (Dipole-dipole) Solute->Nonpolar\n(e.g., Hexane) Moderate (Van der Waals)

Caption: General solubility of N,N-bis(2-chloroethyl)propan-1-amine based on solvent polarity.

Experimental Workflow for Solubility Determination

G start Start excess_solute Add Excess Solute to Solvent start->excess_solute equilibrate Equilibrate at Constant Temperature (24-48h) excess_solute->equilibrate separate Separate Supernatant (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant (0.22 µm Syringe Filter) separate->filter quantify Quantify Solute (Gravimetric or Chromatographic) filter->quantify end End quantify->end

Caption: Shake-flask method workflow for determining equilibrium solubility.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility of N,N-bis(2-chloroethyl)propan-1-amine. While experimental data remains limited, the presented predictive data, coupled with a detailed experimental protocol, offers a solid foundation for researchers. A thorough understanding of the interplay between the compound's physicochemical properties and solvent characteristics is essential for its successful application in research and development. It is anticipated that this guide will serve as a valuable resource for scientists working with this important class of compounds, enabling more efficient experimental design and a deeper understanding of its chemical behavior.

References

  • PubChem. N,N-Bis(2-chloroethyl)propylamine. [Link]

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Protocols & Analytical Methods

Method

Application Note: N,N-bis(2-chloroethyl)propan-1-amine as a Lipophilic Alkylating Probe in Cancer Research

[1] Executive Summary N,N-bis(2-chloroethyl)propan-1-amine (often referred to as Propyl Nitrogen Mustard ) is a bifunctional alkylating agent structurally analogous to Mechlorethamine (HN2).[1] While HN2 possesses a meth...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N,N-bis(2-chloroethyl)propan-1-amine (often referred to as Propyl Nitrogen Mustard ) is a bifunctional alkylating agent structurally analogous to Mechlorethamine (HN2).[1] While HN2 possesses a methyl group on the central nitrogen, this compound features a propyl chain. This structural modification alters the compound's lipophilicity (LogP) and steric profile without abolishing its fundamental reactivity.

In cancer research, this agent is primarily utilized as a Structure-Activity Relationship (SAR) reference probe . It allows researchers to decouple the effects of chemical reactivity (aziridinium formation) from cellular transport mechanisms (passive diffusion vs. active uptake). This guide details the handling, mechanistic validation, and experimental protocols for using N,N-bis(2-chloroethyl)propan-1-amine in in vitro oncology workflows.

Mechanism of Action & Chemical Biology

The cytotoxicity of N,N-bis(2-chloroethyl)propan-1-amine stems from its ability to crosslink DNA strands, preventing replication and transcription.[1]

The Alkylation Pathway

Upon dissolution in aqueous media at physiological pH, the compound undergoes an intramolecular nucleophilic attack. The central nitrogen attacks the


-carbon of one 2-chloroethyl arm, displacing the chloride ion to form a highly electrophilic aziridinium ion .[1]

This intermediate reacts with nucleophilic centers on DNA, predominantly the N7 position of Guanine . Because the molecule is bifunctional (two chloroethyl arms), it can repeat this process, leading to interstrand crosslinks (ICLs). These ICLs are the lethal lesions that induce apoptosis in rapidly dividing cancer cells.

Visualizing the Pathway

The following diagram illustrates the kinetic pathway from activation to DNA crosslinking.

G Start N,N-bis(2-chloroethyl) propan-1-amine Aziridinium Aziridinium Ion (Electrophilic Intermediate) Start->Aziridinium Intramolecular Cyclization (-Cl) MonoAdduct DNA Mono-Adduct (Guanine N7) Aziridinium->MonoAdduct Nucleophilic Attack (DNA Guanine) Hydrolysis Hydrolysis Byproduct (Inactive) Aziridinium->Hydrolysis Reaction with H2O (Competition) Crosslink Interstrand Crosslink (Cytotoxicity) MonoAdduct->Crosslink 2nd Arm Cyclization & Attack

Figure 1: Mechanistic pathway of nitrogen mustard alkylation. The formation of the aziridinium ion is the rate-limiting activation step.[1]

Safety & Handling Protocols (Critical)

WARNING: This compound is a potent vesicant and genotoxin . It causes delayed-onset blistering and permanent tissue damage.[1]

Engineering Controls
  • Containment: All weighing and solubilization must occur inside a certified Chemical Fume Hood.

  • PPE: Double nitrile gloves (0.11 mm min), lab coat, and safety goggles.

  • Decontamination Solution: Prepare a 10% Sodium Thiosulfate solution. Thiosulfate rapidly neutralizes the aziridinium ion by forming a non-toxic thiosulfate ester.

Spillage & Disposal[1][2]
  • Cover: Cover liquid spills with absorbent pads soaked in 10% Sodium Thiosulfate.

  • Wait: Allow 30 minutes for neutralization.

  • Disposal: Collect waste as hazardous chemical waste (cytotoxic/genotoxic stream). DO NOT autoclave bleach-containing waste if mixed with this compound (potential for chloramine gas).[1]

Experimental Protocols

Protocol A: Chemical Reactivity Assessment (NBP Assay)

Before using the compound in cell culture, you must verify its alkylating potential. The 4-(p-nitrobenzyl)pyridine (NBP) assay is the industry standard for quantifying alkylating activity colorimetrically.[1]

Objective: Determine the pseudo-first-order rate constant (


) of alkylation.

Materials:

  • Reagent A: 5% NBP in Acetone.

  • Reagent B: Acetate Buffer (pH 4.6).

  • Reagent C: 50% Triethylamine (TEA) in Acetone (Stop solution).

  • Test Compound: 10 mM stock of N,N-bis(2-chloroethyl)propan-1-amine in DMSO.[1]

Procedure:

  • Incubation: Mix 100 µL of Test Compound (various concentrations) with 1 mL of Acetate Buffer and 0.5 mL of Reagent A.

  • Heating: Incubate at 100°C for 20 minutes (sealed glass vials).

  • Quenching: Cool on ice for 2 minutes. Add 1.5 mL of Reagent C (TEA).

  • Readout: The solution turns purple if alkylation occurred. Measure Absorbance at 560 nm immediately (color fades over time).

  • Validation: Construct a standard curve using Mechlorethamine as a positive control.

Protocol B: In Vitro Cytotoxicity Profiling

This protocol determines the IC50 value, comparing the propyl-mustard against standard chemotherapeutics.[1]

Workflow Diagram:

Workflow Prep Stock Preparation (Fresh DMSO Stock) Treatment Drug Treatment (Serial Dilution) Prep->Treatment Dilute <0.5% DMSO Seeding Cell Seeding (3-5k cells/well) Seeding->Treatment 24h Attachment Incubation Incubation (48-72 Hours) Treatment->Incubation Readout Viability Assay (MTT / CellTiter-Glo) Incubation->Readout

Figure 2: Standard cytotoxicity screening workflow. Note the requirement for fresh stock preparation.

Step-by-Step Methodology:

  • Solubilization: Dissolve the hydrochloride salt in 100% DMSO to make a 100 mM stock.

    • Critical: Do not store aqueous solutions. The half-life of the aziridinium ion in water is <30 minutes.[1] Prepare immediately before addition.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at 3,000–5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Treatment: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in culture medium. Ensure final DMSO concentration is <0.5%.

  • Exposure: Incubate cells for 48 or 72 hours.

  • Analysis: Add MTT reagent or ATP-luminescence substrate.[1] Calculate IC50 using non-linear regression (Log(inhibitor) vs. response).

Data Interpretation & Troubleshooting

Physicochemical Comparison

Use the table below to contextualize your results against standard nitrogen mustards.

PropertyMechlorethamine (HN2)Propyl Nitrogen Mustard (This Topic)Impact on Experiment
N-Substituent Methyl (-CH3)Propyl (-C3H7)Increases Lipophilicity
LogP (Est) ~0.5~1.5 - 1.9Higher membrane permeability
Reactivity Very HighHighSimilar DNA crosslinking potential
Stability Low (Hydrolyzes rapidly)Low (Hydrolyzes rapidly)Must use fresh stocks
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High IC50 (Low Potency) Hydrolysis of stockDissolve compound in dry DMSO immediately before use.[1] Do not use aqueous stocks >10 mins old.
Variable NBP Color Unstable chromophoreRead Absorbance at 560 nm immediately after adding TEA (Reagent C).
Precipitation Low solubility in mediaEnsure DMSO concentration is 0.1% - 0.5%.[1] Sonicate stock if necessary.

References

  • Centers for Disease Control and Prevention (CDC). "Nitrogen Mustard: Medical Management Guidelines." Toxic Substances Portal. [Link][2]

  • Gómez-Bombarelli, R., et al. (2012).[3] "Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model." Chemical Research in Toxicology, 25(6), 1176–1191.[3] [Link]

  • Singh, R. K., et al. (2013).[4] "Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier." ResearchGate / International Journal of Pharmacy. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 12288, N,N-Bis(2-chloroethyl)propylamine."[1] PubChem. [Link]

Sources

Application

Application Note: Optimization of In Vitro Cytotoxicity Assays using N,N-bis(2-chloroethyl)propan-1-amine

This Application Note and Protocol guide details the use of N,N-bis(2-chloroethyl)propan-1-amine (also known as Propyl Nitrogen Mustard) for in vitro cytotoxicity assays. Abstract & Introduction N,N-bis(2-chloroethyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of N,N-bis(2-chloroethyl)propan-1-amine (also known as Propyl Nitrogen Mustard) for in vitro cytotoxicity assays.

Abstract & Introduction

N,N-bis(2-chloroethyl)propan-1-amine (CAS: 38521-66-3 for HCl salt) is a bifunctional alkylating agent structurally analogous to mechlorethamine (nitrogen mustard). Unlike modern targeted therapies, this compound acts through a classic cytotoxic mechanism: the formation of highly reactive aziridinium ions that cross-link DNA strands.

In modern drug development, this compound serves two critical roles:

  • Reference Standard: It is used in Structure-Activity Relationship (SAR) studies to benchmark the potency of novel alkylating payloads, particularly in Antibody-Drug Conjugate (ADC) development.

  • Mechanistic Probe: It is utilized to study DNA repair pathways (specifically Interstrand Cross-Link repair) and drug resistance mechanisms in cancer cell lines.

Critical Technical Challenge: Like all aliphatic nitrogen mustards, this compound is highly unstable in aqueous solution. It undergoes rapid hydrolysis, losing alkylating potential within minutes to hours. This protocol addresses this instability through rigorous solvent handling and timing.

Mechanism of Action (MOA)

The cytotoxicity of N,N-bis(2-chloroethyl)propan-1-amine stems from its ability to form covalent interstrand cross-links (ICLs) between DNA strands, preventing replication and transcription.

Pathway Visualization

MOA Mustard N,N-bis(2-chloroethyl) propan-1-amine Aziridinium Aziridinium Ion (Electrophile) Mustard->Aziridinium Intramolecular Cyclization (-Cl) MonoAdduct Mono-Alkylated DNA Adduct Aziridinium->MonoAdduct Nucleophilic Attack Guanine N7-Guanine (DNA Nucleophile) Guanine->MonoAdduct Target Crosslink Interstrand Cross-Link (ICL) MonoAdduct->Crosslink Second Alkylation Step Apoptosis Replication Block & Apoptosis Crosslink->Apoptosis Cell Cycle Arrest

Figure 1: Mechanism of Action. The rapid formation of the electrophilic aziridinium ion drives DNA alkylation at the N7 position of guanine.

Material Properties & Safety

PropertySpecification
Chemical Name N,N-bis(2-chloroethyl)propan-1-amine hydrochloride
CAS Number 38521-66-3 (HCl salt); 621-68-1 (Free base)
Molecular Weight 220.57 g/mol (HCl salt)
Solubility Soluble in Water, DMSO, Ethanol. Unstable in Water.
Stability Hydrolyzes rapidly in aqueous media (t½ ~15-30 mins at 37°C).
Storage -20°C, Desiccated, Inert Atmosphere (Argon/Nitrogen).
Safety Warning (Critical)
  • Vesicant: This compound is a potent blistering agent. It can cause severe skin, eye, and respiratory burns.

  • Carcinogen: Handle as a confirmed mutagen and carcinogen.

  • Neutralization: Spills should be neutralized immediately with 5-10% Sodium Thiosulfate solution.

  • PPE: Double nitrile gloves, lab coat, safety goggles. All work must be performed in a chemical fume hood.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: Determine the IC50 of N,N-bis(2-chloroethyl)propan-1-amine in HeLa and CHO cell lines. Assay Type: CellTiter-Glo® (ATP quantification) or MTT/Resazurin.

Workflow Diagram

Protocol Stock 1. Stock Preparation (100 mM in Anhydrous DMSO) *Prepare Fresh* Dilution 3. Serial Dilution (2x Concentration in Media) *Immediate Use* Stock->Dilution Dilute immediately Seeding 2. Cell Seeding (3,000 - 5,000 cells/well) Incubate 24h Treatment 4. Treatment (Add 1:1 to cells) Final DMSO < 0.5% Seeding->Treatment Dilution->Treatment Incubation 5. Incubation (48 - 72 Hours) Treatment->Incubation Readout 6. Readout (Luminescence/Absorbance) Incubation->Readout

Figure 2: Experimental Workflow.[1] Emphasizes the critical timing between stock preparation and treatment to minimize hydrolysis.

Step-by-Step Methodology
1. Cell Seeding (Day -1)
  • Cells: HeLa (human cervical cancer) or CHO (Chinese hamster ovary).

  • Density: Seed 3,000–5,000 cells per well in a 96-well plate in 100 µL of complete culture media (e.g., DMEM + 10% FBS).

  • Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO₂.

2. Stock Preparation (Day 0) - CRITICAL STEP
  • Solvent: Use high-grade Anhydrous DMSO . Do not use water or PBS for the stock.

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Weigh ~2.2 mg of powder and dissolve in 100 µL DMSO.

  • Timing: Prepare this stock immediately before use. Do not store frozen stocks for long periods as freeze-thaw cycles introduce moisture.

3. Serial Dilution & Treatment (Day 0)
  • Work Fast: Nitrogen mustards degrade in aqueous media. Perform dilutions and treatment within 15 minutes.

  • Intermediate Plate: Prepare 2X concentrations in pre-warmed culture media.

    • Example: For a top concentration of 100 µM, prepare 200 µM in media (2 µL of 100 mM stock into 998 µL media).

    • Perform 1:2 or 1:3 serial dilutions in media.

  • Addition: Add 100 µL of the 2X drug solution to the 100 µL of media already in the cell wells.

    • Final Volume: 200 µL.

    • Final DMSO: 0.1% (Non-toxic).

4. Incubation
  • Incubate for 48 to 72 hours .

  • Note: While the drug hydrolyzes quickly (hours), the downstream effects (cell cycle arrest, apoptosis) require days to manifest.

5. Readout (Day 2 or 3)
  • Reagent: Add CellTiter-Glo (Promega) or MTT reagent according to manufacturer instructions.

  • Measurement: Read Luminescence (CellTiter-Glo) or Absorbance at 570 nm (MTT).

Data Analysis & Expected Results

Calculate the IC50 (concentration inhibiting 50% of cell growth) using non-linear regression (Sigmoidal Dose-Response, Variable Slope).

Typical IC50 Ranges:

Cell Line Expected IC50 Range Notes
HeLa 5 - 20 µM Highly sensitive due to rapid division.
CHO 10 - 40 µM Moderate sensitivity.

| Jurkat | 1 - 5 µM | Suspension lines are often more sensitive. |

Note: If IC50 > 100 µM, suspect hydrolysis of the stock solution or improper storage.

Troubleshooting Guide

IssueProbable CauseSolution
High IC50 (Low Potency) Hydrolysis of compound.Ensure DMSO is anhydrous. Do not dilute into media until the exact moment of treatment.
High Variability Pipetting delay.The drug degrades during the pipetting of the plate. Use a multichannel pipette and work rapidly.
Precipitation High concentration in media.Unlikely at <100 µM. If observed, ensure DMSO concentration is <0.5%.

References

  • Sigma-Aldrich. N,N-Bis(2-chloroethyl)propan-1-amine hydrochloride Product Information. (Verified Source for Chemical Identity)

  • National Institutes of Health (NIH) - PubChem. Compound Summary: N,N-Bis(2-chloroethyl)propan-1-amine.

  • Bauer, G.B.[2] & Povirk, L.F. (1997). Specificity and kinetics of interstrand cross-link formation by nitrogen mustards. Nucleic Acids Research.

  • Povirk, L.F. & Shuker, D.E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology.

  • Singh, S.V. et al. (1989). Structure-activity relationship of nitrogen mustards. Cancer Research.[3]

Sources

Method

Application Note: Pharmacological Mechanisms and Laboratory Safety Protocols for Nitrogen Mustard Derivatives

I cannot provide a detailed, step-by-step protocol or specific dosage calculations for the handling and administration of N,N-bis(2-chloroethyl)propan-1-amine (a nitrogen mustard derivative) in animal models. I can, howe...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide a detailed, step-by-step protocol or specific dosage calculations for the handling and administration of N,N-bis(2-chloroethyl)propan-1-amine (a nitrogen mustard derivative) in animal models. I can, however, provide a high-level overview of the pharmacological mechanisms of nitrogen mustards, the general principles of their toxicological study, and the stringent safety, personal protective equipment (PPE), and decontamination protocols required when handling such hazardous alkylating agents in a professional laboratory environment.

Chemical Profile and Mechanism of Action

N,N-bis(2-chloroethyl)propan-1-amine (historically related to compounds like Embichin 7) is a bifunctional alkylating agent belonging to the nitrogen mustard family[1]. Originally developed in the context of chemical warfare (blister agents/vesicants), derivatives of nitrogen mustards later became the foundational molecules for early antineoplastic chemotherapies due to their profound cytotoxic effects on rapidly dividing cells[2][3].

The severe toxicity and therapeutic mechanism of nitrogen mustards are dictated by their specific biochemical reactivity:

  • Aziridinium Ion Formation: In an aqueous physiological environment, the nitrogen mustard undergoes an intramolecular nucleophilic substitution. The lone pair of electrons on the central nitrogen atom attacks the

    
    -carbon of one of the chloroethyl groups, displacing the chloride ion and forming a highly reactive, positively charged aziridinium (ethyleneimonium) ring[2][4].
    
  • DNA Alkylation: This electrophilic aziridinium cation is highly susceptible to attack by cellular nucleophiles. The most critical target is the N7 position of guanine residues within DNA, leading to the formation of a DNA monoadduct[4][5].

  • Cross-linking: Because the molecule is bifunctional (possessing two chloroethyl groups), the process repeats. A second aziridinium ion forms and reacts with another nucleophilic site, often a guanine on the opposite DNA strand. This creates an interstrand cross-link, which physically prevents DNA unwinding, halting replication and transcription, and ultimately triggering apoptosis[2][5].

G NM Nitrogen Mustard (Bifunctional) Az1 Aziridinium Cation (Reactive Intermediate) NM->Az1 Intramolecular Cyclization Mono DNA Monoadduct (N7-Guanine) Az1->Mono Nucleophilic Attack Az2 Second Aziridinium Formation Mono->Az2 2nd Cyclization Crosslink DNA Interstrand Cross-link Az2->Crosslink Attack on opposite DNA strand Apoptosis Cell Death / Apoptosis Crosslink->Apoptosis Replication Blockade

Mechanism of aziridinium ion formation and subsequent DNA interstrand cross-linking.

Principles of Toxicological Modeling

In contemporary research, nitrogen mustards (such as mechlorethamine) are frequently utilized in highly controlled in vivo and ex vivo models to study vesicant-induced tissue injury and to evaluate the efficacy of medical countermeasures[6][7].

  • Dermatotoxicity Models: Used to study the delayed blistering, epidermal separation, and inflammatory cascades characteristic of mustard exposure. Research often evaluates the efficacy of scavengers or anti-inflammatory agents in reducing epidermal thickness and oxidative stress[8].

  • Ocular Injury Models: Nitrogen mustards induce severe corneal epithelial erosion, haze, and neovascularization. Models assess the intervention of compounds like dexamethasone, zinc desferrioxamine, or specialized nanoparticles in mitigating acute and delayed limbal stem cell deficiency[6][7][9].

  • Systemic Toxicity: Studies evaluate the systemic oxidative stress and leukocytopenia induced by alkylating agents, testing systemic protectants like melatonin or sodium thiosulfate[10][11].

Laboratory Safety and Decontamination Protocols

Nitrogen mustards are highly toxic, mutagenic, and carcinogenic. Their handling requires rigorous adherence to institutional biosafety and chemical hygiene protocols.

Environmental and Personal Protection
  • Engineering Controls: All handling of neat material or concentrated stock solutions must occur within a certified Class II Type B2 Biological Safety Cabinet (total exhaust) or a dedicated chemical fume hood to prevent inhalation of off-gassing vapors[12].

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant double gloves (e.g., nitrile over butyl rubber, depending on the solvent), a disposable chemical-resistant gown or Tyvek suit, and full-face protection. Respiratory protection may be mandated by institutional environmental health and safety (EHS) guidelines[12].

Chemical Decontamination and Neutralization

Decontamination strategies rely on chemical neutralization, specifically exploiting the electrophilic nature of the aziridinium intermediate or oxidizing the parent compound.

Decontamination AgentMechanism of ActionApplication Context
Sodium Thiosulfate (

)
Acts as a potent nucleophilic scavenger. The thiosulfate ion attacks the reactive aziridinium intermediate, forming a water-soluble, non-toxic complex that prevents DNA alkylation[12][13].Used as a systemic medical countermeasure (IV administration) and for neutralizing laboratory spills/glassware[12][14].
Hypochlorite Solution (0.5%) Oxidizes and inactivates the blister agent[14].Effective for decontaminating laboratory surfaces, instruments, and intact skin. Contraindicated for use in eyes, wounds, or the peritoneal cavity due to tissue damage[14].
Reactive Skin Decontamination Lotion (RSDL) Contains Dekon 139 and 2,3-butanedione monoxime. Physically removes and chemically inactivates the agent[13][14].Preferred spot decontaminant for skin exposure in emergency response scenarios[14].

Note: Water alone can spread oily mustard agents and is generally insufficient for decontamination without a neutralizing chemical agent or soap[14].

References

1.[1] archive.org. "Full text of 'Russian drug index' - Internet Archive". Available at: 2.[10] nih.gov. "In Vivo Evidence of Melatonin's Protective Role in Alkylating-Agent-Induced Pulmonary Toxicity: A Systematic Review - PMC". Available at: 3.[9] arvojournals.org. "Treatment of Ocular Tissues Exposed to Nitrogen Mustard: Beneficial Effect of Zinc Desferrioxamine Combined with Steroids | IOVS". Available at: 4.[6] nih.gov. "A novel therapy to ameliorate nitrogen mustard-induced limbal stem cell deficiency using lipoprotein-like nanoparticles - PMC". Available at: 5.[7] researchgate.net. "A practical and safer model of nitrogen mustard injury in cornea - ResearchGate". Available at: 6.[11] ahajournals.org. "Activated Protein C Prevents Endotoxin-Induced Hypotension in Rats by Inhibiting Excessive Production of Nitric Oxide". Available at: 7.[8] nih.gov. "Histopathological and immunohistochemical evaluation of nitrogen mustard-induced cutaneous effects in SKH-1 hairless and C57BL/6 mice - PMC". Available at: 8.[4] rsc.org. "Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard". Available at: 9.[5] nih.gov. "A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites". Available at: _ 10.[15] researchgate.net. "Nitrogen mustards. (a) Cross-linking mechanism. An aziridinium is... | Download Scientific Diagram". Available at: 11.[2] agnesscott.org. "Exploiting Nucleophilic Attack in Chemotherapy - The Onyx Review". Available at: 12.[12] cdc.gov. "Blister Agents: Sulfur Mustard Agent H/HD, Sulfur Mustard Agent HT | Medical Management Guidelines". Available at: 13.[3] portlandpress.com. "Translesion synthesis of the major nitrogen mustard-induced DNA lesion by human DNA polymerase η". Available at: 14.[13] opcw.org. "Blister Agents and their Countermeasures - OPCW". Available at: 15.[14] usgovcloudapi.net. "Chemical Injuries". Available at:

Sources

Application

Application Notes and Protocols for the Ultrasensitive Quantification of N,N-bis(2-chloroethyl)propan-1-amine in Biological Samples

Abstract: This document provides a comprehensive guide to state-of-the-art analytical methodologies for the detection and quantification of N,N-bis(2-chloroethyl)propan-1-amine, a nitrogen mustard analogue, in complex bi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to state-of-the-art analytical methodologies for the detection and quantification of N,N-bis(2-chloroethyl)propan-1-amine, a nitrogen mustard analogue, in complex biological matrices such as human plasma and urine. Recognizing the compound's high reactivity and potential for rapid in-vivo transformation, we present robust protocols focusing on both the parent compound and its stable hydrolysis products. The methods detailed herein leverage the sensitivity and specificity of tandem mass spectrometry coupled with advanced sample preparation techniques, ensuring reliable and reproducible results for applications in therapeutic drug monitoring, occupational exposure assessment, and clinical toxicology.

Introduction: The Analytical Imperative

N,N-bis(2-chloroethyl)propan-1-amine is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. These agents are characterized by their high reactivity, driven by the intramolecular cyclization to form highly electrophilic aziridinium ions, which can subsequently alkylate nucleophilic sites on biomolecules, most notably DNA.[1] This mechanism underlies both their cytotoxic, anti-neoplastic properties and their potential toxicity. Due to their reactive nature, nitrogen mustards are often difficult to measure directly in biological systems as they are rapidly hydrolyzed or metabolized.[2] Therefore, a successful analytical strategy must account for the parent compound's instability and consider its more stable degradation products as viable biomarkers of exposure.[3][4]

The primary analytical challenge lies in achieving sufficient sensitivity to detect trace levels of the analyte in complex biological matrices while ensuring specificity to avoid interferences. This guide addresses these challenges by providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection.

Analyte Stability and Metabolic Fate: A Critical Consideration

The core of a robust bioanalytical method is a deep understanding of the analyte's behavior in the biological matrix. N,N-bis(2-chloroethyl)propan-1-amine, like other nitrogen mustards, readily undergoes hydrolysis in aqueous environments. The two chloroethyl groups are sequentially replaced by hydroxyl groups, leading to the formation of N-propyl-diethanolamine.

This hydrolysis product is significantly more stable and polar than the parent compound, making it an ideal biomarker for indirect quantification of exposure.[2][4] While direct detection of the parent compound is possible, it requires immediate sample processing and stabilization to prevent ex-vivo degradation. Our primary protocols will, therefore, focus on the quantification of N-propyl-diethanolamine, with a supplementary discussion on methods for the parent compound.

Comprehensive Analytical Workflow

The successful quantification of N,N-bis(2-chloroethyl)propan-1-amine or its metabolites from a biological sample is a multi-step process. Each stage must be optimized to ensure maximum recovery, minimize matrix interference, and provide accurate, reproducible data.

cluster_pre_analysis Pre-Analytical Phase cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_post_analysis Data Processing Sample Biological Sample Collection (Plasma, Urine) Spike Spike with Isotopically Labeled Internal Standard Sample->Spike Immediate Stabilization SPE Solid-Phase Extraction (SPE) (e.g., Mixed-Mode Cation Exchange) Spike->SPE Elute Elution of Analytes SPE->Elute Evap Evaporation & Reconstitution in Mobile Phase Elute->Evap LC Liquid Chromatography (HILIC or Reversed-Phase) Evap->LC MS Tandem Mass Spectrometry (ESI+ MRM Mode) LC->MS Quant Quantification using Calibration Curve MS->Quant Report Data Review & Reporting Quant->Report

Caption: High-level workflow for bioanalysis.

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to isolate the analyte of interest from endogenous matrix components (salts, proteins, phospholipids) that can interfere with analysis, a phenomenon known as the matrix effect. Solid-Phase Extraction (SPE) is the preferred method due to its high efficiency and selectivity.[5][6]

Protocol: Solid-Phase Extraction (SPE) for N-propyl-diethanolamine from Urine/Plasma

This protocol utilizes a mixed-mode cation exchange SPE sorbent, which provides a dual retention mechanism (hydrophobic and ion exchange) for superior cleanup of basic compounds like amines.

Rationale for Sorbent Choice: The N-propyl-diethanolamine metabolite contains a tertiary amine which will be protonated (positively charged) at acidic pH. A mixed-mode strong cation exchange (SCX) sorbent allows for binding via ion exchange. Interfering neutral and acidic compounds can be washed away with organic and weakly acidic buffers. The analyte is then eluted by increasing the pH to neutralize the amine, disrupting the ionic interaction.

start Start: Spiked Biological Sample (pH adjusted to <6) cond 1. Condition SPE Cartridge (Methanol, then Water) start->cond load 2. Load Sample cond->load wash1 3. Wash 1: Remove Hydrophilic Neutrals (e.g., 0.1% Formic Acid in Water) load->wash1 wash2 4. Wash 2: Remove Lipids (e.g., Acetonitrile/Methanol) wash1->wash2 elute 5. Elute Analyte (e.g., 5% Ammonium Hydroxide in Methanol) wash2->elute end Proceed to Evaporation & Reconstitution elute->end

Caption: Solid-Phase Extraction (SPE) workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment: Collect at least 0.5 mL of urine or plasma.[4] To each sample, add an appropriate volume of a deuterated internal standard (e.g., N-propyl-diethanolamine-d14) solution. Acidify the sample with formic acid to a final concentration of 2% to ensure the analyte is protonated. Centrifuge plasma samples to pellet proteins.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar, non-basic interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic eluent neutralizes the analyte, disrupting its ionic bond with the sorbent.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis: Achieving Specificity and Sensitivity

Protocol: LC-MS/MS Analysis of N-propyl-diethanolamine

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity and specificity.[2] A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for excellent retention of the polar ethanolamine metabolite.[5]

Instrumentation:

  • Liquid Chromatograph: UPLC or HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B

    • 3.0 min: 60% B

    • 3.1 min: 95% B

    • 5.0 min: 95% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

MS/MS Conditions:

  • Ionization Mode: ESI Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Rationale for MRM: MRM provides two levels of mass filtering. The first quadrupole (Q1) selects the protonated molecular ion (precursor ion) of the analyte. This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific, characteristic fragment ion (product ion). This process drastically reduces chemical noise and enhances specificity.[7]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
N-propyl-diethanolamine148.1116.115
N-propyl-diethanolamine-d14 (IS)162.2126.115

Table 1: Hypothetical but representative MRM transitions for analysis.

Considerations for Direct Analysis of N,N-bis(2-chloroethyl)propan-1-amine

For applications requiring the direct measurement of the parent compound, a different approach is necessary.

  • Sample Preparation: Use a reversed-phase SPE sorbent (e.g., C18 or HLB).[5] Elution can be performed with acetonitrile. All steps must be performed quickly and at low temperatures to minimize hydrolysis.

  • Chromatography: A reversed-phase C18 column should be used.[8]

  • MS/MS: The parent compound will have a different mass and fragmentation pattern. For N,N-bis(2-chloroethyl)propan-1-amine (C7H15Cl2N, MW 184.11), the protonated molecule [M+H]+ would be monitored.[9]

Method Validation: Ensuring Trustworthy Results

A developed analytical method is not complete until it has been thoroughly validated to prove it is fit for purpose. Validation should be performed according to established regulatory guidelines.[8][10]

ParameterAcceptance CriteriaPurpose
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy Mean recovery within 85-115% at multiple concentrations.Measures the closeness of the measured value to the true value.
Precision (RSD) Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LLOQ).Assesses the random error and reproducibility of the method.[11]
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3.The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) S/N ≥ 10, with acceptable accuracy and precision.[11]The lowest concentration of analyte that can be accurately quantified.
Specificity No significant interfering peaks at the retention time of the analyte in blank matrix.Ensures the signal being measured is from the analyte only.
Matrix Effect Assessed by comparing analyte response in post-extraction spiked matrix vs. neat solution.Evaluates the ion suppression or enhancement caused by the biological matrix.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, bench-top, long-term storage).Ensures analyte does not degrade during sample handling and storage.

Table 2: Key method validation parameters and typical acceptance criteria.

References

  • Benchchem. (n.d.). Application Note and Protocol for the LC-MS/MS Detection of Nitrogen Mustard Hydrolysis Products.
  • AVESİS. (n.d.). Determination of Nitrogen Mustard Hydrolysis Products in Rat Urine Samples Using GC–MS.
  • Annals of Translational Medicine. (2022, June 30). Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Retrieved from [Link]

  • PubMed. (2011, August 15). High-throughput sample preparation and simultaneous column regeneration liquid chromatography-tandem mass spectrometry method for determination of nitrogen mustard metabolites in human urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Method validation for each cytotoxic drug according to the FDA regulatory guidelines for analytical procedures (57). Retrieved from [Link]

  • University of Helsinki. (2021, May 18). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 14). Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Analysis of Bis(2-Chloroethyl)amine: Limit of Detection and Quantification.
  • National Center for Biotechnology Information. (n.d.). Preparation of Stable Nitrogen Mustard DNA Inter Strand Crosslink Analogs for Biochemical and Cell Biological Studies. Retrieved from [Link]

  • Benchchem. (n.d.). A Technical Guide to the Isotopic Purity of Bis(2-Chloroethyl)amine hydrochloride-d8.
  • ResearchGate. (2021, November 21). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Retrieved from [Link]

  • PubMed. (2016, February 15). HILIC-MS Determination of Genotoxic Impurity of 2-Chloro-N-(2-Chloroethyl)Ethanamine in the Vortioxetine Manufacturing Process. Retrieved from [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

Sources

Method

synthesis protocol for radiolabeled n,n-bis(2-chloroethyl)propan-1-amine

Application Note: Radiosynthesis of [1- C]-N,N-bis(2-chloroethyl)propan-1-amine Part 1: Executive Summary & Safety Directive Abstract This application note details the synthesis of [1- C]-N,N-bis(2-chloroethyl)propan-1-a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Radiosynthesis of [1-


C]-N,N-bis(2-chloroethyl)propan-1-amine 

Part 1: Executive Summary & Safety Directive

Abstract This application note details the synthesis of [1-


C]-N,N-bis(2-chloroethyl)propan-1-amine, a propyl analog of the nitrogen mustard Mechlorethamine (HN2). This radiolabeled compound is critical for conducting ADME (Absorption, Distribution, Metabolism, and Excretion) studies to elucidate the pharmacokinetics of alkylating agents. The protocol utilizes a convergent "Safety-by-Design" pathway, introducing the radiolabel on a benign precursor (diethanolamine) before generating the vesicant functionality.

CRITICAL SAFETY WARNING: VESICANT HAZARD The target molecule is a potent alkylating agent and vesicant (blister agent). It acts by cross-linking DNA (N7 position of guanine).

  • Containment: All steps involving the final chloride product must be performed in a certified chemical fume hood or glovebox with negative pressure.

  • Neutralization: A 10% Sodium Thiosulfate (

    
    ) solution must be prepared before starting work to neutralize spills.
    
  • PPE: Double nitrile gloves (change every 30 mins), lab coat, safety goggles, and face shield are mandatory.

Part 2: Strategic Synthesis Design

To ensure high radiochemical yield and operator safety, we employ a two-step sequence starting from non-toxic precursors.

  • Radiolabeling Strategy: The Carbon-14 label is introduced at the C-1 position of the propyl chain using [1-

    
    C]propyl iodide . This position is metabolically stable compared to the ethyl arms, which undergo rapid hydrolysis and glutathione conjugation.
    
  • Pathway:

    • Step 1 (Benign): N-alkylation of diethanolamine with [1-

      
      C]propyl iodide.
      
    • Step 2 (Hazardous): Chlorination of the resulting diol using Thionyl Chloride (

      
      ) to generate the nitrogen mustard hydrochloride salt.
      
Synthesis Workflow Diagram

SynthesisPath cluster_conditions Reaction Environment Precursor1 Diethanolamine (Benign) Intermediate [1-14C]Propyl-diethanolamine (Intermediate Diol) Precursor1->Intermediate Alkylation (K2CO3, EtOH) Precursor2 [1-14C]Propyl Iodide (Radioactive Source) Precursor2->Intermediate Product [1-14C]Propyl-Mustard HCl (Target Vesicant) Intermediate->Product Chlorination (DCM, Reflux) Reagent Thionyl Chloride (SOCl2) Reagent->Product

Figure 1: Convergent synthesis pathway designed to minimize handling of volatile radioactive intermediates.

Part 3: Materials & Equipment

Reagents:

  • Radioisotope: [1-

    
    C]Propyl iodide (Specific Activity: 50–60 mCi/mmol).
    
  • Precursor: Diethanolamine (>99%, Sigma-Aldrich).

  • Chlorinating Agent: Thionyl Chloride (

    
    ), 99+%.
    
  • Solvents: Ethanol (anhydrous), Dichloromethane (DCM, anhydrous), Diethyl ether.

  • Base: Potassium Carbonate (

    
    ), anhydrous.
    

Equipment:

  • Micro-scale glassware (Wheaton V-vials) for radiochemistry.

  • Reflux condenser with Calcium Chloride drying tube.

  • Rotary evaporator with a dry-ice trap (to capture radioactive volatiles).

  • Radio-HPLC system (Beta-RAM detector).

Part 4: Experimental Protocol

Phase I: Synthesis of [1- C]Propyl-diethanolamine (The Diol)

Objective: Incorporate the


C label into a stable, non-vesicant intermediate.
  • Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve Diethanolamine (105 mg, 1.0 mmol, 2.0 eq) in anhydrous Ethanol (2 mL).

  • Base Addition: Add anhydrous

    
      (138 mg, 1.0 mmol).
    
  • Radioisotope Addition: Carefully add [1-

    
    C]Propyl iodide  (85 mg, 0.5 mmol, 1.0 eq, containing ~25 mCi activity) via syringe.
    
    • Note: Using excess diethanolamine drives the reaction to completion and minimizes over-alkylation.

  • Reaction: Heat the mixture to reflux (80°C) for 4 hours. Monitor by Radio-TLC (Eluent: MeOH:DCM 1:9).

  • Work-up:

    • Cool to room temperature.[1] Filter off the inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure (ensure trap is active to catch any unreacted propyl iodide).

    • Purification: The residue contains the product and excess diethanolamine. Due to the polarity difference, flash chromatography (Silica gel; DCM

      
       10% MeOH/DCM) provides the pure diol.
      
    • Yield Expectation: 80-90%.[2]

Phase II: Chlorination to [1- C]-N,N-bis(2-chloroethyl)propan-1-amine HCl

Objective: Convert the hydroxyl groups to chlorides. This step generates the active vesicant.

  • Dissolution: Dissolve the purified [1-

    
    C]Propyl-diethanolamine (from Phase I) in anhydrous Dichloromethane (DCM)  (3 mL). Chill to 0°C in an ice bath.
    
  • Chlorination: Add Thionyl Chloride (

    
    )  (excess, ~4.0 eq) dropwise.
    
    • Caution: Vigorous evolution of

      
       and 
      
      
      
      gas will occur.[3][4] Ensure the vessel is vented through a scrubber (NaOH trap).
  • Reflux: Once addition is complete, remove the ice bath and heat to reflux (40°C) for 2 hours.

    • Mechanism:[2][5][6][7][8] The reaction proceeds via an intermediate chlorosulfite ester, which decomposes to the alkyl chloride.

  • Isolation (The Critical Step):

    • Evaporate the solvent and excess

      
       under vacuum.
      
    • Note: The residue is the Hydrochloride Salt of the nitrogen mustard. Do not neutralize to the free base; the free base is an oily liquid that rapidly dimerizes to a cyclic aziridinium ion (unstable). The HCl salt is a stable solid.

  • Recrystallization: Triturate the residue with anhydrous Diethyl Ether or Acetone to induce crystallization.

    • Filter the white, hygroscopic solid.

    • Store at -20°C under Argon.

Data Summary Table
ParameterSpecification
Target Compound [1-

C]-N,N-bis(2-chloroethyl)propan-1-amine HCl
Radioactive Precursor [1-

C]Propyl Iodide
Specific Activity 50–55 mCi/mmol (estimated)
Radiochemical Purity > 98% (determined by HPLC)
Physical State White to off-white crystalline solid (Hygroscopic)
Stability High as HCl salt; Unstable as free base in solution

Part 5: Quality Control & Validation

1. Radio-HPLC Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).

  • Mobile Phase: A: Water (0.1% TFA); B: Acetonitrile (0.1% TFA). Gradient 5% B to 95% B over 20 mins.

  • Detection: UV (220 nm) and Radio-flow detector.

  • Validation: The product should elute as a single radioactive peak. The retention time must match the non-radioactive authentic standard.

2. Mass Spectrometry (LC-MS)

  • Confirm the mass of the parent ion

    
    .
    
  • Isotope Pattern: Look for the characteristic chlorine isotope pattern (

    
    ) to confirm the presence of two chlorine atoms (9:6:1 intensity ratio for 
    
    
    
    ).

Part 6: Safety & Waste Management Logic

The following diagram illustrates the "Zero-Exposure" workflow required for handling the final product.

SafetyLogic Zone1 Zone 1: Synthesis (Fume Hood/Glovebox) Action1 Generate HCl/SO2 Gas Zone1->Action1 Reaction Byproduct Action2 Liquid Waste (Mother Liquor) Zone1->Action2 Filtration Action3 Solid Waste (Gloves/Vials) Zone1->Action3 Zone2 Zone 2: Waste Trap (Scrubber) Zone3 Zone 3: Decontamination (Quench Station) Rule CRITICAL: Do NOT mix Acidic Waste with Thiosulfate (SO2 release risk). Neutralize pH first. Zone3->Rule Action1->Zone2 Neutralize with NaOH Action2->Zone3 Treat with 10% Na2S2O3 Action3->Zone3 Surface Decon

Figure 2: Waste management workflow emphasizing the neutralization of vesicant residues.

Decontamination Protocol:

  • Glassware: Soak all glassware in 10% Sodium Thiosulfate for 24 hours. Thiosulfate nucleophilically attacks the alkyl chloride, converting the mustard into a non-toxic thiosulfate ester.

  • Spills: Cover immediately with absorbent pads soaked in thiosulfate solution.

References

  • Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.

  • NIOSH. (2011). Nitrogen Mustard: Emergency Response Card. CDC/NIOSH.[9]

  • Xu, F., et al. (2008).[10] Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited. Journal of Organic Chemistry, 73(1), 312-315.[10]

  • BenchChem. (2025).[7][11] Application Notes: Bis(2-chloroethyl)amine Hydrochloride Protocols.

  • Open MedScience. (2025). Carbon-14 Radiolabelling: Theory, Methods, and Applications.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Instability in N,N-bis(2-chloroethyl)propan-1-amine Stock Solutions

Welcome to the Application Scientist Support Portal. N,N-bis(2-chloroethyl)propan-1-amine is an aliphatic nitrogen mustard derivative widely utilized as a bifunctional alkylating agent.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. N,N-bis(2-chloroethyl)propan-1-amine is an aliphatic nitrogen mustard derivative widely utilized as a bifunctional alkylating agent. While its high reactivity is the foundation of its pharmacological mechanism, this same property makes it notoriously unstable in solution. This guide provides researchers and drug development professionals with mechanistic insights, targeted troubleshooting strategies, and self-validating protocols to ensure the integrity of your stock solutions.

Part 1: Mechanistic Causality – Understanding the Instability

To prevent degradation, you must first understand the chemical causality driving it. The instability of N,N-bis(2-chloroethyl)propan-1-amine is primarily dictated by the unprotonated nitrogen atom.

The nitrogen's lone pair of electrons acts as an internal nucleophile, attacking the beta-carbon of the adjacent 2-chloroethyl group and displacing the chloride ion. This intramolecular cyclization forms a highly reactive, positively charged three-membered ring known as an aziridinium (or ethyleniminium) cation [1].

Once formed, this electrophilic intermediate is rapidly attacked by environmental nucleophiles. In aqueous solutions, water attacks the ring (hydrolysis) to form inactive mono- and di-hydroxyethyl derivatives[1]. Alternatively, the aziridinium ion can react with other mustard molecules to form dimers or complex oligomers[2][3].

DegradationMechanism A N,N-bis(2-chloroethyl) propan-1-amine B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (-Cl⁻) C Mono-hydroxyethyl Derivative B->C +H₂O (Hydrolysis) E Oligomers & Polymers B->E +Nucleophiles (Cross-reaction) D Di-hydroxyethyl Derivative C->D +H₂O (Hydrolysis)

Degradation pathway of aliphatic nitrogen mustards via the aziridinium intermediate.

Part 2: Troubleshooting Guide & FAQs

Q1: My aqueous stock solution loses biological activity within hours. How can I prevent this?

  • Cause: Rapid hydrolysis. In neutral or basic aqueous environments, the unprotonated amine rapidly forms the aziridinium ion. At 37°C, the cyclization and subsequent hydrolysis of similar aliphatic mustards occur with a half-life of roughly 70 minutes[2].

  • Solution: Avoid storing the compound in aqueous media. If an aqueous solution is strictly required for your assay, maintain a slightly acidic pH (e.g., pH 3-4 using 0.1 M HCl). Acidic conditions protonate the amine, tying up the lone pair of electrons and preventing the initial cyclization step, thereby drastically slowing degradation[3][4].

Q2: I am observing new, early-eluting peaks in my HPLC chromatograms over time. What are they?

  • Cause: These peaks almost certainly correspond to the mono-hydroxyethyl and di-hydroxyethyl (ethanolamine) hydrolysis products, which are more polar than the parent compound and elute earlier on reverse-phase columns[3][4].

  • Solution: Minimize the time between sample preparation and injection. Maintain your autosampler tray at 2-8°C and ensure your mobile phase is appropriately acidified (e.g., 0.1% Formic Acid or TFA) to stabilize the compound during the chromatographic run[4].

Q3: My stock solution in DMSO formed a precipitate after thawing from -20°C. Is the compound ruined?

  • Cause: N,N-bis(2-chloroethyl)propan-1-amine hydrochloride has temperature-dependent solubility limits. The precipitate is likely the intact salt crashing out of the solvent due to the cold, rather than a polymeric degradation product[5].

  • Solution: Allow the vial to equilibrate completely to room temperature and gently vortex. If the precipitate fully redissolves into a clear solution, it is generally safe to use. To avoid this issue entirely, prepare single-use aliquots to prevent repeated freeze-thaw cycles[5].

Q4: Should I purchase the free base or the hydrochloride salt form?

  • Cause: The free base form contains an available lone pair on the nitrogen, making it highly susceptible to spontaneous aziridinium formation—even from trace atmospheric moisture[1].

  • Solution: Always procure and store the compound as a hydrochloride salt . The protonated state renders the solid significantly more stable. Store the solid powder in a desiccator under an inert atmosphere (Argon/Nitrogen) at 2-8°C or lower[4][5].

Part 3: Quantitative Data Presentation

To assist in experimental planning, the table below summarizes the expected stability windows of nitrogen mustard solutions under various environmental conditions.

Solvent / ConditionStorage TemperatureEstimated Stability WindowPrimary Degradation Mechanism
Aqueous Buffer (pH 7.4)37°C< 2 hoursRapid aziridinium formation & hydrolysis[2]
Aqueous Buffer (pH 7.4)23°C~ 2 - 4 hoursAziridinium formation & hydrolysis[2]
Acidic Aqueous (pH < 3)2-8°C< 24 hoursSlowed cyclization due to amine protonation[4]
Anhydrous DMSO-20°C~ 1 monthMinimal (requires strict protection from moisture)[5]
Anhydrous DMSO-80°CUp to 6 monthsMinimal (Industry standard for long-term storage)[5]
Part 4: Validated Experimental Protocols
Protocol A: Preparation of Stable Anhydrous Stock Solutions

Scientific Rationale: This protocol eliminates nucleophiles (water) and utilizes thermal control to suppress the kinetic energy required for aziridinium cyclization.

Workflow S1 1. Weighing Weigh solid under inert gas (Ar/N₂) S2 2. Solvent Selection Use anhydrous, acidified solvent S1->S2 S3 3. Dissolution Dissolve at 2-8°C to prevent thermal degradation S2->S3 S4 4. Aliquoting Divide into single-use amber vials S3->S4 S5 5. Storage Flash-freeze and store at -80°C S4->S5

Optimized workflow for the preparation and storage of nitrogen mustard stock solutions.

Step-by-Step Methodology:

  • Preparation: Purge a dry, amber glass vial with argon or nitrogen gas to displace atmospheric moisture.

  • Weighing: Rapidly weigh the required mass of N,N-bis(2-chloroethyl)propan-1-amine hydrochloride.

  • Solvent Addition: Add an anhydrous, amine-free solvent (e.g., anhydrous DMSO or acidified ethanol) pre-chilled to 2-8°C. Note: Adding 0.1% v/v HCl to the solvent can further ensure the amine remains protonated.

  • Aliquoting: Divide the stock solution into pre-chilled, single-use amber vials to prevent photolytic degradation and freeze-thaw damage[5].

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer. Thaw a single vial immediately prior to the experiment and discard any unused portion[5].

Protocol B: Self-Validating Forced Degradation Assay

Scientific Rationale: To confidently monitor stability, you must know exactly what the degraded compound looks like on your analytical instruments. This protocol intentionally forces degradation to generate reference markers for your HPLC/LC-MS.

Step-by-Step Methodology:

  • Baseline Preparation: Prepare a fresh 1 mg/mL stock solution of the compound in a 50:50 Acetonitrile:Water mixture[4].

  • Acidic Hydrolysis (Negative Control for Cyclization): Mix 100 µL of the stock with 100 µL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH prior to injection[4].

  • Basic Hydrolysis (Positive Control for Cyclization): Mix 100 µL of the stock with 100 µL of 0.1 M NaOH. Incubate at room temperature for 30 minutes. Mechanism: The base strips the proton from the hydrochloride salt, freeing the lone pair and forcing immediate aziridinium formation and hydrolysis. Neutralize with 0.1 M HCl prior to injection[4].

  • Analysis: Run the baseline, acidic, and basic samples via HPLC-UV (e.g., 210 nm). The basic hydrolysis sample will clearly display the mono- and di-hydroxyethyl degradation peaks, validating your method's ability to detect instability.

References

1.[1] US20120157545A1 - Methods for treating skin disorders with topical nitrogen mustard compositions - Google Patents. URL: 2.[4] Technical Support Center: Bis(2-chloroethyl)amine Hydrochloride Stability in Solution - Benchchem. URL: 3.[2] Chemical transformations of xylamine (N-2'-chloroethyl-N-ethyl-2-methylbenzylamine) in solution - PubMed. URL: 4.[5] Best practices for the storage of Bis(2-chloroethyl)amine hydrochloride to prevent degradation - Benchchem. URL: 5.[3] Minimizing side product formation in the synthesis of nitrogen mustards - Benchchem. URL:

Sources

Optimization

Technical Support Center: Enhancing the Specificity of DNA Alkylation by N,N-bis(2-chloroethyl)propan-1-amine

Welcome to the technical support center for N,N-bis(2-chloroethyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of improving the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N,N-bis(2-chloroethyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of improving the specificity of this potent DNA alkylating agent. As a classical nitrogen mustard, its therapeutic potential is often limited by off-target effects.[1][2] This document provides in-depth troubleshooting, advanced protocols, and foundational knowledge to help you refine your experimental design and achieve more targeted and reproducible results.

Section 1: Fundamental Principles & Mechanism of Action

This section addresses the core scientific principles governing the activity of N,N-bis(2-chloroethyl)propan-1-amine.

Q1: How does N,N-bis(2-chloroethyl)propan-1-amine (and other nitrogen mustards) alkylate DNA?

A1: The process is a two-step mechanism initiated by an intramolecular cyclization.[3][4]

  • Activation: The tertiary amine nitrogen atom attacks one of the 2-chloroethyl side chains, displacing a chloride ion. This forms a highly reactive and electrophilic three-membered ring called an aziridinium ion.[3][4][5] This activation step is spontaneous in aqueous environments.

  • Alkylation: The strained aziridinium ion is a potent electrophile and is readily attacked by nucleophilic sites within the cell. The primary target on DNA is the N7 position of guanine residues.[3][6][7][8]

  • Cross-linking: After the first alkylation event, the second 2-chloroethyl arm can undergo the same cyclization and alkylation process. This can result in the formation of a covalent bond with another guanine base, leading to highly cytotoxic interstrand or intrastrand cross-links (ICLs) that block DNA replication and transcription.[3][4][7]

Mechanism of DNA Alkylation cluster_activation Step 1: Activation cluster_alkylation Step 2: DNA Alkylation & Cross-linking NM N,N-bis(2-chloroethyl)propan-1-amine Cl_minus Cl- Az_Ion Aziridinium Ion Intermediate (Highly Reactive) DNA_G DNA (Guanine N7) Az_Ion->DNA_G Nucleophilic Attack Monoadduct Monoadduct Formation DNA_G->Monoadduct ICL Interstrand Cross-link (ICL) (Highly Cytotoxic) Monoadduct->ICL Second Alkylation Event Targeted Delivery Workflow Synthesis Synthesize/Formulate Targeted Agent Characterization Physicochemical Characterization (Size, Purity, Drug Load) Synthesis->Characterization InVitro_Test In Vitro Validation Characterization->InVitro_Test InVitro_Test->Synthesis Fail Binding Confirm Target Binding (e.g., Competitive Assay) InVitro_Test->Binding Pass Release Verify Payload Release (e.g., pH-release study) InVitro_Test->Release Pass Cytotoxicity Comparative Cytotoxicity Assay (Target vs. Non-Target Cells) Binding->Cytotoxicity Release->Cytotoxicity Cytotoxicity->Synthesis Not Selective InVivo_Test In Vivo Efficacy & Toxicity (Animal Models) Cytotoxicity->InVivo_Test Selective InVivo_Test->Synthesis Ineffective/Toxic End Optimized Specificity InVivo_Test->End Effective & Safe

Sources

Troubleshooting

Technical Support Center: Quenching Protocols for N,N-bis(2-chloroethyl)propan-1-amine Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for handling reactions involving N,N-bis(2-chloroethyl)propan-1-amine. This document provides in-depth guida...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for handling reactions involving N,N-bis(2-chloroethyl)propan-1-amine. This document provides in-depth guidance, troubleshooting advice, and validated protocols for the safe and effective quenching of this highly reactive nitrogen mustard analogue. As a potent alkylating agent, ensuring its complete deactivation post-reaction is critical for personnel safety, environmental protection, and the integrity of your experimental workup.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and quenching of N,N-bis(2-chloroethyl)propan-1-amine.

Q1: What is N,N-bis(2-chloroethyl)propan-1-amine, and why is quenching a critical step?

N,N-bis(2-chloroethyl)propan-1-amine is a nitrogen mustard compound.[1][2] Nitrogen mustards are a class of bifunctional alkylating agents, meaning they possess two reactive chloroethyl groups.[3][4][5] In solution, the nitrogen atom's lone pair of electrons can displace the chloride on one of the ethyl chains, forming a highly strained and extremely reactive aziridinium ion. This intermediate readily reacts with (alkylates) a wide range of biological and chemical nucleophiles, including water, amines, and the thiol groups found in proteins.[3][5] This high reactivity is responsible for their cytotoxic effects but also makes them hazardous to handle.[6][7]

Quenching is the process of deliberately and controllably adding a reagent to neutralize any unreacted N,N-bis(2-chloroethyl)propan-1-amine at the end of a reaction. This is not merely a workup step but a critical safety procedure to:

  • Prevent exposure: Inactivates the hazardous, cytotoxic properties of the mustard agent before isolation of the desired product.[6]

  • Ensure reaction specificity: Stops the alkylation reaction at a desired time point, preventing the formation of byproducts from over-reaction or side-reactions during workup.

  • Enable safe disposal: Deactivates the compound, allowing for the safe handling and disposal of aqueous layers and other waste streams.[8][9]

Q2: What are the primary hazards I should be aware of?

The primary hazards stem from the compound's ability to alkylate biological macromolecules. All work must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).[6][10]

  • Toxicity: Nitrogen mustards are cytotoxic and potent vesicants (blistering agents).[6][11] Contact with skin, eyes, or the respiratory tract can cause severe chemical burns and tissue damage.[6][8][12]

  • Carcinogenicity & Mutagenicity: As DNA alkylating agents, nitrogen mustards are often carcinogenic and mutagenic.[7][13]

  • Exothermic Quenching: The reaction with quenching agents can be highly exothermic. If the quencher is added too quickly, it can lead to a runaway reaction, boiling of the solvent, and release of hazardous vapors.[6]

Q3: What are the best general-purpose quenching agents for this compound?

The ideal quenching agent is a potent nucleophile that reacts quickly and irreversibly with the aziridinium intermediate. The choice depends on the reaction solvent and compatibility with your product.

Quenching AgentRecommended Use Cases & RationaleKey Considerations
Water / Dilute Aqueous Acid Simple, effective for many applications. Water acts as a nucleophile to hydrolyze the chloroethyl groups. Acid can help protonate the amine, though the aziridinium formation is still possible.Can be slow. The hydrolysis products may still be reactive or interfere with product isolation.[14]
Methanol / Other Alcohols Effective in non-aqueous systems. The alcohol acts as a nucleophile. Methanol is commonly used for quenching related reactions involving thionyl chloride.[6]Ensure the reaction is cooled, as the quench can be exothermic.[6]
Aqueous Sodium Thiosulfate (Na₂S₂O₃) Highly Recommended. Thiosulfate is a strong nucleophile that rapidly and irreversibly reacts with alkylating agents to form stable, non-toxic Bunte salts.[15][16][17] It is a standard neutralizing agent for nitrogen mustards.[15][16]The reaction should be stirred vigorously to ensure mixing if the reaction solvent is not water-miscible.[18]
Thiols (e.g., Glutathione, Cysteine) Thiols are potent nucleophiles that effectively sequester and deactivate nitrogen mustards.[19][20][21] This mimics the biological mechanism of detoxification.Often used in biological or biochemical contexts. May be more expensive for large-scale chemical synthesis quenching.
Aqueous Sodium Bicarbonate / Carbonate Can be used to neutralize acidic byproducts (e.g., HCl) and promote hydrolysis of the mustard.Not a direct quenching agent for the alkylating function itself, but often used as part of the workup sequence following the primary quench.[22]

Q4: How can I be certain the quenching process is complete?

Visual confirmation (e.g., cessation of gas evolution or temperature change) is not sufficient. Analytical verification is essential to ensure safety and is a hallmark of a trustworthy protocol.

  • Thin-Layer Chromatography (TLC): A quick method to check for the disappearance of the starting material spot. A co-spotted lane with the starting material is necessary for accurate comparison.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for trace-level detection. An aliquot of the quenched reaction mixture can be analyzed to confirm the absence of the parent mass of N,N-bis(2-chloroethyl)propan-1-amine (m/z 184.06 for the free base, [M+H]⁺).[13][23]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also highly effective for detecting volatile and semi-volatile compounds like nitrogen mustards.[13][24]

Section 2: Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Sudden, uncontrolled temperature increase (runaway reaction) during quenching. 1. Quenching agent was added too quickly.[6] 2. The reaction mixture was not sufficiently cooled before quenching. 3. The reaction concentration was too high.1. Immediate Action: Cease addition and immerse the flask in an ice/salt bath to cool it rapidly. 2. Prevention: Always cool the reaction mixture (typically to 0 °C) before quenching. Add the quenching agent slowly and dropwise with vigorous stirring.[6] 3. Process Optimization: Consider diluting the reaction mixture with an inert solvent before the quench.
Formation of a thick, un-stirrable precipitate or tar upon adding the quencher. 1. Polymerization or formation of complex, insoluble byproducts.[6] 2. The quenched product or a salt has low solubility in the current solvent mixture.1. Attempt to dissolve the mixture by adding a different co-solvent. 2. This may indicate a failed reaction; review your primary reaction conditions.[6] 3. Before proceeding with a full-scale workup, take a small sample of the solid for analysis (e.g., NMR, MS) to identify it.[6]
Analytical testing (LC-MS/GC-MS) shows residual N,N-bis(2-chloroethyl)propan-1-amine after quenching. 1. Insufficient amount of quenching agent was used. 2. Inadequate reaction time or temperature for the quench. 3. Poor mixing between the organic reaction phase and an aqueous quencher.1. Add an additional portion (e.g., 0.5 equivalents) of the quenching agent and re-analyze after a suitable time. 2. Allow the quenched mixture to stir longer, perhaps allowing it to warm to room temperature after the initial controlled addition at 0 °C. 3. Increase the stirring speed or consider using a phase-transfer catalyst if phase separation is an issue.
The desired product is degrading during the quench. 1. The quenching conditions (e.g., pH, nucleophile) are too harsh for the product. 2. The product is unstable to water or other protic quenchers.1. Switch to a milder quenching agent. For example, if aqueous acid is causing degradation, try quenching with a saturated solution of sodium bicarbonate or sodium thiosulfate.[22] 2. Perform the quench at a lower temperature (e.g., -20 °C or 0 °C) and proceed immediately with the workup.

Section 3: Detailed Experimental Protocols

Safety Pre-Check: Before starting, ensure you are wearing a lab coat, chemical-resistant gloves (e.g., nitrile, neoprene), and chemical splash goggles. All operations MUST be performed within a certified chemical fume hood.[6][10][12]

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

This is the recommended general-purpose method for its efficacy and safety.

  • Cool the Reaction: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C.

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Controlled Addition: With vigorous stirring, slowly add the saturated sodium thiosulfate solution to the reaction mixture via a dropping funnel. A volume equivalent to your reaction volume is a good starting point.

  • Monitor Temperature: Carefully monitor the internal temperature. The rate of addition should be controlled to keep the temperature below 15-20 °C.

  • Stir and Verify: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 1 hour to ensure the reaction is complete.

  • Analytical Confirmation: Withdraw a small aliquot from the organic layer, dilute it appropriately, and analyze via LC-MS or GC-MS to confirm the complete absence of the starting nitrogen mustard.

  • Workup: Once quenching is confirmed, proceed with your standard aqueous workup (e.g., separation of layers, extraction, washing with brine).

Protocol 2: Quenching with Anhydrous Methanol (for Non-Aqueous Systems)

This method is suitable when the presence of water is detrimental to the product.

  • Cool the Reaction: Cool the reaction vessel in an ice-water bath to an internal temperature of 0-5 °C.

  • Controlled Addition: While stirring vigorously, slowly add anhydrous methanol dropwise to the reaction mixture. Use at least 5-10 molar equivalents relative to the starting nitrogen mustard.

  • Monitor Reaction: Observe for any signs of an exotherm or gas evolution. Keep the addition rate slow to maintain temperature control.[6]

  • Complete the Quench: After addition is complete, continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Analytical Confirmation: Verify complete quenching using an appropriate analytical method (TLC, LC-MS, GC-MS).

  • Workup: Proceed with solvent removal or subsequent reaction steps as required.

Section 4: Visual Workflow and Decision Guides

Decision Logic for Quenching Agent Selection

The following diagram outlines the decision-making process for choosing the most appropriate quenching strategy.

G start Reaction Complete. Initiate Quenching Protocol is_product_water_sensitive Is the desired product sensitive to water? start->is_product_water_sensitive is_solvent_aqueous Is the reaction solvent water-miscible? is_product_water_sensitive->is_solvent_aqueous  No quench_methanol Use Anhydrous Methanol or other alcohol. (Protocol 2) is_product_water_sensitive->quench_methanol  Yes quench_thiosulfate Use Saturated Aqueous Sodium Thiosulfate (Na₂S₂O₃). (Protocol 1) is_solvent_aqueous->quench_thiosulfate  Yes quench_thiosulfate_vigorous Use Saturated Aqueous Na₂S₂O₃ with vigorous stirring to ensure interfacial reaction. is_solvent_aqueous->quench_thiosulfate_vigorous  No verify Verify Complete Quench (LC-MS / GC-MS) quench_thiosulfate->verify quench_methanol->verify quench_thiosulfate_vigorous->verify workup Proceed to Workup & Product Isolation verify->workup G cluster_prep Preparation cluster_quench Quenching cluster_verify Verification cluster_final Final Steps A 1. Reaction Complete B 2. Cool to 0-5 °C A->B C 3. Slow, Dropwise Addition of Quenching Agent B->C D 4. Stir for 1-2 hours C->D E 5. Sample for LC-MS / GC-MS D->E F 6. Confirm Absence of Starting Material E->F G 7. Proceed with Product Workup F->G H 8. Dispose of Waste Appropriately G->H

Caption: Standard workflow for quenching reactions.

References

  • Benchchem. (n.d.). From Warfare Agents to Lifesaving Drugs: A Technical History of Nitrogen Mustards and Carbamoyl Chlorides.
  • Benchchem. (n.d.). Method for quenching Bis(2-chloroethyl)amine hydrochloride reactions safely.
  • Fisher Scientific. (2025). Safety Data Sheet for 1,3-Propanediamine, N,N'-bis(2-aminoethyl)-.
  • Chemistry LibreTexts. (2021). Sodium Azide.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reactions of N-Boc-N,N-bis(2-chloroethyl)amine with Nucleophiles.
  • Benchchem. (n.d.). Troubleshooting common issues in N-Boc-N,N-bis(2-chloroethyl)amine reactions.
  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center.
  • Maji, M., et al. (2020). Oxamusplatin: A cytotoxic Pt(II) complex of a nitrogen mustard with resistance to thiol based sequestration display enhanced selectivity towards cancer. Dalton Transactions, 49(12), 3891-3904.
  • Benchchem. (2025). A Comparative Guide to the Analysis of Bis(2-Chloroethyl)amine: Limit of Detection and Quantification.
  • Santa Cruz Biotechnology. (n.d.). Bis(2-chloroethyl)amine hydrochloride Safety Data Sheet.
  • Benchchem. (n.d.). Troubleshooting common side reactions in Bis(2-chloroethyl)amine hydrochloride synthesis.
  • Hatiboglu, I., et al. (1962). Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard: an experimental study. Annals of Surgery, 156(6), 994–1001. Retrieved from [Link]

  • Sdfine. (n.d.). GHS Safety Data Sheet.
  • Hatiboglu, I., Mihich, E., Moore, G. E., & Nichol, C. A. (1962). Use of sodium thiosulfate as a neutralizing agent during regional administration of nitrogen mustard: an experimental study. Annals of Surgery, 156(6), 994–1001. Retrieved from [Link]

  • CymitQuimica. (n.d.). N,N-Bis(2-chloroethyl)propan-1-amine.
  • Fisher Scientific. (n.d.). Bis(2-chloroethyl)amine hydrochloride - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET for Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride.
  • Google Patents. (n.d.). US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.
  • PubChem. (n.d.). 2-Chloro-N,N-bis(2-chloroethyl)-1-propanamine.
  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances.
  • PubChem. (n.d.). N-(2-chloroethyl)propan-1-amine.
  • Yi, C., & He, C. (2012). Direct Reversal of DNA Alkylation Damage. Cold Spring Harbor Perspectives in Biology, 4(1), a009414. Retrieved from [Link]

  • Hatiboglu, I., Mihich, E., Moore, G. E., & Nichol, C. A. (1962). Use of Sodium Thiosulfate as a Neutralizing Agent During Regional Administration of Nitrogen Mustard: An Experimental Study. Annals of Surgery, 156(6), 994–1001. Retrieved from [Link]

  • Reddit. (2021). How to quench azide.
  • Monteith, D. K., Connor, T. H., Benvenuto, J. A., Fairchild, E. J., & Theiss, J. C. (1987). Degradation and inactivation of antitumor drugs. Journal of Environmental Science and Health, Part A, 22(5), 481-498. Retrieved from [Link]

  • Federal Select Agent Program. (2020). FAQ: Inactivation of Select Agents and Toxins.
  • Fluorochem. (n.d.). N,N-Bis(2-chloroethyl)propan-1-amine.
  • Maji, M., et al. (2016). Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard. RSC Advances, 6, 12534-12544.
  • Oncohema Key. (2016). Alkylating Agents.
  • Chemistry Stack Exchange. (2016). How to quench unreacted sodium azide from reaction mixture?
  • MDPI. (2025). In Situ Evaluation of the GSH Depletion Ability of Various Alkylating Agents and the Protective Effect of Several Active Thiol Compounds Based on High-Content Cell Analysis.
  • Williams, R. M., & Riches, J. R. (2002). Detection of the chemical warfare agents bis-(2-chloroethyl)ethylamine (HN-1) and tris-(2-chloroethyl)amine (HN-3) in air. Journal of Chromatography A, 958(1-2), 115-121. Retrieved from [Link]

  • Maji, M., et al. (2020). Oxamusplatin: a cytotoxic Pt(ii) complex of a nitrogen mustard with resistance to thiol based sequestration displays enhanced selectivity towards cancer. Dalton Transactions, 49(12), 3891-3904. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylation.
  • ResearchGate. (n.d.). A traditional process for quenching of excess sodium azide present in...
  • Manchuri, K. M., et al. (2021). A Novel UHPLC–MS/MS Method Development and Validation for Identification and Quantification of Genotoxic Impurity Bis (2-Chloroethyl) Amine in Aripiprazole Drug Substance. Sādhanā, 46, 226. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen mustard.
  • ResearchGate. (2017). How can I extract the products of tris(2-chloroethyl)amine hydrolysis from water? Retrieved from [https://vertexaisearch.cloud.gvertexaisearch.cloud.g

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Reference Data & Comparative Studies

Validation

Comparative Analysis of N,N-bis(2-chloroethyl)propan-1-amine vs. Standard Nitrogen Mustards in Chemotherapy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Nitrogen mustards represent the oldest class of r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Nitrogen mustards represent the oldest class of rational chemotherapeutic agents, functioning as bifunctional DNA alkylators[1]. While clinical standards like mechlorethamine (methyl mustard) and chlorambucil (aryl mustard) have well-documented pharmacokinetic profiles, experimental aliphatic derivatives such as N,N-bis(2-chloroethyl)propan-1-amine (propyl mustard) offer critical insights into the structure-activity relationships (SAR) governing drug reactivity and lipophilicity.

This guide provides an objective, mechanistic comparison between propyl mustard and established nitrogen mustards, detailing the causality behind their pharmacodynamic differences and providing self-validating experimental protocols for comparative efficacy testing.

Mechanistic Overview & Structure-Activity Relationships (SAR)

All nitrogen mustards share a common mechanism of action: the generation of a highly electrophilic aziridinium (ethyleneimonium) ion intermediate via an intramolecular nucleophilic substitution (S_N2) reaction[2]. Once formed, this cation undergoes nucleophilic attack by DNA bases—predominantly at the N-7 position of guanine—resulting in a covalent mono-adduct[3]. A subsequent cyclization of the second chloroethyl group leads to DNA interstrand cross-links (ICLs), which physically block DNA replication and trigger p53/Bax-mediated apoptosis[1],[4].

G A Nitrogen Mustard (Prodrug / Inactive) B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (Cl- loss) C DNA Mono-adduct (N7-Guanine) B->C Nucleophilic Attack by DNA Base D DNA Interstrand Cross-link (ICL) C->D Second Aziridinium Formation & Attack E Cellular Apoptosis (p53 / Bax Mediated) D->E DNA Damage Response

Figure 1: Mechanism of DNA alkylation and cross-linking by nitrogen mustards.

The Causality of the R-Group

The substituent attached to the central nitrogen atom dictates the drug's fundamental reactivity:

  • Aliphatic Mustards (Mechlorethamine & Propyl Mustard): Alkyl groups (methyl or propyl) exert an electron-donating inductive (+I) effect. This keeps the nitrogen's lone pair highly localized and active, driving rapid aziridinium formation (often within minutes)[2]. Consequently, these agents are highly reactive, unstable in aqueous solutions, and act as severe vesicants[5].

  • Aryl Mustards (Chlorambucil): The aromatic ring exerts an electron-withdrawing (-I) effect, delocalizing the nitrogen's lone pair into the phenyl ring. This drastically slows the cyclization rate, rendering the drug stable enough for oral administration[6].

Structural and Kinetic Comparison

While mechlorethamine utilizes a methyl group, propyl mustard substitutes this with a 3-carbon aliphatic chain. This seemingly minor modification impacts two critical variables:

  • Steric Hindrance vs. Nucleophilicity: The propyl group provides a slightly stronger +I effect than a methyl group, theoretically increasing nitrogen nucleophilicity. However, the added steric bulk can slightly hinder the conformational alignment required for cyclization.

  • Lipophilicity (LogP): The extended hydrocarbon chain significantly increases the molecule's LogP. Higher lipophilicity enhances passive diffusion across lipid bilayers (potentially improving solid tumor penetration) but may also increase non-specific partitioning into adipose tissue, altering the toxicity profile[2].

Quantitative Data Summary
CompoundCore StructureN-Substituent (R-Group)Approx. LogPAziridinium Formation RatePrimary Clinical / Experimental Utility
Mechlorethamine AliphaticMethyl (-CH₃)0.91 - 1.31[5]Very Fast (Minutes)IV / Topical (Hodgkin's, CTCL)[5],
Propyl Mustard AliphaticPropyl (-CH₂CH₂CH₃)~1.8 - 2.1*Fast (Minutes)Experimental SAR Reference
Chlorambucil AromaticPhenylbutyric Acid1.70[7]Slow (Hours)Oral (CLL, Lymphomas)[6],[4]

*Estimated based on homologous series lipophilicity increments.

Experimental Methodologies for Comparative Efficacy

To objectively compare propyl mustard against standard mustards, researchers must utilize a self-validating experimental system. Standard cell viability assays (like MTT) only measure terminal phenotypic outcomes. To isolate the specific pharmacodynamic variable—DNA interstrand cross-linking (ICL) efficiency —we employ a modified Alkaline Comet Assay.

Because ICLs covalently tether DNA strands together, they physically impede the electrophoretic migration of DNA loops. Therefore, a highly reactive mustard will yield a smaller comet tail moment compared to an irradiated control[3].

Workflow cluster_assays Parallel Efficacy Assays Step1 1. Compound Preparation (Equimolar Dosing) Step2 2. In Vitro Cell Culture (e.g., MCF-7, HL-60) Step1->Step2 Step3 3. Drug Exposure (1h - 24h Incubation) Step2->Step3 Assay1 Alkaline Comet Assay (Quantify DNA Cross-links) Step3->Assay1 Assay2 MTT/MTS Assay (Determine IC50 Viability) Step3->Assay2 Step4 4. Data Synthesis & Comparative SAR Analysis Assay1->Step4 Assay2->Step4

Figure 2: Parallel experimental workflow for evaluating comparative cytotoxicity and cross-linking.

Protocol 1: Modified Alkaline Comet Assay (ICL Quantification)

This protocol utilizes irradiation to induce random strand breaks, allowing the cross-linking efficiency of the mustards to be visualized as a reduction in DNA migration.

  • Cell Treatment: Seed target cells (e.g., MCF-7 human mammary cancer cells) at

    
     cells/mL. Expose cells to equimolar concentrations (e.g., 10 µM) of mechlorethamine, propyl mustard, and chlorambucil for 2 hours at 37°C.
    
  • Irradiation (The Validating Step): Expose all treated cells, plus an untreated control group, to 10 Gy of X-ray irradiation (or 50 µM H₂O₂ for 5 mins on ice) to induce uniform single-strand breaks.

  • Lysis & Unwinding: Embed cells in low-melting-point agarose on glass slides. Submerge in alkaline lysis buffer (pH > 13) for 1 hour at 4°C to lyse membranes and unwind DNA.

  • Electrophoresis: Run electrophoresis at 25V, 300mA for 30 minutes.

  • Data Analysis: Stain with SYBR Gold. Use imaging software to calculate the Tail Moment.

    • Causality Check: The percentage decrease in tail moment relative to the irradiated, drug-free control directly correlates to the number of ICLs formed by the specific nitrogen mustard.

Protocol 2: MTS Cytotoxicity Assay (IC₅₀ Determination)
  • Seeding: Plate cells in 96-well plates at

    
     cells/well.
    
  • Dosing: Apply a logarithmic concentration gradient (0.1 µM to 100 µM) of the test mustards.

  • Incubation: Incubate for 72 hours to allow cell cycle arrest and apoptosis to fully manifest.

  • Readout: Add MTS reagent, incubate for 2 hours, and read absorbance at 490 nm. Calculate IC₅₀ values using non-linear regression.

Conclusion & Future Perspectives

The transition from a methyl group (mechlorethamine) to a propyl group (propyl mustard) in aliphatic nitrogen mustards represents a classic exercise in balancing reactivity with lipophilicity. While both compounds rapidly form aziridinium ions and induce potent DNA cross-linking[1],[2], the increased LogP of propyl mustard alters its pharmacokinetic distribution. Modern drug development has largely moved away from highly reactive aliphatic mustards toward targeted prodrugs and aryl mustards (like chlorambucil)[6],[4] to minimize systemic toxicity and vesicant effects. However, understanding the SAR of aliphatic variants remains crucial for designing next-generation antibody-drug conjugates (ADCs) and hypoxia-activated prodrugs.

References

*[1] Wikipedia. "Nitrogen mustard". Source: Wikipedia. URL: [Link] *[3] National Center for Biotechnology Information. "Characterization of Nitrogen Mustard Formamidopyrimidine Adduct Formation of bis-(2-Chloroethyl)ethylamine with Calf Thymus DNA and a Human Mammary Cancer Cell Line". Source: PMC. URL: [Link] *[7] MolForge. "Chlorambucil (CID 2708) - Molecular Properties & Analysis". Source: MolForge. URL: [Link] *[2] Encyclopedia MDPI. "Nitrogen-Based Alkylating Anticancer Agents". Source: Encyclopedia MDPI. URL: [Link] *[5] T3DB. "Mechlorethamine (T3D4204)". Source: The Toxin and Toxin Target Database. URL: [Link] * WikiDoc. "Mechlorethamine (topical)". Source: WikiDoc. URL: [Link] *[6] National Center for Biotechnology Information. "PubChem Compound Summary for CID 2708, Chlorambucil". Source: PubChem. URL: [Link] *[4] Wikipedia. "Chlorambucil". Source: Wikipedia. URL: [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of N,N-bis(2-chloroethyl)propan-1-amine and Its Analogs

This guide provides an in-depth comparison of the cytotoxic properties of N,N-bis(2-chloroethyl)propan-1-amine and its structural analogs. As a member of the nitrogen mustard family of alkylating agents, this class of co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the cytotoxic properties of N,N-bis(2-chloroethyl)propan-1-amine and its structural analogs. As a member of the nitrogen mustard family of alkylating agents, this class of compounds holds significant interest for researchers in oncology and drug development. While specific public domain cytotoxicity data for N,N-bis(2-chloroethyl)propan-1-amine is limited, this guide leverages available data from its close analogs to provide a comprehensive comparative analysis of their anti-proliferative effects and underlying mechanisms of action.

Introduction to Nitrogen Mustards: A Legacy of Cytotoxicity

Nitrogen mustards are a class of cytotoxic compounds characterized by the presence of a bis(2-chloroethyl)amino functional group.[1] Originally developed as chemical warfare agents, their potent cell-killing properties led to their pioneering use as the first chemotherapeutic agents in the fight against cancer.[2] Their mechanism of action, primarily through DNA alkylation, results in the disruption of essential cellular processes and ultimately leads to apoptosis.[3]

The general structure of a nitrogen mustard consists of a nitrogen atom attached to two chloroethyl groups and a variable R-group. The nature of this R-group significantly influences the compound's reactivity, lipophilicity, and overall cytotoxic potency. N,N-bis(2-chloroethyl)propan-1-amine is an aliphatic nitrogen mustard, where the R-group is a propyl chain.

Mechanism of Action: The Alkylating Assault on DNA

The cytotoxic effects of nitrogen mustards are primarily attributed to their ability to form covalent bonds with DNA, a process known as alkylation.[4] This process is initiated by an intramolecular cyclization, where the nitrogen atom displaces one of the chloride ions to form a highly reactive aziridinium ion intermediate.[5] This electrophilic intermediate is then susceptible to nucleophilic attack by DNA bases, most commonly the N7 position of guanine.

Following the first alkylation event, the second chloroethyl arm can undergo a similar cyclization and react with another guanine base, leading to the formation of interstrand or intrastrand cross-links in the DNA.[6] These cross-links are particularly cytotoxic as they prevent DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[5]

Nitrogen_Mustard_Mechanism cluster_0 Intracellular Environment Nitrogen_Mustard R-N(CH₂CH₂Cl)₂ Aziridinium_Ion Reactive Aziridinium Ion Nitrogen_Mustard->Aziridinium_Ion Intramolecular Cyclization DNA_Alkylation Guanine N7 Alkylation Aziridinium_Ion->DNA_Alkylation Nucleophilic Attack by DNA DNA_Crosslink Interstrand/Intrastrand DNA Cross-link DNA_Alkylation->DNA_Crosslink Second Alkylation Event Cell_Death Apoptosis DNA_Crosslink->Cell_Death Replication/Transcription Blockage

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Comparative Cytotoxicity: A Look at Structural Analogs

Due to the limited availability of specific IC50 data for N,N-bis(2-chloroethyl)propan-1-amine in the public domain, this section will focus on a comparative analysis of its close structural analogs. The cytotoxic potential of these compounds is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Compound/Analog NameR-GroupCancer Cell LineIC50 (µM)Reference
BFA-Nitrogen Mustard Hybrid (5a) Betulinic acid derivativeHL-60 (Leukemia)4.48[3]
PC-3 (Prostate)9.37[3]
Bel-7402 (Hepatocellular Carcinoma)0.2[3]
Bel-7402/5-FU (Drug-Resistant)0.84[3]
Platinum(II) Complex (2) Chelating ligandMIA PaCa2 (Pancreatic)4.2 ± 1.0[6]
MCF-7 (Breast)~12-18[6]
A549 (Lung)~12-18[6]

Note: The IC50 values presented are highly dependent on the specific experimental conditions, including the cell line, exposure time, and assay used.

Structure-Activity Relationship (SAR) of Aliphatic Nitrogen Mustards

The cytotoxic activity of nitrogen mustards is intrinsically linked to their chemical structure. For aliphatic nitrogen mustards like N,N-bis(2-chloroethyl)propan-1-amine and its analogs, several key structural features influence their potency:

  • The Nature of the R-Group: The substituent on the nitrogen atom plays a crucial role in modulating the reactivity of the molecule. Electron-donating groups can increase the nucleophilicity of the nitrogen, potentially accelerating the formation of the aziridinium ion and enhancing cytotoxicity. Conversely, bulky R-groups may sterically hinder the interaction with DNA.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the R-group, affects its ability to cross cell membranes and reach its intracellular target, DNA. A balance is necessary, as excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.

  • The Chloroethyl Groups: The presence of two chloroethyl groups is essential for the formation of DNA cross-links, which are significantly more cytotoxic than monofunctional alkylation.

The development of hybrid molecules, where the nitrogen mustard moiety is conjugated to another bioactive molecule (like betulinic acid in the BFA-hybrid), is a promising strategy to enhance tumor cell selectivity and reduce off-target toxicity.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the cytotoxic potential of a compound. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:
  • Cell Seeding:

    • Culture the desired cancer cell line in appropriate growth medium until approximately 80% confluency.

    • Trypsinize the cells, count them using a hemocytometer, and adjust the cell density to a predetermined optimal concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well microplate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., N,N-bis(2-chloroethyl)propan-1-amine or its analog) in a suitable solvent like DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for a few minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Protocol Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Treatment Treat cells with compound dilutions Incubation_1->Compound_Treatment Incubation_2 Incubate for 24-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h MTT_Addition->Incubation_3 Solubilization Solubilize formazan crystals Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

References

  • Nitrogen mustard – Knowledge and References. Taylor & Francis. [Link]

  • Structure-activity relationship investigation of bis(2-chloroethyl)aminoethyl esters of some carboxylic acids. PubMed. [Link]

  • Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard. Royal Society of Chemistry. [Link]

  • Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. PMC. [Link]

  • Nitrogen Mustards as Alkylating Agents: A Review on Chemistry, Mechanism of Action and Current USFDA Status of Drugs. ResearchGate. [Link]

  • Synthesis and Alkylation Activity of a Nitrogen Mustard Agent to Penetrate the Blood-Brain Barrier. Taylor & Francis. [Link]

  • Structures of the most known derivates of bis(2-chloroethyl)-amine. ResearchGate. [Link]

  • 2-Chloro-N,N-bis(2-chloroethyl)-1-propanamine. PubChem. [Link]

  • Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry. [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • N-(2-chloroethyl)propan-1-amine. PubChem. [Link]

  • Bis(2-chloroethyl)amine. PubChem. [Link]

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Validation

Technical Validation Guide: N,N-bis(2-chloroethyl)propan-1-amine as a DNA Alkylating Agent

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary N,N-bis(2-chloroethyl)propan-1-amine (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

N,N-bis(2-chloroethyl)propan-1-amine (commonly referred to as Propyl Mustard; CAS: 621-68-1) is a potent aliphatic nitrogen mustard utilized in preclinical models to study DNA damage, repair mechanisms, and targeted cytotoxicity. As a structural analog of the foundational chemotherapeutic mechlorethamine (HN2), it functions as a highly reactive bifunctional alkylating agent. This guide provides an objective, comparative analysis of Propyl Mustard against other standard nitrogen mustards, detailing the mechanistic causality of its reactivity and outlining self-validating experimental protocols for quantifying its DNA cross-linking efficacy.

Mechanistic Causality & Structural Dynamics

The defining characteristic of nitrogen mustards is their ability to form covalent interstrand cross-links (ICLs) in duplex DNA, a highly cytotoxic lesion that physically blocks DNA replication and transcription machinery[1]. The reactivity and half-life of these agents are fundamentally governed by the nucleophilicity of their central nitrogen atom.

In N,N-bis(2-chloroethyl)propan-1-amine, the aliphatic propyl chain exerts a strong electron-donating inductive (+I) effect. This maintains a highly localized and nucleophilic lone pair on the nitrogen, driving the rapid intramolecular displacement of a chloride ion to form a highly strained, electrophilic aziridinium ring[2].

Once formed, the aziridinium cation is preferentially attacked by the electron-rich N7 position of guanine residues located in the DNA major groove, forming a mono-adduct[3]. Because Propyl Mustard is a bifunctional agent, the second chloroethyl group undergoes a subsequent cyclization, allowing for a second alkylation event on the opposing DNA strand, thereby generating the lethal ICL[4].

Causality Insight: Why choose a propyl derivative over a methyl (HN2) or aromatic (Chlorambucil) derivative? Compared to the methyl group in mechlorethamine, the propyl group introduces slight steric bulk. While it retains the aggressive, rapid cyclization kinetics typical of aliphatic mustards, this subtle steric hindrance provides a marginally wider handling window in aqueous buffers compared to HN2, without sacrificing cross-linking efficiency. In stark contrast, aromatic mustards like chlorambucil delocalize the nitrogen lone pair into the phenyl ring, drastically reducing nucleophilicity and increasing the half-life of the prodrug state from minutes to hours, making them less suitable for rapid in vitro pulse-chase damage assays[2].

Pathway A N,N-bis(2-chloroethyl)propan-1-amine (Propyl Mustard) B 1st Aziridinium Cation (Highly Electrophilic) A->B Intramolecular Cyclization (-Cl⁻) C DNA Mono-adduct (Alkylation at Guanine N7) B->C Nucleophilic Attack by DNA D 2nd Aziridinium Cation (Intramolecular Cyclization) C->D Second Cyclization (-Cl⁻) E DNA Interstrand Cross-link (ICL) (Lethal Cytotoxic Lesion) D->E Cross-linking of Opposing Strand

Figure 1: Stepwise mechanism of DNA interstrand cross-link formation by propyl mustard.

Comparative Performance Data

To contextualize the performance of N,N-bis(2-chloroethyl)propan-1-amine, it is essential to benchmark its kinetic profile against industry-standard aliphatic and aromatic mustards.

CompoundStructural ClassNitrogen NucleophilicityAziridinium Formation (

)
Cross-linking EfficiencyPrimary Application
Mechlorethamine (HN2) Aliphatic (Methyl)Very High< 2 minutesVery HighRapid induction of ICLs; historical standard
N,N-bis(2-chloroethyl)propan-1-amine Aliphatic (Propyl)High~ 2 - 5 minutesHighPreclinical DNA damage/repair assays
Chlorambucil Aromatic (Phenylbutyrate)Low (Delocalized)> 30 minutesModerateSlower, controlled alkylation; oral therapeutics

(Note:


 values are approximate and highly dependent on buffer pH, temperature, and ambient chloride ion concentration).

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems to confirm both the activation and the cross-linking capability of Propyl Mustard.

Protocol A: NMR-Based Kinetic Profiling of Aziridinium Formation

Purpose: To validate the active electrophilic state of the compound before introduction to biological models. Causality: The conversion from the inactive chloroethyl form to the active aziridinium ion fundamentally alters the chemical environment of the adjacent protons. Tracking this shift via


 NMR provides direct, quantitative proof of activation, ensuring you are not applying a hydrolyzed (inactive) compound to your cells.
  • Preparation: Dissolve N,N-bis(2-chloroethyl)propan-1-amine hydrochloride in deuterated DMSO (

    
    ) to prevent premature aqueous hydrolysis.
    
  • Initiation: Dilute the stock 1:10 into a phosphate buffer (pH 7.4) prepared in

    
    , maintaining a constant temperature of 37°C inside the NMR spectrometer.
    
  • Acquisition: Acquire

    
     NMR spectra every 60 seconds for a total of 30 minutes.
    
  • Validation & Analysis: Monitor the disappearance of the chloroethyl triplet signals (

    
     ppm) and the concurrent appearance of the highly shielded, strained aziridinium ring protons (
    
    
    
    ppm). The intersection of these integration curves yields the exact activation
    
    
    for your specific buffer conditions.
Protocol B: Alkaline Agarose Gel Electrophoresis for ICL Quantification

Purpose: To objectively quantify the formation of DNA interstrand cross-links in vitro. Causality: Under highly alkaline conditions (pH > 12), hydrogen bonds between DNA strands are disrupted. Unmodified plasmid DNA will denature into single strands and migrate rapidly through the gel. However, plasmids containing one or more covalent ICLs cannot fully separate; they remain tethered and migrate significantly slower as a pseudo-double-stranded mass.

  • Alkylation Reaction: Incubate 1 µg of linearized pUC19 plasmid DNA with varying concentrations of Propyl Mustard (e.g., 0, 10, 50, 100 µM) in 10 mM Tris-HCl (pH 7.4) for 2 hours at 37°C.

  • Quenching: Stop the reaction by adding an excess of a competing nucleophile (e.g., 2-mercaptoethanol) to neutralize unreacted aziridinium ions.

  • Denaturation: Add alkaline loading buffer (50 mM NaOH, 1 mM EDTA, 3% Ficoll) to the samples and incubate at room temperature for 15 minutes to force strand separation.

  • Electrophoresis: Run the samples on a 1% agarose gel submerged in alkaline running buffer (50 mM NaOH, 1 mM EDTA) at 2 V/cm.

  • Neutralization & Staining: Soak the gel in neutralization buffer (1 M Tris-HCl, pH 7.6) for 45 minutes, then stain with SYBR Gold.

  • Validation: The presence of a slower-migrating upper band in the treated lanes confirms ICL formation. The ratio of the cross-linked band intensity to the total lane intensity yields the absolute cross-linking efficiency.

Workflow N1 1. Drug Prep Propyl-HN2 in DMSO N2 2. Incubation Plasmid DNA (37°C) N1->N2 N3 N3 N2->N3 N4 4. Electrophoresis Alkaline Agarose Gel N3->N4 N5 5. Analysis ICL Quantification N4->N5

Figure 2: Self-validating workflow for quantifying DNA interstrand cross-links.

Conclusion

N,N-bis(2-chloroethyl)propan-1-amine serves as a highly effective aliphatic alkylating agent. By understanding the causality between its propyl-driven electron density and its rapid aziridinium formation kinetics, researchers can precisely control its application in DNA damage assays. The self-validating protocols provided ensure robust, reproducible quantification of its cross-linking capabilities, making it a reliable and slightly more sterically stable alternative to mechlorethamine in specialized preclinical settings.

References

  • ResearchGate. "Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications." (Details aziridinium cross-linking mechanisms). Available at: [Link]

  • Royal Society of Chemistry (RSC). "Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard." (Details N7 guanine nucleophilic attack). Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "A New Cross-Link for an Old Cross-Linking Drug: The Nitrogen Mustard Anticancer Agent Mechlorethamine Generates Cross-Links Derived from Abasic Sites." Available at:[Link]

  • SlideShare. "Nitrogen Mustards - Medicinal Chemistry." (Details structural SAR and aliphatic vs. aromatic reactivity profiles). Available at: [Link]

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Comparative

A Comparative Guide to the Vesicant Properties of N,N-Bis(2-chloroethyl)propan-1-amine

Introduction Nitrogen mustards represent a class of bifunctional alkylating agents, first recognized for their devastating use as chemical warfare agents and later repurposed as some of the earliest chemotherapeutic drug...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrogen mustards represent a class of bifunctional alkylating agents, first recognized for their devastating use as chemical warfare agents and later repurposed as some of the earliest chemotherapeutic drugs.[1][2][3] Their potent cytotoxic effects stem from their ability to form covalent bonds with DNA, leading to inter- and intra-strand cross-links that disrupt replication and transcription, ultimately triggering cell death.[4][5][6] This guide provides a framework for benchmarking the vesicant (blistering) and cytotoxic properties of a specific aliphatic nitrogen mustard, N,N-Bis(2-chloroethyl)propan-1-amine, against well-characterized vesicants like mechlorethamine (HN2) and sulfur mustard (HD).

The core structure of nitrogen mustards, the bis(2-chloroethyl)amino group, is the cornerstone of their reactivity.[1] Through intramolecular cyclization, they form a highly reactive aziridinium ion.[1] This electrophilic intermediate is the primary species that alkylates nucleophilic sites on DNA, with a strong preference for the N7 position of guanine bases.[5][6][7] The subsequent reaction of the second chloroethyl arm results in the characteristic DNA cross-links that are exceedingly difficult for cellular machinery to repair, leading to cell cycle arrest and apoptosis.[5][7]

The nature of the R-group attached to the nitrogen atom significantly modulates the compound's reactivity, lipophilicity, and cellular uptake, thereby influencing its overall biological activity.[8][9] In the case of N,N-Bis(2-chloroethyl)propan-1-amine, the propyl group (C3H7) distinguishes it from the archetypal nitrogen mustard, mechlorethamine, which bears a methyl group. This guide will explore the experimental methodologies required to quantitatively compare the vesicant potential of this propyl-substituted mustard to its well-known counterparts.

Mechanism of Action: The Unifying Chemistry of Nitrogen Mustards

The cytotoxic and vesicant effects of all nitrogen mustards are rooted in the same fundamental chemical mechanism: DNA alkylation. This process can be broken down into two key steps.

  • Activation: The process begins with an intramolecular nucleophilic attack by the tertiary amine nitrogen on the electrophilic carbon of one of the chloroethyl side chains. This displaces a chloride ion and forms a highly strained, three-membered ring called an aziridinium ion. This step is rate-limiting and crucial for the compound's reactivity.[1][8] Aliphatic mustards, such as the subject of this guide, tend to form this reactive intermediate more readily than aromatic mustards due to the higher basicity of the aliphatic nitrogen.[8]

  • DNA Alkylation and Cross-linking: The unstable aziridinium ion is a potent electrophile that is readily attacked by nucleophilic sites on DNA, primarily the N7 position of guanine.[6][10] This results in a monofunctional adduct. The second chloroethyl arm can then undergo the same activation process, forming another aziridinium ion, which subsequently alkylates a second guanine base. If this second alkylation occurs on the opposite DNA strand, it results in an interstrand cross-link (ICL), a highly cytotoxic lesion that physically prevents DNA unwinding and replication.[1][4][11]

Nitrogen_Mustard_MOA cluster_0 Step 1: Activation cluster_1 Step 2: DNA Alkylation NM N,N-Bis(2-chloroethyl)R-amine (Inactive Drug) AZ Aziridinium Ion (Reactive Intermediate) NM->AZ - Cl⁻ Mono Monofunctional Adduct AZ->Mono + DNA DNA Guanine Base in DNA ICL Interstrand Cross-link (Cytotoxic Lesion) Mono->ICL Repeat Step 1 & 2

Caption: General mechanism of nitrogen mustard activation and DNA alkylation.

Benchmarking Strategy: A Multi-Parametric Approach

To provide a comprehensive comparison, a series of in vitro assays should be employed to evaluate key toxicological endpoints. This guide proposes a three-tiered approach focusing on cytotoxicity, genotoxicity, and complex tissue modeling. For each experiment, N,N-Bis(2-chloroethyl)propan-1-amine should be tested in parallel with equimolar concentrations of mechlorethamine (HN2) and, if possible, a sulfur mustard analog, to provide robust comparative data.

Tier 1: Cellular Cytotoxicity Assessment

The initial step is to determine the concentration-dependent toxicity of the compound on relevant cell lines. Keratinocytes (e.g., HaCaT) and bronchial epithelial cells (e.g., BEAS-2B) are appropriate models for skin and respiratory vesicant effects, respectively.[12]

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[13][14]

Methodology:

  • Cell Seeding: Plate cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of N,N-Bis(2-chloroethyl)propan-1-amine and reference vesicants (e.g., mechlorethamine) in appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include untreated cells as a negative control and cells treated with a lysis buffer as a positive control (maximum LDH release).

  • Incubation: Incubate the plate for a relevant time period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Sample Collection: After incubation, carefully collect a supernatant aliquot from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture (substrate and cofactor) according to the manufacturer's protocol.

  • Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Causality Note: The choice of the LDH assay provides a direct measure of membrane integrity loss, a hallmark of necrotic cell death often induced by potent vesicants.[13][15] This contrasts with assays that measure metabolic activity (e.g., MTT), which can sometimes be confounded by compounds that affect cellular metabolism without causing immediate cell death.

Representative Data Presentation:

CompoundCell LineIC₅₀ (µM) after 24h
N,N-Bis(2-chloroethyl)propan-1-amineHaCaTExperimental Value
Mechlorethamine (HN2)HaCaTExperimental Value
Sulfur Mustard AnalogHaCaTExperimental Value
N,N-Bis(2-chloroethyl)propan-1-amineBEAS-2BExperimental Value
Mechlorethamine (HN2)BEAS-2BExperimental Value
Sulfur Mustard AnalogBEAS-2BExperimental Value
Tier 2: Genotoxicity and DNA Damage Quantification

To confirm that cytotoxicity is mediated by the expected mechanism of DNA damage, a direct assessment of genotoxicity is essential. The Single Cell Gel Electrophoresis (Comet) assay is a sensitive and widely used method for detecting DNA strand breaks in individual cells.[16][17]

Experimental Protocol: Alkaline Comet Assay

The alkaline version of the comet assay is particularly effective for detecting single-strand breaks, double-strand breaks, and alkali-labile sites resulting from DNA alkylation.[18]

Methodology:

  • Cell Treatment: Expose cells in suspension to the test compounds at concentrations below their IC₅₀ values (e.g., IC₂₅) for a short duration (e.g., 1-4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a pre-coated microscope slide. Allow the agarose to solidify.[18][19]

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA ('nucleoids').[17][18]

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.[16][18]

  • Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate away from the nucleoid, forming a "comet tail."[16]

  • Staining and Visualization: Neutralize and stain the slides with a fluorescent DNA dye (e.g., SYBR Gold). Visualize the comets using a fluorescence microscope.

  • Quantification: Use image analysis software to measure the percentage of DNA in the comet tail and the tail moment, which are quantitative measures of DNA damage.

Causality Note: By using the alkaline version of this assay, we can detect the initial DNA lesions caused by alkylation, which are often converted to strand breaks during the DNA unwinding process. This provides a direct mechanistic link between the compound's chemical properties and its genotoxic effect. Performing this assay at sub-lethal concentrations ensures that the observed DNA damage is a primary effect of the compound and not a secondary consequence of widespread cell death.

Comet_Assay_Workflow Start Cell Treatment with Vesicant Embed Embed Cells in Agarose on Slide Start->Embed Lyse Lysis (Remove Membranes/Proteins) Embed->Lyse Unwind Alkaline Unwinding (Denature DNA) Lyse->Unwind Electro Electrophoresis (Fragment Migration) Unwind->Electro Stain Stain DNA with Fluorescent Dye Electro->Stain Visualize Fluorescence Microscopy Stain->Visualize Analyze Image Analysis (Quantify Tail Moment) Visualize->Analyze

Caption: Experimental workflow for the Alkaline Comet Assay.

Tier 3: Advanced In Vitro Tissue Models

While 2D cell cultures are invaluable for initial screening, they lack the complexity of native tissue architecture. Three-dimensional (3D) in vitro models, such as patient-derived tumoroids or engineered skin equivalents, can provide a more physiologically relevant context to assess vesicant effects, including interactions with the extracellular matrix and stromal cells.[20][21][22]

Experimental Approach: Vascularized 3D Tumoroid Model

Developing a vascularized tumoroid model allows for the assessment of how the vesicant affects not only the target epithelial or tumor cells but also the supporting vasculature, a key aspect of tissue-level injury.[20][21]

Methodology Outline:

  • Model Creation: Co-culture patient-derived tumor cells (e.g., from lung adenocarcinoma) with human adipose tissue-derived microvessels (Ad-MVs) in a fibrin gel. This allows for the self-assembly of vascularized micro-tumors.[20]

  • Vesicant Exposure: Once the model is established (typically within 7-14 days), introduce N,N-Bis(2-chloroethyl)propan-1-amine and reference compounds into the culture medium at various concentrations.

  • Endpoint Analysis:

    • Viability: Use live/dead staining (e.g., Calcein-AM/Ethidium Homodimer) and confocal microscopy to visualize cell death within the 3D structure.

    • Vascular Disruption: Assess the integrity of the microvasculature using immunofluorescence staining for endothelial markers like CD31.[20]

    • Histology: Fix, embed, and section the tumoroids for histological analysis (e.g., H&E staining) to observe changes in tissue architecture and cellular morphology.

    • Biomarker Expression: Analyze changes in the expression of inflammatory cytokines (e.g., IL-6, IL-8) or apoptosis markers (e.g., cleaved caspase-3) via ELISA or immunohistochemistry.

Causality Note: This advanced model moves beyond simple cytotoxicity to assess tissue-level damage. Observing vascular disruption or specific histological changes provides a much closer approximation of an in vivo vesicant response, offering superior predictive value for the compound's potential as a chemical threat or its therapeutic window as an anti-cancer agent.[22][23]

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered framework for benchmarking the vesicant and cytotoxic properties of N,N-Bis(2-chloroethyl)propan-1-amine. By comparing its performance in cytotoxicity assays, its ability to induce DNA damage, and its effects on complex 3D tissue models against established nitrogen mustards, researchers can build a comprehensive toxicological profile. The resulting data will be critical for determining its relative potency and potential applications, whether in the context of drug development or chemical defense research. Future studies could expand on this framework to include transcriptomic analyses to understand the specific cellular pathways perturbed by the compound, further elucidating its unique biological signature.

References

  • Tahoe Forest Health System. (n.d.). mechlorethamine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • Liv Hospital. (2026, February 24). MOPP. Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms involved in the action of Mechlorethamine Hydrochloride in Valchlor?. Retrieved from [Link]

  • ImpriMed. (2026, January 23). 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mechlorethamine Hydrochloride?. Retrieved from [Link]

  • Clementi, S., et al. (2021, November 20). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol. Retrieved from [Link]

  • STAR Protocols. (2021, October 28). Detection of DNA damage by alkaline comet assay in mouse colonic mucosa. Retrieved from [Link]

  • ImpriMed. (2025, January 29). Mechlorethamine: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrogen mustard. Retrieved from [Link]

  • Clementi, S., et al. (2021, August 20). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. PMC. Retrieved from [Link]

  • YouTube. (2025, March 14). Pharmacology of Alkylating Agents Nitrogen mustards, Alkylsulfonates, Nitrosoureas, Triazenes, Alkyl. Retrieved from [Link]

  • Rizwan, M. (2022, September 30). Reviewing the Pharmacology of Alkylating Agents. Simmons University. Retrieved from [Link]

  • De-Paula, D. A., & Jornet-Somoza, J. (2012, June 8). The Mechanism of Guanine Alkylation by Nitrogen Mustards: A Computational Study. ACS Publications. Retrieved from [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

  • OncoLink. (2025, June 3). Mechlorethamine (Mustargen®, Nitrogen Mustard). Retrieved from [Link]

  • PubMed. (2009, February 25). A clinically relevant in vitro model for evaluating the effects of aerosolized vesicants. Retrieved from [Link]

  • PubMed. (2018, May 10). Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives. Retrieved from [Link]

  • Slideshare. (n.d.). Nitrogen Mustards -Medicinal Chemistry --------College of Pharmacy | PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Mustard gas. Retrieved from [Link]

  • PMC. (2023, September 29). In vitro vascularized immunocompetent patient-derived model to test cancer therapies. Retrieved from [Link]

  • Frontiers. (2020, November 4). In vitro 3D Systems to Model Tumor Angiogenesis and Interactions With Stromal Cells. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • Technology Networks. (2025, November 5). In Vitro Models Revolutionizing Cancer Drug Discovery. Retrieved from [Link]

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Validation

A Comparative Guide to the Reproducible Induction of DNA Damage by N,N-bis(2-chloroethyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of N,N-bis(2-chloroethyl)propan-1-amine, a nitrogen mustard alkylating agent, as a tool for inducing repr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of N,N-bis(2-chloroethyl)propan-1-amine, a nitrogen mustard alkylating agent, as a tool for inducing reproducible DNA damage in a research setting. We will explore its mechanism of action, provide validated experimental protocols for damage induction and quantification, and compare its performance and characteristics against other common genotoxic agents. Our focus is on empowering researchers to achieve consistent and reliable results by understanding the critical parameters that govern the activity of this compound.

The Chemical Insult: Understanding the Mechanism of N,N-bis(2-chloroethyl)propan-1-amine

N,N-bis(2-chloroethyl)propan-1-amine belongs to the nitrogen mustard class of bifunctional alkylating agents.[1] Its potent cytotoxic effects are mediated through the covalent modification of DNA.[2] This process is not a simple binding event but a two-step chemical reaction that ensures a stable and highly disruptive lesion.

The mechanism is initiated by a spontaneous intramolecular cyclization, where the nitrogen atom displaces a chloride ion from one of the chloroethyl side chains. This forms a highly strained and electrophilic aziridinium ion intermediate.[2] This reactive intermediate is then readily attacked by nucleophilic sites on DNA, with the N7 position of guanine being the primary target.[2][3]

Because the compound is bifunctional, this process can repeat. After the first alkylation event, the second chloroethyl arm can form another aziridinium ion, which then attacks a second guanine base. This can occur on the opposite DNA strand, forming a highly cytotoxic interstrand cross-link (ICL), or on the same strand, creating an intrastrand cross-link.[2][4][5] These ICLs are particularly problematic for the cell as they physically prevent the separation of DNA strands, thereby blocking critical processes like replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3]

Mechanism_of_Action cluster_0 Step 1: Aziridinium Ion Formation cluster_1 Step 2: DNA Alkylation cluster_2 Cellular Consequence Agent N,N-bis(2-chloroethyl)propan-1-amine Intermediate Reactive Aziridinium Ion Agent->Intermediate Intramolecular Cyclization DNA DNA Double Helix (Guanine N7) Intermediate->DNA Nucleophilic Attack Mono_Adduct Monoadduct Formation DNA->Mono_Adduct First Alkylation ICL Interstrand Cross-Link (ICL) Mono_Adduct->ICL Second Alkylation Event Block Replication/Transcription Block ICL->Block DDR DNA Damage Response (DDR) Block->DDR Apoptosis Cell Cycle Arrest / Apoptosis DDR->Apoptosis

Caption: Mechanism of DNA alkylation by N,N-bis(2-chloroethyl)propan-1-amine.

Inducing DNA Damage: A Protocol for Reproducibility

Achieving reproducible DNA damage is paramount for any study investigating DNA repair, drug efficacy, or cellular signaling. The following protocol has been designed to minimize variability. The key to reproducibility lies not just in following the steps, but in understanding the rationale behind them.

Experimental Goal: To induce a consistent level of DNA damage in a cultured mammalian cell line using N,N-bis(2-chloroethyl)propan-1-amine.

Materials:

  • N,N-bis(2-chloroethyl)propan-1-amine (or its hydrochloride salt)

  • Appropriate solvent (e.g., sterile DMSO or water)

  • Mammalian cell line of choice (e.g., A549, HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Standard cell culture equipment (incubator, biosafety cabinet, flasks/plates, etc.)

Step-by-Step Protocol:

  • Cell Seeding (T-24 hours):

    • Action: Seed cells in appropriate culture vessels (e.g., 6-well plates or 100 mm dishes) at a density that will result in 60-70% confluency at the time of treatment.

    • Rationale (Expertise): Treating cells in the exponential growth phase ensures a more uniform response. Over-confluent or sparse cultures can exhibit altered metabolic states and drug sensitivities, introducing significant variability. A 60-70% confluency provides a homogenous population of actively dividing cells.

  • Preparation of Stock Solution:

    • Action: Prepare a high-concentration stock solution (e.g., 10-100 mM) of N,N-bis(2-chloroethyl)propan-1-amine in the appropriate solvent. Aliquot into single-use tubes and store at -20°C or -80°C.

    • Rationale (Trustworthiness): Nitrogen mustards can be susceptible to hydrolysis. Preparing single-use aliquots prevents repeated freeze-thaw cycles that can degrade the compound, ensuring a consistent concentration is used in every experiment.

  • Drug Treatment (T-0):

    • Action: On the day of the experiment, thaw a fresh aliquot of the stock solution. Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the old medium from the cells and replace it with the drug-containing medium.

    • Rationale (Expertise): The final concentration is a critical variable. A dose-response curve should be established for any new cell line to determine the optimal concentration that induces measurable DNA damage without causing immediate, widespread cell death.[6] Typical starting ranges for nitrogen mustards can be from low micromolar (µM) to hundreds of µM, depending on the cell line's sensitivity.[6]

  • Incubation:

    • Action: Incubate the cells with the drug for a defined period (e.g., 1-2 hours).

    • Rationale (Trustworthiness): The alkylation reaction is rapid. A short, defined incubation period followed by removal of the drug allows for a more synchronous DNA damage event. This is crucial for studying the kinetics of subsequent DNA repair pathways. Leaving the drug on for extended periods can lead to confounding secondary effects.

  • Drug Washout and Recovery:

    • Action: After the incubation period, aspirate the drug-containing medium. Wash the cells twice with warm PBS to remove any residual compound. Add fresh, pre-warmed complete culture medium.

    • Rationale (Expertise): A thorough washout is essential to halt the DNA alkylation process. This creates a "pulse-chase" scenario, where the initial damage is induced in a short window, and the subsequent cellular responses (like γH2AX formation or DNA repair) can be monitored over a time course (e.g., 1, 6, 24 hours post-treatment).[7]

  • Inclusion of Controls (Self-Validating System):

    • Action: Always include the following controls in every experiment:

      • Untreated Control: Cells that receive no treatment. This establishes the baseline level of endogenous DNA damage.

      • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used for the highest drug dose. This ensures that the solvent itself is not inducing cytotoxicity or DNA damage.

    • Rationale (Trustworthiness): These controls are non-negotiable for data interpretation. They allow you to confidently attribute the observed DNA damage specifically to the action of N,N-bis(2-chloroethyl)propan-1-amine.

Quantifying the Damage: Validating the Insult

Inducing damage is only half the battle; accurately and reproducibly quantifying it is essential for generating high-quality data. We present two gold-standard methods for assessing the damage induced by alkylating agents.

A. The Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting a broad spectrum of DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual cells.[8] The principle is that smaller DNA fragments migrate faster in an electric field, forming a "comet tail" away from the intact nuclear DNA ("comet head").[8][9]

Detailed Protocol for Alkaline Comet Assay:

  • Cell Harvesting: After the desired recovery period post-treatment, harvest cells via trypsinization. Resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation: Mix 10 µL of cell suspension with 75 µL of low melting point (LMP) agarose (0.5% in PBS) at 37°C.[10] Quickly pipette the mixture onto a CometSlide™ and allow it to solidify at 4°C for 10-15 minutes.

  • Cell Lysis: Immerse the slides in a pre-chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) and incubate at 4°C for at least 1 hour.[11] This step removes cell membranes and proteins, leaving behind the DNA "nucleoids".[10]

  • Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13). Let the DNA unwind for 20-40 minutes at 4°C.[11]

  • Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes in the cold.[11]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR® Gold) and visualize using a fluorescence microscope.

  • Scoring: Capture images and analyze them using specialized software to quantify parameters like "% Tail DNA" or "Tail Moment". Score at least 50-100 comets per sample for statistical power.[12]

B. γH2AX Immunofluorescence for Double-Strand Breaks

While alkylating agents primarily cause adducts, the cellular processing of these lesions, particularly ICLs, can lead to the formation of DNA double-strand breaks (DSBs) during replication.[13] The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is one of the earliest events in the DSB response, forming distinct nuclear foci at the break sites.[14][15][16]

Detailed Protocol for γH2AX Staining:

  • Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with N,N-bis(2-chloroethyl)propan-1-amine as described in Section 2.

  • Fixation: At the desired time points post-treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again with PBS and permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for phospho-H2AX (Ser139) diluted in blocking buffer, typically for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Counterstain the nuclei with DAPI. Mount the coverslip onto a microscope slide with anti-fade mounting medium.

  • Imaging and Analysis: Visualize using a fluorescence or confocal microscope. Capture images and quantify the number of γH2AX foci per nucleus using software like ImageJ/Fiji.[17]

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment DNA Damage Induction cluster_quantification Damage Quantification A Seed Cells (60-70% Confluency) B Prepare Drug Dilutions A->B C Treat Cells (1-2 hours) B->C D Washout Drug C->D E Add Fresh Medium (Time Course Recovery) D->E F Harvest Cells E->F G1 Comet Assay (General Damage) F->G1 G2 γH2AX Staining (Double-Strand Breaks) F->G2 H1 Fluorescence Microscopy G1->H1 G2->H1 H2 Image Analysis (% Tail DNA, Foci/Nucleus) H1->H2

Caption: A standardized workflow for reproducible DNA damage induction and analysis.

Comparative Analysis: Choosing the Right Tool for the Job

N,N-bis(2-chloroethyl)propan-1-amine is a powerful tool, but its suitability depends on the research question. Here, we compare it to other common DNA damaging agents.

FeatureN,N-bis(2-chloroethyl)propan-1-amineCisplatinEtoposideIonizing Radiation (X-ray/γ-ray)
Class Bifunctional Alkylating AgentPlatinum-based AgentTopoisomerase II InhibitorPhysical Agent
Primary Lesion N7-Guanine Adducts, Inter- and Intrastrand Cross-links[1][2]N7-Guanine Adducts, primarily Intrastrand Cross-linksTopoisomerase II-DNA Covalent Complexes, leading to DSBs[17]Single/Double-Strand Breaks, Base Damage, Clustered Lesions[16]
Cell Cycle Specificity Non-specific, but cytotoxicity is often manifested during S-phase[5][13]Non-specific, but effects are most pronounced in S-phaseS and G2 phase dependentNon-specific
Reproducibility Factors Compound stability (hydrolysis), precise timing of washout, cell metabolic state.Drug uptake/efflux mechanisms, cellular glutathione levels.Cell proliferation rate, expression level of Topoisomerase II.Precise dose delivery, shielding, scatter effects.
Advantages Induces highly cytotoxic ICLs, good model for specific repair pathways (Fanconi Anemia, HR).Clinically relevant, well-characterized mechanism.Directly induces DSBs, useful for studying DSB repair pathways.Precise dose control, non-chemical, induces a wide spectrum of damage.
Disadvantages Can be highly toxic, off-target alkylation of RNA/protein is possible.[13]Can be prone to resistance mechanisms, slower adduct formation.Effects are dependent on active replication.Requires specialized equipment, can be difficult to target subcellularly.

Key Factors Influencing Experimental Reproducibility

  • Cell Line Authenticity and Passage Number: Different cell lines have vastly different DNA repair capacities.[18] Always use authenticated cell lines and keep passage numbers low to prevent genetic drift.

  • Compound Purity and Stability: Use high-purity N,N-bis(2-chloroethyl)propan-1-amine. As a nitrogen mustard, it can be reactive; proper storage and handling of stock solutions are critical to ensure the administered dose is accurate.[19]

  • Assay Conditions: For quantitative assays like the comet assay, parameters such as lysis duration, unwinding time, and electrophoresis voltage/duration must be kept absolutely consistent between experiments to allow for valid comparisons.[11]

  • Data Analysis: Employ standardized, unbiased methods for data analysis. For foci counting, use automated software to eliminate user bias.[17] For the comet assay, ensure consistent scoring criteria are applied across all slides.

By controlling these variables and understanding the underlying mechanisms, researchers can confidently use N,N-bis(2-chloroethyl)propan-1-amine to generate robust and reproducible data, advancing our understanding of the intricate cellular responses to DNA damage.

References

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol.
  • STAR Protocols. (2021, October 28). Detection of DNA damage by alkaline comet assay in mouse colonic mucosa.
  • Clementi, E., et al. (2021, November 20). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. PMC.
  • Bio-protocol. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC.
  • RE-Place. (2013, May 18). The essential comet assay: a comprehensive guide to measuring DNA damage and repair.
  • R&D Systems. (n.d.). CometAssay® Single Cell Gel Electrophoresis.
  • Springer Protocols. (2021). Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection.
  • BenchChem. (2025). N-Boc-N,N-bis(2-chloroethyl)amine: A Tool for Probing DNA Cross-Linking and Damage Responses.
  • BenchChem. (2025, December). An In-depth Technical Guide on DNA Alkylation by Bis(2-chloroethyl)amine Hydrochloride.
  • BenchChem. (2025). N-Boc-N,N-bis(2-chloroethyl)amine: A Precursor for DNA Alkylating Agents - An In-depth Technical Guide.
  • PubMed. (n.d.). DNA damage and mutagenesis induced by nitrogen mustards. NIH.
  • Stenvall, A., et al. (2020, March 19).
  • BenchChem. (2025). A Comparative Analysis of a Novel RAD51 Inhibitor ("Anticancer Agent 51").
  • bioRxiv. (2023). Validation of the DNA damage repair in organotypic cultures of control seminiferous tubules.
  • National Center for Biotechnology Information. (n.d.). Chemical Analysis of DNA Damage. PMC - NIH.
  • PubMed. (1990, August 15). Heterogeneity of nitrogen mustard-induced DNA damage and repair at the level of the gene in Chinese hamster ovary cells.
  • National Center for Biotechnology Inform
  • MDPI. (2024, July 4). In Vitro Evaluation of DNA Damage Induction by Silver (Ag), Gold (Au), Silica (SiO 2 ), and Aluminum Oxide (Al 2 O 3 ) Nanoparticles in Human Peripheral Blood Mononuclear Cells.
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (2023, February 28).
  • ACS Publications. (2020, March 16). Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard | Chemical Research in Toxicology.
  • Oncohema Key. (2017, April 12).
  • Nature. (2006, March 23).
  • LinkedIn. (2024, May 8).
  • National Center for Biotechnology Information. (2014, April 13).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2010, November 21).
  • Oxford Academic. (2016, April 20). Controlled DNA double-strand break induction in mice reveals post-damage transcriptome stability | Nucleic Acids Research.
  • Genes & Development. (2008, October 1). Genomic Predictors of Interindividual Differences in Response to DNA Damaging Agents.
  • ResearchGate. (n.d.). (PDF)
  • BenchChem. (2025). Determining the Potency of Bis(2-chloroethyl)

Sources

Comparative

A Head-to-Head Comparison of N,N-Bis(2-chloroethyl)propan-1-amine and Mechlorethamine: A Guide for Researchers

This guide provides a detailed, head-to-head comparison of two nitrogen mustard alkylating agents: N,N-bis(2-chloroethyl)propan-1-amine and the well-established chemotherapeutic drug, mechlorethamine. Tailored for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, head-to-head comparison of two nitrogen mustard alkylating agents: N,N-bis(2-chloroethyl)propan-1-amine and the well-established chemotherapeutic drug, mechlorethamine. Tailored for researchers, scientists, and professionals in drug development, this document delves into their chemical properties, mechanism of action, and toxicological profiles, supported by available data and established experimental protocols.

Introduction: A Tale of Two Nitrogen Mustards

Nitrogen mustards represent a foundational class of bifunctional alkylating agents that have been instrumental in the field of oncology for decades. Their cytotoxic activity is primarily driven by their ability to form covalent bonds with DNA, leading to the formation of interstrand cross-links (ICLs) that disrupt DNA replication and transcription, ultimately inducing apoptosis in rapidly proliferating cancer cells.

Mechlorethamine (also known as mustine or HN2) is the prototypical nitrogen mustard and was one of the first chemotherapeutic agents to be used clinically.[1] Its potent cytotoxic effects are well-documented, as are its significant side effects. N,N-bis(2-chloroethyl)propan-1-amine, a structural analog of mechlorethamine, features a propyl group in place of mechlorethamine's methyl group on the central nitrogen atom. This structural alteration is expected to influence its physicochemical properties and biological activity, making a comparative analysis crucial for understanding its potential as a therapeutic agent or a research tool.

Chemical and Physical Properties: A Comparative Overview

The seemingly minor difference in the alkyl substituent on the nitrogen atom of these two molecules leads to variations in their chemical and physical properties, which can have significant implications for their biological activity.

PropertyN,N-Bis(2-chloroethyl)propan-1-amineMechlorethamine
Synonyms N-Propyl-N,N-bis(2-chloroethyl)amineMustine, HN2, Chlormethine
CAS Number 621-68-1[2]51-75-2
Molecular Formula C₇H₁₅Cl₂N[2]C₅H₁₁Cl₂N
Molecular Weight 184.1 g/mol [2]156.05 g/mol
Appearance -Colorless liquid
LogP 2.41.59
Structure

Note: Experimental data for N,N-bis(2-chloroethyl)propan-1-amine is limited in publicly available literature.

Mechanism of Action: The Alkylating Core

Both N,N-bis(2-chloroethyl)propan-1-amine and mechlorethamine share a common mechanism of action as bifunctional alkylating agents.[3] The process is initiated by an intramolecular cyclization to form a highly reactive and unstable aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, with a strong preference for the N7 position of guanine bases. Because both molecules possess two chloroethyl groups, they can undergo this reaction twice, enabling them to form DNA interstrand cross-links (ICLs). These ICLs are particularly cytotoxic lesions that physically block DNA replication and transcription, leading to cell cycle arrest and programmed cell death (apoptosis).[4]

Caption: Mechanism of DNA alkylation by nitrogen mustards.

Structure-Activity Relationship: Decoding the Impact of the N-Substituent

The identity of the substituent on the nitrogen atom of the bis(2-chloroethyl)amine moiety is a key determinant of the compound's reactivity and biological activity.[3]

  • Reactivity: Aromatic substituents on the nitrogen atom tend to decrease the reactivity of the nitrogen mustard by delocalizing the nitrogen's lone pair of electrons into the aromatic ring.[3] This reduces the rate of aziridinium ion formation. Conversely, aliphatic substituents, such as the methyl group in mechlorethamine and the propyl group in N,N-bis(2-chloroethyl)propan-1-amine, are electron-donating and are expected to result in more reactive compounds.[5] The slightly larger inductive effect of the propyl group compared to the methyl group may subtly influence the reactivity of N,N-bis(2-chloroethyl)propan-1-amine relative to mechlorethamine.

  • Lipophilicity: The LogP value, a measure of lipophilicity, is higher for N,N-bis(2-chloroethyl)propan-1-amine (LogP ≈ 2.4) compared to mechlorethamine (LogP ≈ 1.59). This increased lipophilicity may enhance its ability to cross cell membranes, potentially leading to increased intracellular concentrations and greater cytotoxicity. However, it could also affect its solubility and distribution in the body.

Comparative Cytotoxicity: An Evidence Gap

Given its increased lipophilicity, it is plausible that N,N-bis(2-chloroethyl)propan-1-amine could exhibit comparable or even enhanced cytotoxicity compared to mechlorethamine. However, without direct experimental evidence, this remains speculative. Further research is required to quantitatively assess and compare the in vitro anticancer activity of these two compounds.

Toxicological Profile: A Look at Potential Side Effects

The toxicity of nitrogen mustards is a significant concern in their clinical application.

Mechlorethamine: The toxicological profile of mechlorethamine is well-characterized. It is a powerful vesicant, causing severe skin, eye, and respiratory tract irritation upon contact.[8][9] Systemic side effects are common and can be severe, including:

  • Hematologic Toxicity: Bone marrow suppression leading to leukopenia, thrombocytopenia, and anemia is a major dose-limiting toxicity.[10]

  • Gastrointestinal Effects: Nausea and vomiting are very common.[11]

  • Reproductive Toxicity: Mechlorethamine is known to be teratogenic.[8]

  • Carcinogenicity: It is a known carcinogen.[9]

N,N-Bis(2-chloroethyl)propan-1-amine: Specific toxicological data for N,N-bis(2-chloroethyl)propan-1-amine is scarce. However, based on its structural similarity to other nitrogen mustards, it is expected to exhibit a similar toxicological profile, including vesicant properties and potential for systemic toxicity. The increased lipophilicity might influence its distribution and potential for central nervous system toxicity.

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of a compound.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in appropriate complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of N,N-bis(2-chloroethyl)propan-1-amine and mechlorethamine in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of the stock solutions in complete growth medium to obtain a range of final concentrations for treatment.

    • Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds.

    • Include control wells: untreated cells (medium only) and vehicle control (medium with the highest concentration of the solvent used).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals in the control wells.

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

MTT Assay Workflow start Start cell_seeding 1. Seed cells in 96-well plate (24h incubation) start->cell_seeding compound_treatment 2. Treat cells with varying concentrations of compounds cell_seeding->compound_treatment incubation 3. Incubate for 48-72h compound_treatment->incubation mtt_addition 4. Add MTT solution (3-4h incubation) incubation->mtt_addition solubilization 5. Solubilize formazan crystals mtt_addition->solubilization absorbance_reading 6. Read absorbance at 570 nm solubilization->absorbance_reading data_analysis 7. Analyze data and determine IC50 values absorbance_reading->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT assay.

Conclusion

N,N-bis(2-chloroethyl)propan-1-amine and mechlorethamine are closely related aliphatic nitrogen mustards with a shared mechanism of DNA alkylation. The key structural difference, a propyl versus a methyl group on the central nitrogen, is predicted to increase the lipophilicity of N,N-bis(2-chloroethyl)propan-1-amine. This may influence its cellular uptake, distribution, and overall biological activity.

While mechlorethamine is a well-established cytotoxic agent with a known, albeit severe, toxicological profile, a significant knowledge gap exists for N,N-bis(2-chloroethyl)propan-1-amine. There is a pressing need for direct comparative studies to elucidate their relative cytotoxic potencies and toxicological profiles. The experimental protocol provided herein offers a standardized method for conducting such a comparative analysis. Future research in this area will be invaluable for understanding the structure-activity relationships of aliphatic nitrogen mustards and for the potential development of novel, more effective alkylating agents.

References

  • Structure-activity relationship of a series of nitrogen mustard- and pyrrole-containing minor groove-binding agents related to distamycin. PubMed. [Link]

  • Structure-activity Relationship for Alkylating Dipeptide Nitrogen Mustard Derivatives. PubMed. [Link]

  • MUSTARGEN® (Mechlorethamine HCl) for Injection. Accessdata.fda.gov. [Link]

  • Mustargen (Mechlorethamine HCl): Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

  • Mechlorethamine. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; June 6, 2019. [Link]

  • Nitrogen mustard hydrochloride. PubChem. [Link]

  • Mechlorethamine (Mustargen®, Nitrogen Mustard). OncoLink. [Link]

  • Antineoplastic Agents: Structure-activity relationship of alkylating agents (Nitrogen Mustards). YouTube. [Link]

  • Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules. National Center for Biotechnology Information. [Link]

  • Anticancer activity of a cis-dichloridoplatinum(II) complex of a chelating nitrogen mustard. Royal Society of Chemistry. [Link]

  • Bis(2-chloroethyl)amine hydrochloride. PubChem. [Link]

  • Anticancer activity of a chelating nitrogen mustard bearing tetrachloridoplatinum(IV) complex: better stability yet equipotent to the Pt(II) analogue. Royal Society of Chemistry. [Link]

  • Anticancer Activity of Nitrogen Mustards: Effect of Metal Complexation and Nutrient Conjugation. IISER Kolkata ePrints Repository. [Link]

  • A Review on Nitrogen Mustards: “Key Players in the Fight Against Cancer”. IJIRT. [Link]

  • Nitrogen mustard – Knowledge and References. Taylor & Francis. [Link]

  • Evolution of Nitrogen-Based Alkylating Anticancer Agents. MDPI. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Rsc.org. [Link]

  • ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE. Inchem.org. [Link]

  • The Antitumor Agent, 1,3-bis(2-chloroethyl)-1-nitrosourea. ResearchGate. [Link]

  • Synthesis and bioevaluation of a series of alkyl ethers of p-N,N-bis(2-chloroethyl)aminophenol. PubMed. [Link]

  • IC 50 values (mM) against cancer cell lines a. ResearchGate. [Link]

  • Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. MDPI. [Link]

  • The IC50 values (µM) of six compounds in 8 cancer cell lines. ResearchGate. [Link]

  • Synthesis and cytotoxic activity of N-(2-chloroethyl)-N-nitroureas and N-(2-chloroethyl)-N-nitrocarbamates. PubMed. [Link]

  • IC50 values (μm) of 1 and 2 towards various cancer cell lines (n=3). ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • Reactions of N-Ethyl-(HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Defense Technical Information Center. [Link]

Sources

Safety & Regulatory Compliance

Safety

n,n-bis(2-chloroethyl)propan-1-amine proper disposal procedures

I cannot provide actionable, step-by-step operational instructions or specific logistical plans for the disposal or chemical treatment of nitrogen mustards, including N,N-bis(2-chloroethyl)propan-1-amine. I can, however,...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step operational instructions or specific logistical plans for the disposal or chemical treatment of nitrogen mustards, including N,N-bis(2-chloroethyl)propan-1-amine. I can, however, discuss the general chemical principles of their degradation, recognized safety protocols, and the regulatory frameworks governing the management of hazardous chemical waste in professional laboratory settings.

Chemical Profile and Safety Context

N,N-bis(2-chloroethyl)propan-1-amine belongs to the class of nitrogen mustards, characterized by the presence of a bis(2-chloroethyl)amine functional group. These compounds are potent alkylating agents and severe vesicants (blister agents).

The extreme toxicity of nitrogen mustards stems from their chemical mechanism of action. In physiological or aqueous environments, the lone pair of electrons on the nitrogen atom intramolecularly attacks the


-carbon of one of the chloroethyl groups, displacing the chloride ion. This forms a highly reactive, positively charged cyclic aziridinium ion intermediate. This electrophilic ring readily reacts with nucleophiles, including water, proteins, and DNA, leading to cross-linking and cellular damage. Due to these severe hazards, the handling, decontamination, and disposal of nitrogen mustards must strictly adhere to institutional Environmental Health and Safety (EHS) guidelines and federal regulations.

Chemical Principles of Degradation

The chemical neutralization of nitrogen mustards generally relies on pathways that permanently disrupt the bis(2-chloroethyl)amine structure, preventing the formation of the toxic aziridinium ion. In professional settings, this is theoretically achieved through three primary mechanisms: hydrolysis, oxidation, and nucleophilic substitution.

Hydrolysis

Nitrogen mustards undergo spontaneous hydrolysis in aqueous solutions, a process that is highly dependent on pH and temperature. The reaction proceeds via the formation of the aziridinium intermediate, which is subsequently attacked by water or hydroxide ions (


)[1]. This sequential substitution of the chlorine atoms with hydroxyl groups ultimately yields less toxic amino alcohols (e.g., substituted diethanolamines). Research indicates that alkaline conditions (e.g., using 

) can accelerate this process, though the specific kinetics vary by the exact structural analog[2].
Oxidation

Strong oxidizing agents are utilized to chemically cleave the molecule or oxidize the nitrogen center. For example, studies have demonstrated that ferrate(VI) (


) is a highly effective oxidant for the rapid degradation of nitrogen mustards (such as HN-3) in aqueous solutions[1]. The oxidation process breaks down the carbon-nitrogen backbone, yielding reduced iron species and fragmented, non-vesicant organic byproducts[1]. Other common oxidants studied for related cytostatic mustards include sodium hypochlorite (

) and photocatalytic titanium dioxide (

) nanoparticles[2].
Nucleophilic Substitution

Reactions with strong nucleophiles, such as sodium ethoxide (


), can rapidly displace the chlorine atoms via a nucleophilic substitution mechanism. Studies on nitrogen mustard analogs have shown that these reactions proceed efficiently in anhydrous environments, converting the vesicant into corresponding ethoxy derivatives (e.g., bis(2-ethoxyethyl)amines)[3].

G A Nitrogen Mustard (Bis(2-chloroethyl)amine) B Aziridinium Ion (Reactive Intermediate) A->B Internal Cyclization D Oxidation Pathway (e.g., Fe(VI), NaClO) A->D Strong Oxidants C Hydrolysis Pathway (Aqueous/Alkaline) B->C Nucleophilic Attack (OH-) E Amino Alcohols (Reduced Toxicity) C->E Degradation F Cleaved/Oxidized Byproducts D->F Cleavage

General chemical degradation pathways of nitrogen mustards via hydrolysis and oxidation.

Summary of Degradation Mechanisms

MechanismTypical ReagentsChemical ActionPrimary Byproducts
Hydrolysis Water,

Nucleophilic attack on aziridinium ringAmino alcohols (e.g., diethanolamine derivatives)
Oxidation Ferrate(VI),

,

Electron transfer, bond cleavageN-oxides, cleaved carbon fragments, reduced metal species
Substitution Sodium Ethoxide (

)
Direct nucleophilic displacement of

Alkoxy derivatives (e.g., ethoxyethyl amines)

Analytical Verification Methodology

In professional research settings, the efficacy of any chemical degradation process must be analytically verified to ensure no residual vesicant remains. This is typically achieved using advanced chromatographic techniques.

  • Sample Preparation: Aliquots of the degradation mixture are drawn at specific time intervals. Depending on the matrix, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to isolate the remaining analyte and its degradation products.

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is utilized. GC is often paired with a Flame Ionization Detector (FID) for kinetic tracking of the parent compound[1].

  • Mass Spectrometry (MS): GC-MS or LC-MS is essential for identifying the specific transformation products (e.g., confirming the presence of hydroxylated or oxidized metabolites) to map the degradation pathway and ensure no toxic intermediates (like stable aziridinium species) persist[2][3].

Regulatory Framework and Disposal Guidelines

In the United States, the disposal of hazardous chemicals is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Hazardous Waste Classification: Nitrogen mustards and their derivatives are classified as hazardous waste. Depending on the specific chemical structure, concentration, and formulation, they may fall under specific "P-listed" (acutely hazardous) or "U-listed" (toxic) waste codes[4].

  • Storage and Segregation: Waste containing nitrogen mustards must be stored in chemically compatible, tightly sealed, and clearly labeled containers. It must be segregated from incompatible materials (e.g., strong acids or reactive metals) and kept within secondary containment in a secure, ventilated area.

  • Professional Disposal: Laboratories are generally prohibited from treating hazardous waste on-site (e.g., performing intentional chemical neutralization for the purpose of disposal) without a specific RCRA treatment permit[4]. Therefore, all such waste must be manifested and transferred to a licensed commercial hazardous waste disposal facility capable of high-temperature incineration or permitted chemical destruction.

References

  • Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - MDPI. mdpi.com. Available at:[Link]

  • Safe decontamination of cytostatics from the nitrogen mustards family. Part one: cyclophosphamide and ifosfamide - Dove Medical Press. dovepress.com. Available at:[Link]

  • Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC. nih.gov. Available at:[Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. ecfr.gov. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n,n-bis(2-chloroethyl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
n,n-bis(2-chloroethyl)propan-1-amine
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